(Chloromethyl)trimethoxysilane
Description
Structure
3D Structure
Properties
IUPAC Name |
chloromethyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClO3Si/c1-6-9(4-5,7-2)8-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOSCXQHGOVVPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCl)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207987 | |
| Record name | Silane, chloromethyl-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5926-26-1 | |
| Record name | (Chloromethyl)trimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5926-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, chloromethyl-trimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005926261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chloromethyl-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Chloromethyl)trimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (Chloromethyl)trimethoxysilane: Properties, Reactivity, and Applications
Executive Summary: (Chloromethyl)trimethoxysilane (CMTMS) is a bifunctional organosilane compound featuring a reactive chloromethyl group and a hydrolyzable trimethoxysilyl group. This dual reactivity makes it a highly versatile molecule in materials science and synthetic chemistry. It serves as a crucial coupling agent, a surface modifier, and a synthetic intermediate for the preparation of more complex organosilicon compounds. This guide provides a comprehensive overview of its chemical and physical properties, explores its fundamental reactivity, details its primary applications, and offers a standardized protocol for its use in surface modification.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₄H₁₁ClO₃Si, possesses a central silicon atom bonded to three methoxy groups (-OCH₃) and a chloromethyl group (-CH₂Cl).[1] This structure is fundamental to its utility, providing two distinct reactive centers on a single molecule.
The spatial arrangement of the atoms in this compound is depicted below, showcasing the tetrahedral geometry around the central silicon atom.
Caption: Molecular structure of this compound.
CMTMS is a colorless to pale yellow liquid with a characteristic pungent odor.[1] Its key physical and spectroscopic properties are summarized in the tables below, providing essential data for its identification and use in experimental settings.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₁ClO₃Si | [2] |
| Molecular Weight | 170.67 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 151 °C | |
| Density | 1.132 g/mL at 25 °C | |
| Flash Point | 26.6 °F (-3 °C) - closed cup | |
| CAS Number | 5926-26-1 | [2] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals / Peaks | Reference(s) |
| ¹H NMR | δ (ppm): 2.77 (s, 2H, -CH₂-), 3.58 (s, 9H, -OCH₃) | [3] |
| IR Spectroscopy | Si-CH₂Cl stretching frequency at 1245 cm⁻¹ | [4] |
Chemical Reactivity and Mechanisms
The utility of CMTMS stems from the orthogonal reactivity of its two functional groups: the trimethoxysilyl moiety and the chloromethyl group.
The trimethoxysilyl group is susceptible to hydrolysis in the presence of water, a reaction catalyzed by either acid or base.[5] This process sequentially replaces the methoxy groups with hydroxyl groups, forming highly reactive silanols (-Si-OH). These silanols can then undergo condensation with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable, covalent siloxane bonds (Si-O-Surface).[6][7] They can also self-condense to form polysiloxane networks. This mechanism is the basis for its function as a surface modifier and coupling agent.[8]
Caption: Hydrolysis and condensation of CMTMS on a hydroxylated surface.
The chloromethyl group (-CH₂Cl) acts as a reactive electrophilic site. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of a wide range of organic functionalities by reacting CMTMS (often after it has been anchored to a surface) with nucleophiles such as amines, thiols, or cyanides.[4] This versatility makes CMTMS an excellent precursor for creating functionally diverse surfaces or for synthesizing more complex organosilanes.[1]
Applications in Material Science and Synthesis
The dual-action reactivity of CMTMS makes it a valuable tool in numerous scientific and industrial fields.
-
Surface Modification: CMTMS is widely used to functionalize surfaces of materials like glass, silica, and metal oxides.[6][7] The process introduces a layer of reactive chloromethyl groups, which can then be used to graft other molecules, altering surface properties like hydrophobicity, biocompatibility, or chemical reactivity.[9]
-
Coupling Agent and Adhesion Promoter: In composite materials, CMTMS can act as a molecular bridge between an inorganic filler (e.g., glass fibers) and an organic polymer matrix.[8][10] This enhances interfacial adhesion, leading to improved mechanical properties such as strength and durability in the final composite material.[1]
-
Synthetic Intermediate: In organic and organometallic chemistry, CMTMS serves as a building block.[8] The chloromethyl group can be transformed into a variety of other functional groups, making it a precursor for a broad range of specialized organosilanes used in pharmaceuticals, agrochemicals, and other fine chemical syntheses.[1][4]
-
Crosslinking Agent: CMTMS can be used to crosslink polymers like silicone elastomers and resins.[8][10] This process forms a three-dimensional network structure, enhancing the material's thermal stability and mechanical strength.[11]
Experimental Protocol: Surface Silylation of Glass Substrates
This protocol provides a standardized methodology for modifying the surface of glass slides with this compound. This procedure creates a surface primed with reactive chloromethyl groups.
Materials:
-
Glass microscope slides
-
This compound, 96% or higher purity
-
Anhydrous toluene
-
Acetone, reagent grade
-
Deionized water
-
Nitrogen gas source
-
Oven
Procedure:
-
Substrate Cleaning: a. Sonicate glass slides in a solution of detergent and deionized water for 15 minutes. b. Rinse thoroughly with deionized water. c. Sonicate in acetone for 10 minutes. d. Dry the slides under a stream of nitrogen and then bake in an oven at 110 °C for at least 1 hour to ensure a dry, hydroxylated surface.
-
Preparation of Silylation Solution: a. In a chemical fume hood, prepare a 2% (v/v) solution of CMTMS in anhydrous toluene. For example, add 2 mL of CMTMS to 98 mL of anhydrous toluene in a dry flask. b. Causality Note: Anhydrous solvent is critical to prevent premature hydrolysis and self-condensation of the silane in solution, which would reduce its reactivity with the substrate surface.
-
Silylation Reaction: a. Immerse the cleaned, dry glass slides into the silylation solution. b. Seal the container and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. c. Causality Note: This duration allows for sufficient time for the silane molecules to diffuse to the surface and react with the surface hydroxyl groups.
-
Post-Reaction Rinsing: a. Remove the slides from the silylation solution. b. Rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane. c. Perform a final rinse with acetone and dry under a stream of nitrogen.
-
Curing: a. Place the silylated slides in an oven and bake at 110 °C for 30-60 minutes. b. Causality Note: The curing step promotes the formation of robust covalent siloxane bonds between adjacent silane molecules and with the glass surface, creating a stable, cross-linked monolayer.
-
Storage: a. The functionalized slides should be stored in a desiccator or under an inert atmosphere to protect the reactive chloromethyl groups from moisture and contaminants.[12]
Safety and Handling
This compound is a flammable and reactive chemical that must be handled with appropriate safety precautions.
-
Hazards: It is a highly flammable liquid and vapor (H225). It reacts with water and moisture, which can release hydrochloric acid.[1][13] Direct contact can cause irritation.
-
Handling: All handling should be performed in a well-ventilated chemical fume hood.[12] Use spark-proof tools and avoid all sources of ignition.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves (neoprene or nitrile rubber).[13]
-
Storage: Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere like nitrogen.[12][15] Keep away from water, moisture, and incompatible materials.[13]
References
-
Inno Specialty Chemicals. (n.d.). Chloromethyl Trimethoxysilane: Properties, Applications, and Innovations. Available at: [Link]
-
INNO Specialty Chemicals. (n.d.). Chloromethyl(trimethoxy)silane: Properties, Applications, and Innovations. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chloromethyl Trimethoxysilane: A Versatile Chemical for Industrial Applications. Available at: [Link]
-
Gelest, Inc. (2015). Safety Data Sheet for ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Science of Surface Modification with Chloromethyl Trimethoxysilane. Available at: [Link]
-
ZM Silane Limited. (2025). Chloromethyl Trimethylsilane Purification Methods And Techniques. Available at: [Link]
-
Singh, A. K., et al. (n.d.). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemistry, Section A. Available at: [Link]
-
Wiley-VCH GmbH. (n.d.). Chloromethyltrimethylsilane - SpectraBase. Available at: [Link]
- Google Patents. (n.d.). CN105646564A - Preparation method of chloromethyl trimethoxysilane.
- Google Patents. (n.d.). CN105646564B - A kind of preparation method of chloromethyl trimethoxy silane.
-
Wiley-VCH GmbH. (n.d.). Chloro-trimethylsilane - SpectraBase. Available at: [Link]
-
ResearchGate. (2025). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Available at: [Link]
-
PubChem. (n.d.). Silane, (chloromethyl)trimethyl-. Available at: [Link]
-
AFINITICA. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Available at: [Link]
-
INNO SPECIALTY CHEMICALS. (n.d.). (Chloromethyl)(trimethoxy)silane: A Versatile Chemical Compound for Industrial Applications. Available at: [Link]
-
Chemiedidaktik Uni Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Available at: [Link]
-
NIST. (n.d.). Silane, chloromethyl-trimethoxy-. Available at: [Link]
-
Wiley-VCH GmbH. (n.d.). Chloromethyltrimethylsilane - Optional[Near IR] - Spectrum - SpectraBase. Available at: [Link]
-
Wiley-VCH GmbH. (n.d.). Chloromethyltrimethylsilane - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available at: [Link]
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(Chloromethyl)trimethoxysilane synthesis and preparation methods.
An In-Depth Technical Guide to the Synthesis and Preparation of (Chloromethyl)trimethoxysilane
Introduction: The Versatility of a Bifunctional Silane
This compound (CMTMS) is a bifunctional organosilane compound featuring a reactive chloromethyl group and hydrolyzable methoxysilyl groups within the same molecule. This unique structure makes it a valuable precursor and coupling agent in a wide array of applications. The methoxy groups can hydrolyze to form silanols, which can then condense with each other or bond to inorganic substrates, while the chloromethyl group provides a reactive site for nucleophilic substitution, enabling its covalent attachment to organic polymers and molecules.
CMTMS is primarily utilized as a silane-based precursor for advanced coatings and as an intermediate in the synthesis of other silane products.[1] Its applications extend to the surface modification of nanoparticles for drug delivery systems and the preparation of mesoporous silica gels and aerogels.[1] Given its importance, a thorough understanding of its synthesis, purification, and handling is critical for researchers and professionals in materials science, organic chemistry, and drug development.
Core Synthesis Methodologies: Pathways to this compound
The industrial and laboratory-scale synthesis of this compound is dominated by a few key methodologies. The choice of method often depends on factors such as desired scale, purity requirements, and available starting materials.
Esterification of (Chloromethyl)trichlorosilane with Methanol
This is the most common and economically viable route for the industrial production of CMTMS. The process involves the direct reaction of (chloromethyl)trichlorosilane with anhydrous methanol. The reaction is an alcoholysis where the chlorine atoms on the silicon are stepwise replaced by methoxy groups.
Reaction Mechanism: The reaction proceeds via a nucleophilic substitution at the silicon center. Each of the three Si-Cl bonds is sequentially attacked by a methanol molecule, leading to the elimination of hydrogen chloride (HCl) as a byproduct and the formation of a Si-OCH₃ bond.
Overall Reaction: CH₂ClSiCl₃ + 3 CH₃OH → CH₂ClSi(OCH₃)₃ + 3 HCl
This process is typically carried out in a continuous or semi-batch reactor. A key challenge is managing the large volume of corrosive HCl gas produced.[2][3] Modern industrial methods often employ tower reactors to improve reaction efficiency and facilitate the removal of HCl, which can then be absorbed in water to produce hydrochloric acid.[2][3]
Chlorination of Methyltrimethoxysilane
An alternative approach is the direct chlorination of methyltrimethoxysilane. This is a free-radical substitution reaction where a hydrogen atom on the methyl group is replaced by a chlorine atom. The reaction is typically initiated by UV light (photochlorination) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4]
Reaction Mechanism: The process follows a classic free-radical chain reaction mechanism:
-
Initiation: UV light or heat cleaves a chlorine molecule (Cl₂) or an initiator to form radicals.
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of methyltrimethoxysilane, forming an HCl molecule and a silylmethyl radical. This radical then reacts with another Cl₂ molecule to form the desired CMTMS product and a new chlorine radical, which continues the chain.
-
Termination: The reaction stops when radicals combine with each other.
A significant challenge with this method is controlling the reaction to prevent polychlorination, where more than one hydrogen atom is substituted, leading to the formation of (dichloromethyl)- and (trichloromethyl)trimethoxysilane. Careful control of reaction conditions and reactant stoichiometry is essential to maximize the yield of the desired monochlorinated product.
Grignard Route
The Grignard reaction offers another synthetic pathway, particularly for laboratory-scale preparations. This method could theoretically involve the reaction of a Grignard reagent derived from chloromethyl methyl ether with trichloromethoxysilane or a similar precursor. However, a more practical approach described in the literature for related compounds involves the reaction of (chloroalkyl)chlorosilanes to form carbosilane polymers.[5] While not a direct route to CMTMS, the principles of Grignard chemistry are fundamental in organosilane synthesis. For instance, the synthesis of (chloromethyl)dimethylphenylsilane has been successfully achieved by reacting chloro(chloromethyl)dimethylsilane with phenylmagnesium bromide.[6]
Experimental Protocol: Esterification of (Chloromethyl)trichlorosilane
The following protocol is a representative laboratory-scale procedure derived from established industrial methods.[2][3]
Materials:
-
(Chloromethyl)trichlorosilane (1.0 mol)
-
Anhydrous Methanol (3.1 mol, slight excess)
-
Triethylamine (for neutralization)
-
Reaction vessel with reflux condenser, dropping funnel, and thermometer
-
Distillation apparatus
Procedure:
-
Reaction Setup: Charge the reaction vessel with (Chloromethyl)trichlorosilane. Ensure the setup is under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination.
-
Methanol Addition: Begin heating the (Chloromethyl)trichlorosilane. Slowly add anhydrous methanol dropwise from the dropping funnel. The reaction is exothermic and generates large amounts of HCl gas, which must be safely vented and scrubbed. Maintain the reaction temperature, gradually increasing it as the reaction progresses.[2][3]
-
Reaction Completion: After the methanol addition is complete, continue to heat the mixture under reflux for an additional 1-3 hours to ensure the reaction goes to completion.[2]
-
Neutralization: Cool the crude product to room temperature. Slowly add a neutralizing agent, such as triethylamine, with stirring until the pH of the mixture is neutral (pH 7-8).[2][3] This step removes residual HCl and acidic byproducts. A salt (triethylamine hydrochloride) will precipitate.
-
Filtration: Filter the mixture to remove the precipitated salt.
-
Purification: Purify the filtrate by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound.
Quantitative Data Summary
The esterification method is highly efficient, offering high yields and purity.
| Parameter | Value | Source |
| Starting Materials | (Chloromethyl)trichlorosilane, Anhydrous Methanol | [2][3] |
| Neutralizing Agent | Triethylamine, Tri-n-butylamine, Ethylenediamine | [2][3] |
| Reaction Time | 7-10 hours (including addition and reflux) | [2][3] |
| Product Yield | 96% - 99.5% | [2][3] |
| Product Purity (Post-distillation) | > 98% | [2][3] |
Purification and Quality Control
Achieving high purity is essential for the subsequent applications of CMTMS. Impurities can significantly hinder reaction yields and product performance.[7]
-
Common Impurities: Unreacted starting materials, partially substituted intermediates (e.g., chloro(chloromethyl)dimethoxysilane), and byproducts from side reactions. Residual acidity (HCl) is also a major concern.
-
Purification Techniques:
-
Fractional Distillation: This is the primary method for purification. Precise temperature control is necessary to separate CMTMS from impurities with close boiling points.[7]
-
Chemical Purification: Before distillation, chemical treatments can remove specific impurities. For instance, adding a small amount of chlorotrimethylsilane can scavenge residual hydroxyl-containing impurities, converting them into more volatile silyl ethers that are easily separated during distillation.[7] Neutralization with an amine base is critical for removing HCl.[2][3]
-
-
Quality Control: The purity of the final product is typically assessed using Gas Chromatography (GC) to determine the percentage of CMTMS and identify any volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure.
Safety, Handling, and Storage
This compound and its precursors are hazardous materials that require strict safety protocols.
-
Hazards: The reactants, such as (chloromethyl)trichlorosilane, are highly corrosive, flammable, and react violently with water, liberating toxic and corrosive HCl gas.[8][9] The final product is also moisture-sensitive.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile), chemical goggles, a face shield, and a lab coat.[10][11] Work should be conducted in a well-ventilated fume hood. A NIOSH-certified respirator may be required for certain operations.[10]
-
Handling:
-
Always handle under an inert, dry atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[10][12]
-
Use explosion-proof electrical equipment and non-sparking tools.[10][12]
-
Ground and bond all containers and transfer equipment to prevent static discharge.[10][12]
-
Avoid contact with skin, eyes, and clothing. Do not inhale vapors.[8]
-
-
Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8][11] Keep away from incompatible materials such as water, acids, bases, alcohols, and oxidizing agents.[8][10]
Conclusion
The synthesis of this compound is a well-established process, with the esterification of (chloromethyl)trichlorosilane being the preferred industrial method due to its high efficiency and yield. While alternative routes like radical chlorination exist, they present challenges in controlling selectivity. For all methods, meticulous attention to reaction conditions, purification, and stringent safety protocols is paramount. A comprehensive understanding of these synthetic pathways and handling requirements enables researchers and industry professionals to effectively and safely utilize this versatile organosilane for the development of advanced materials and chemical products.
References
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- 4. Photochlorination - IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [iharanikkei.net]
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An In-depth Technical Guide to (Chloromethyl)trimethoxysilane (CAS No. 5926-26-1)
Introduction: The Versatility of a Bifunctional Silane
(Chloromethyl)trimethoxysilane (CMTMS), with the CAS number 5926-26-1, is a versatile organosilicon compound that serves as a critical building block and surface modification agent in numerous scientific and industrial applications.[1][2] Its unique bifunctional nature, possessing both a reactive chloromethyl group and hydrolyzable methoxysilyl moieties, allows it to bridge the interface between organic and inorganic materials.[3][4] This guide provides an in-depth technical overview of CMTMS, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, reactivity, and key applications, with a particular focus on its emerging role in advanced materials and drug delivery systems.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective and safe utilization in research and development.
Physical and Chemical Properties
CMTMS is a colorless to pale yellow liquid with a pungent odor.[3] It is a flammable liquid and is sensitive to moisture, reacting with water to form hydrochloric acid and trimethoxysilanol.[3][4] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5926-26-1 | |
| Molecular Formula | C4H11ClO3Si | [4] |
| Molecular Weight | 170.67 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 151 °C (lit.) | [6] |
| Density | 1.132 g/mL at 25 °C (lit.) | [6] |
| Refractive Index | 1.407 [25°C] | [5][6] |
| Flash Point | -3 °C (26.6 °F) - closed cup | |
| Solubility | Soluble in most organic solvents (e.g., ethanol, acetone, benzene) | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum of CMTMS is characterized by two main signals. A singlet at approximately 2.77 ppm corresponds to the two protons of the chloromethyl group (-CH₂Cl), and a singlet at around 3.58 ppm is attributed to the nine protons of the three methoxy groups (-OCH₃).[6]
-
¹³C NMR, ²⁹Si NMR, IR, and Mass Spectrometry: Comprehensive spectral data, including ¹³C NMR, ²⁹Si NMR, FTIR, Raman, and mass spectra, are available in various databases for detailed structural confirmation.[7][8][9]
Synthesis of this compound
The industrial synthesis of this compound is primarily achieved through the esterification of chloromethyltrichlorosilane with methanol or trimethyl orthoformate.[6][10]
Synthesis via Esterification with Methanol
A common method involves the reaction of chloromethyltrichlorosilane with anhydrous methanol.[10][11] This reaction is typically carried out by slowly adding methanol to chloromethyltrichlorosilane. The byproduct, hydrogen chloride (HCl), is removed, often under vacuum, to drive the reaction to completion.[10] The crude product is then purified by distillation.[10][11]
Synthesis via Trimethyl Orthoformate
An alternative synthetic route involves the reaction of chloromethyltrichlorosilane with trimethyl orthoformate.[6] This method can proceed under milder conditions and often results in high yields of the desired product.[6]
Illustrative Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Reactivity and Mechanistic Pathways
The utility of this compound stems from its dual reactivity: the hydrolysis and condensation of the methoxysilyl groups and the nucleophilic substitution at the chloromethyl group.
Hydrolysis and Condensation of Methoxysilyl Groups
In the presence of water, the methoxy groups of CMTMS undergo hydrolysis to form silanol groups (-Si-OH).[12] This reaction can be catalyzed by either acids or bases.[13] The resulting silanols are highly reactive and readily undergo condensation with other silanols or with hydroxyl groups on the surface of inorganic substrates to form stable siloxane (Si-O-Si) or silylether (Si-O-substrate) bonds, respectively.[12][13]
Caption: Hydrolysis and condensation pathways of this compound.
Reactivity of the Chloromethyl Group
The chloromethyl group (-CH₂Cl) is a versatile functional handle for subsequent chemical modifications. The chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functionalities such as amines, azides, thiols, and quaternary ammonium salts.[14] This reactivity is fundamental to its use as a chemical intermediate and for the functionalization of surfaces.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in a wide range of applications, from materials science to biotechnology.
Surface Modification and Coupling Agent
CMTMS is widely used as a silane coupling agent to improve the adhesion between organic polymers and inorganic substrates like glass, metals, and silica.[1][4][15] This is crucial in the manufacturing of composites, coatings, and adhesives.[3][4] The trimethoxysilyl groups bind to the inorganic surface, while the chloromethyl group can be used to anchor or react with the organic matrix.
Precursor for Functionalized Materials
CMTMS serves as a precursor for the synthesis of other functional organosilanes.[3] The chloromethyl group can be converted to other functionalities, expanding the library of available silanes for specific applications. It is also used in the preparation of mesoporous silica gels and aerogels.
Role in Drug Delivery Systems
In the field of drug development, CMTMS is gaining attention for its utility in the fabrication of advanced drug delivery systems.[3] It can be used to modify the surface of nanoparticles, such as mesoporous silica nanoparticles (MSNs), to introduce specific functionalities. For instance, the chloromethyl group can be used to attach targeting ligands, polymers for stealth properties, or gatekeepers for controlled drug release. Researchers have utilized CMTMS-modified nanoparticles for the pH-sensitive release of anticancer drugs.
Experimental Protocols
The following protocols are provided as a general guide and should be adapted and optimized for specific experimental setups and safety considerations.
Protocol: Synthesis of this compound
This protocol is based on the esterification of chloromethyltrichlorosilane with trimethyl orthoformate.[6]
Materials:
-
Chloromethyltrichlorosilane
-
Trimethyl orthoformate
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a dropping funnel and a reflux condenser.
-
Charge the flask with trimethyl orthoformate.
-
Slowly add chloromethyltrichlorosilane dropwise to the trimethyl orthoformate. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to 90°C and maintain this temperature for 5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Protocol: General Procedure for Surface Silanization
This protocol describes a general method for the silanization of a hydroxylated surface (e.g., silica or glass) with CMTMS.
Materials:
-
This compound
-
Anhydrous toluene or other suitable organic solvent
-
Substrate with hydroxylated surface (e.g., silica gel, glass slides)
-
Reaction vessel
-
Oven
Procedure:
-
Thoroughly clean and dry the substrate to ensure a hydroxylated surface. For silica or glass, this can be achieved by washing with a piranha solution (use with extreme caution) or by plasma cleaning, followed by drying in an oven.
-
Prepare a solution of this compound in an anhydrous solvent (e.g., a 1-5% v/v solution in toluene).
-
Immerse the cleaned and dried substrate in the silane solution.
-
Allow the reaction to proceed at room temperature or with gentle heating for several hours to overnight. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane.
-
After the reaction, remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent to remove any unreacted silane.
-
Cure the silanized substrate by heating it in an oven (e.g., at 100-120°C for 1 hour) to promote the formation of stable siloxane bonds.
-
The chloromethyl-functionalized surface is now ready for subsequent modification reactions.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Flammability: CMTMS is a highly flammable liquid with a low flash point. It should be kept away from heat, sparks, and open flames.[16]
-
Moisture Sensitivity: It reacts with water and moisture in the air, releasing methanol and hydrochloric acid.[17] Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[16]
-
Toxicity and Irritation: It is corrosive and can cause serious eye irritation.[17] Avoid contact with skin, eyes, and clothing.[16][18] Do not breathe vapors or mist.[18]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.[17] Handling should be performed in a chemical fume hood.[16]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[17] For skin contact, wash off immediately with plenty of water.[18] If inhaled, move to fresh air.[16] If swallowed, do not induce vomiting and seek immediate medical attention.[18]
Conclusion
This compound is a cornerstone of organosilicon chemistry, offering a powerful and versatile platform for material science and biomedical applications. Its ability to form robust linkages between disparate materials, coupled with the reactivity of its chloromethyl group, provides researchers with a valuable tool for creating functional surfaces and advanced materials. As research into targeted drug delivery and smart materials continues to evolve, the importance of bifunctional linkers like CMTMS is set to grow, paving the way for new innovations in medicine and technology.
References
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Inno Specialty Chemicals. (n.d.). Chloromethyl Trimethoxysilane: Properties, Applications, and Innovations. Retrieved from [Link]
-
Silico. (n.d.). Chloromethyltrimethoxysilane (CAS 5926-26-1) Uses & Properties. Retrieved from [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. Retrieved from [Link]
- Singh, A., & Singh, O. (1993). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 32B(5), 555-558.
- Google Patents. (n.d.). CN105646564B - A kind of preparation method of chloromethyl trimethoxy silane.
-
SpectraBase. (n.d.). Chloromethyltrimethylsilane. Retrieved from [Link]
-
ZM Silane Limited. (2025). Chloromethyl Trimethylsilane Purification Methods And Techniques. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Silane Coupling Agents. Retrieved from [Link]
-
INNO Specialty Chemicals. (n.d.). Chloromethyl(trimethoxy)silane: Properties, Applications, and Innovations. Retrieved from [Link]
-
INNO Specialty Chemicals. (n.d.). (Chloromethyl)(trimethoxy)silane: A Versatile Chemical Compound for Industrial Applications. Retrieved from [Link]
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-
ResearchGate. (n.d.). Conventional silanization procedure (left) and novel two-step.... Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Trichloro(chloromethyl)silane. Retrieved from [Link]
-
Chemiedidaktik Uni Wuppertal. (n.d.). Hydrolysis of Chloromethylsilanes. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2024). Introducing (Chloromethyl)triethoxysilane. Retrieved from [Link]
-
SpectraBase. (n.d.). Chloromethyltrimethylsilane - Near IR. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Surface Modification Made Easy: Using Chloromethyl Triethoxysilane. Retrieved from [Link]
-
SpectraBase. (n.d.). Chloromethyltrimethylsilane - 13C NMR. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). The Preparation and Properties of Some Chloromethylchlorosilanes. Retrieved from [Link]
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PubChem. (n.d.). Silane, (chloromethyl)trimethyl-. Retrieved from [Link]
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NIST WebBook. (n.d.). Silane, chlorotrimethyl-. Retrieved from [Link]
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PubMed. (2004). A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries. Retrieved from [Link]
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PMC. (2018). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Retrieved from [Link]
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MDPI. (2018). A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. Retrieved from [Link]
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ResearchGate. (2018). A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. Retrieved from [Link]
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Wikipedia. (n.d.). Trimethoxysilane. Retrieved from [Link]
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(Chloromethyl)trimethoxysilane: A Comprehensive Technical Examination of its Core Molecular Attributes
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the fundamental molecular characteristics of (Chloromethyl)trimethoxysilane, a versatile organosilane compound. A thorough understanding of its molecular formula and weight is paramount for its precise application in advanced material science, organic synthesis, and pharmaceutical development.
Chemical Identity and Molecular Structure
This compound, identified by the CAS Number 5926-26-1, is a trialkoxysilane featuring a chloromethyl functional group.[1][2] This structure confers a dual reactivity that is pivotal to its utility as a coupling agent and a precursor in the synthesis of more complex molecules. The presence of the electron-withdrawing chloromethyl group enhances the mechanical properties of materials it is incorporated into.
The molecular formula for this compound is C4H11ClO3Si .[1][3] This formula delineates the precise elemental composition of the molecule, which is fundamental for stoichiometric calculations in chemical reactions and for the accurate interpretation of analytical data.
The molecular structure of this compound is depicted in the following diagram:
Caption: Molecular structure of this compound.
Molecular Weight: A Cornerstone of Quantitative Analysis
The molecular weight of this compound is 170.67 g/mol .[1][2][3] This value is derived from the sum of the atomic weights of its constituent atoms (4 Carbon, 11 Hydrogen, 1 Chlorine, 3 Oxygen, and 1 Silicon). The molecular weight is a critical parameter for:
-
Gravimetric Analysis: Accurately weighing the substance for reactions and formulation.
-
Molar Calculations: Determining the molar concentration of solutions.
-
Reaction Stoichiometry: Ensuring precise molar ratios in synthetic procedures.
Physicochemical Properties Summary
The core molecular and physical properties of this compound are summarized in the table below for ease of reference.
| Property | Value |
| Molecular Formula | C4H11ClO3Si[1][3] |
| Molecular Weight | 170.67 g/mol [1][2][3] |
| CAS Number | 5926-26-1[1][2] |
| Appearance | Colorless, transparent liquid[4] |
| Boiling Point | 151 °C[2] |
| Density | 1.132 g/mL at 25 °C[2] |
| Flash Point | -3 °C (closed cup) |
Experimental Protocol: Verification of Purity by Gas Chromatography (GC)
To ensure the integrity of experimental results, the purity of this compound should be verified. Gas chromatography is a standard method for this purpose.
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Appropriate capillary column (e.g., non-polar or medium-polar)
-
High-purity carrier gas (e.g., Helium or Nitrogen)
-
Solvent for sample dilution (e.g., Hexane, analytical grade)
-
Volumetric flasks and syringes
Methodology:
-
Instrument Setup:
-
Set the injector temperature to 250 °C.
-
Set the detector temperature to 280 °C.
-
Establish a suitable temperature program for the oven, for example:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Hold: Maintain at 250 °C for 5 minutes.
-
-
Set the carrier gas flow rate according to the column manufacturer's recommendations.
-
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v).
-
-
Injection:
-
Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC injector port.
-
-
Data Acquisition:
-
Initiate the GC run and record the chromatogram.
-
-
Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the area of all peaks in the chromatogram.
-
Determine the purity by calculating the percentage of the area of the main peak relative to the total area of all peaks.
-
Causality and Self-Validation: The distinct boiling point and polarity of this compound result in a characteristic retention time under specific GC conditions. The area of the resulting peak is directly proportional to its concentration. By comparing the area of the analyte peak to the total area of all detected peaks, the method provides a self-validating measure of purity. Impurities will present as separate peaks, allowing for their quantification.
Caption: Workflow for Gas Chromatography Purity Analysis.
Applications in Research and Development
The unique bifunctional nature of this compound makes it a valuable reagent in several advanced applications:
-
Surface Modification: It is used to modify the surface of silica nanoparticles, which is a key step in creating systems for in vitro anticancer drug release.
-
Precursor for Materials: It serves as a precursor material for the preparation of surface-enhancing coatings and other silane-based products. The hydrolyzable trimethoxysilyl group can form stable bonds with inorganic substrates like glass and metal oxides, while the chloromethyl group provides a reactive site for further organic transformations.
-
Aerogel Development: Colloidal solutions of this compound are utilized in the development of aerogels.
-
Pharmaceutical Synthesis: In drug development, related chloromethyl silane compounds are used in the synthesis of active pharmaceutical ingredients and key intermediates, often to introduce silicon-containing moieties that can improve bioavailability and metabolic stability.[5]
Conclusion
A precise understanding of the molecular weight and formula of this compound is foundational for its effective and reproducible use in scientific research and industrial applications. These core parameters govern the quantitative aspects of its chemistry, from reaction stoichiometry to the formulation of advanced materials. The technical insights and protocols provided herein are intended to support researchers and developers in harnessing the full potential of this versatile chemical compound.
References
-
Gelest, Inc. ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Chloromethyl Trimethoxysilane: A Versatile Chemical for Industrial Applications. Available at: [Link]
-
ZM Silane Limited. Chloromethyl Trimethylsilane Purification Methods And Techniques. Available at: [Link]
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(Chloromethyl)trimethoxysilane: A Deep Dive into Hydrolysis and Condensation Reactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of (Chloromethyl)trimethoxysilane
This compound (CMTMS) is a versatile organosilane compound that plays a critical role in materials science, surface modification, and the development of advanced drug delivery systems.[1][2][3] Its bifunctional nature, featuring a reactive chloromethyl group and hydrolyzable methoxy groups, allows it to act as a crucial coupling agent, adhesion promoter, and crosslinking agent.[1][4] This guide provides a comprehensive exploration of the fundamental hydrolysis and condensation reactions of CMTMS, offering insights into the underlying mechanisms, influencing factors, and practical experimental protocols.
The sol-gel chemistry of organotrialkoxysilanes like CMTMS is central to the formation of silsesquioxane polymers, which are vital for creating hybrid organic-inorganic materials.[5] These materials find applications as catalyst supports, in separation media, and as coatings for surface modification.[5] Understanding the intricacies of CMTMS hydrolysis and condensation is paramount for controlling the structure and properties of the resulting polymeric networks.
The Core Reactions: Hydrolysis and Condensation
The transformation of this compound from a monomer into a crosslinked polysiloxane network proceeds through two primary, often concurrent, reactions: hydrolysis and condensation.[6][7] This process is a cornerstone of sol-gel chemistry.[8]
Part 1: Hydrolysis - The Activation Step
The initial and critical step is the hydrolysis of the methoxy groups (-OCH₃) attached to the silicon atom. In this reaction, a water molecule cleaves the silicon-oxygen-carbon (Si-O-C) bond, replacing the methoxy group with a hydroxyl group (-OH), thereby forming a silanol.[7][9] This reaction releases methanol as a byproduct.[7]
The hydrolysis of CMTMS is a stepwise process, with the three methoxy groups being replaced sequentially. This leads to the formation of a mixture of mono-, di-, and fully hydrolyzed silanetriol species.[7]
Reaction Scheme: Stepwise Hydrolysis
-
Step 1: ClCH₂Si(OCH₃)₃ + H₂O ⇌ ClCH₂Si(OCH₃)₂(OH) + CH₃OH
-
Step 2: ClCH₂Si(OCH₃)₂(OH) + H₂O ⇌ ClCH₂Si(OCH₃)(OH)₂ + CH₃OH
-
Step 3: ClCH₂Si(OCH₃)(OH)₂ + H₂O ⇌ ClCH₂Si(OH)₃ + CH₃OH
The rate of hydrolysis is significantly influenced by pH. It is generally slowest around neutral pH (pH 7) and increases under both acidic and basic conditions.[9][10] Under acidic conditions, the reaction proceeds via protonation of the alkoxy group, making the silicon atom more susceptible to nucleophilic attack by water.[6] In basic conditions, the nucleophilic attack is initiated by hydroxide ions.[6]
Part 2: Condensation - Building the Siloxane Network
Following hydrolysis, the newly formed and highly reactive silanol groups undergo condensation to form stable siloxane bridges (Si-O-Si).[7][11] This polymerization step is responsible for the formation of the inorganic network structure. Condensation can proceed through two main pathways:
-
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.
-
≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O[6]
-
-
Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule.
-
≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH[6]
-
The condensation rate is also pH-dependent, with a minimum rate observed around pH 4 for trisilanols.[12] Under acidic conditions, hydrolysis is generally faster than condensation, while in basic media, condensation can occur before hydrolysis is complete.[12]
The interplay between hydrolysis and condensation rates, governed by factors such as pH, water concentration, and catalyst, ultimately determines the structure of the final polysilsesquioxane network. This can range from soluble oligomers to highly cross-linked, insoluble gels.[13]
Visualizing the Reaction Pathways
To better understand the sequence of events in the hydrolysis and condensation of this compound, the following workflow diagrams illustrate the key stages.
Caption: Stepwise hydrolysis of this compound.
Caption: Condensation pathways leading to a polysiloxane network.
Factors Influencing Reaction Kinetics
The kinetics of this compound hydrolysis and condensation are influenced by a variety of factors that can be manipulated to control the final material properties.
| Factor | Effect on Hydrolysis | Effect on Condensation | Key Insights |
| pH | Minimum rate around pH 7; increases in acidic and basic conditions.[9][10] | Minimum rate around pH 4 for trisilanols.[12] | pH control is a primary tool for tuning reaction rates and final structure. |
| Water Concentration | Reaction order with respect to water can vary significantly.[6] | Influences the equilibrium between hydrolysis and condensation. | Stoichiometric or excess water is required for complete hydrolysis. |
| Catalyst | Both acid and base catalysts accelerate the reaction.[10] | Catalysts for hydrolysis often also catalyze condensation.[14] | The choice of catalyst (e.g., HCl, NaOH, organometallics) affects the mechanism and rate.[6][13] |
| Solvent | Solvent properties (e.g., polarity, hydrogen bonding) affect reaction rates.[15] | The solvent can influence the solubility of intermediates and the final polymer. | Co-solvents like ethanol are often used to homogenize the reaction mixture.[10] |
| Temperature | Higher temperatures generally increase reaction rates.[16] | Increased temperature accelerates condensation and network formation.[16] | Temperature can be used to control the speed of the sol-gel process. |
| Organic Substituent | The electron-withdrawing chloromethyl group can influence reactivity.[17] | Steric effects of the substituent can hinder condensation.[18] | The nature of the R group in R-Si(OR')₃ is a key determinant of sol-gel behavior.[19] |
Experimental Protocols
This section provides a generalized methodology for conducting the hydrolysis and condensation of this compound in a controlled laboratory setting.
Materials and Reagents
-
This compound (CMTMS)
-
Deionized water
-
Ethanol (or other suitable co-solvent)
-
Acid catalyst (e.g., 1 N HCl) or Base catalyst (e.g., 1 N NaOH)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Temperature control system (e.g., oil bath)
-
pH meter or pH indicator strips
Step-by-Step Experimental Workflow
-
Reaction Setup:
-
In a clean, dry reaction vessel, combine the desired amounts of this compound and the co-solvent (e.g., ethanol).
-
Begin stirring the mixture to ensure homogeneity.
-
-
Initiation of Hydrolysis:
-
Slowly add the required amount of water to the CMTMS/solvent mixture. The water-to-silane molar ratio is a critical parameter.
-
Adjust the pH of the solution to the desired level by adding the acid or base catalyst dropwise while monitoring with a pH meter.
-
-
Reaction Monitoring:
-
Maintain the reaction at the desired temperature with constant stirring.
-
The progress of the hydrolysis and condensation can be monitored over time using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To observe the disappearance of methoxy groups and the formation of silanols and siloxane bonds.[16][20][21]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To track changes in the Si-O-C, Si-OH, and Si-O-Si vibrational bands.[20]
-
Gas Chromatography (GC): To quantify the release of methanol.[15]
-
-
-
Gelation and Aging:
-
As condensation proceeds, the viscosity of the solution will increase, eventually leading to the formation of a gel.
-
The time to gelation is a key indicator of the reaction kinetics.
-
Once a gel is formed, it is typically aged for a period to allow for further crosslinking and strengthening of the network.
-
-
Drying and Characterization:
-
The wet gel (alcogel or hydrogel) can be dried to produce a xerogel or aerogel.
-
The final material can be characterized using techniques such as:
-
Solid-State NMR: To analyze the structure of the polysilsesquioxane network.[18]
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the morphology and porosity of the material.
-
Nitrogen Sorption Porosimetry: To determine surface area and pore size distribution.[18]
-
-
Applications in Research and Development
The ability to precisely control the hydrolysis and condensation of this compound opens up a wide range of applications, particularly in the pharmaceutical and materials science sectors.
-
Surface Modification: CMTMS is used to functionalize surfaces of materials like glass, ceramics, and metals to improve adhesion, wetting, and durability.[2] The chloromethyl group provides a reactive site for the subsequent attachment of other molecules.
-
Composite Materials: As a coupling agent, CMTMS enhances the interfacial bonding between inorganic fillers (e.g., glass fibers, silica nanoparticles) and organic polymer matrices, leading to improved mechanical properties.[1][4]
-
Drug Delivery: The controlled sol-gel process can be used to encapsulate therapeutic agents within a silica matrix. The surface of these silica nanoparticles can be functionalized using CMTMS for targeted drug delivery.[17]
-
Coatings and Sealants: The formation of crosslinked polysiloxane networks from CMTMS contributes to the development of durable and resistant coatings and sealants.[3]
Conclusion
The hydrolysis and condensation of this compound are complex yet controllable processes that are fundamental to its utility in a vast array of scientific and industrial applications. By understanding the underlying chemical mechanisms and the influence of various reaction parameters, researchers can tailor the properties of the resulting polysilsesquioxane materials to meet the specific demands of their applications, from advanced composites to innovative drug delivery systems. This guide serves as a foundational resource for professionals seeking to leverage the unique chemistry of CMTMS in their research and development endeavors.
References
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-
INNO SPECIALTY CHEMICALS. (n.d.). This compound: A Versatile Silane Coupling Agent. Retrieved from [Link]
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INNO SPECIALTY CHEMICALS. (n.d.). (Chloromethyl)(trimethoxy)silane: A Versatile Chemical Compound for Industrial Applications. Retrieved from [Link]
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INNO SPECIALTY CHEMICALS. (n.d.). Chloromethyl Trimethoxysilane: Properties, Applications, and Innovations. Retrieved from [Link]
-
INNO SPECIALTY CHEMICALS. (n.d.). Chloromethyl(trimethoxy)silane: Properties, Applications, and Innovations. Retrieved from [Link]
- Loy, D. A., Baugher, B. M., Baugher, C. R., Schneider, D. A., & Rahimian, K. (2000). Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes.
- Loy, D. A., & Shea, K. J. (1998). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. OSTI.GOV.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Surface Modification with Chloromethyl Trimethoxysilane. Retrieved from [Link]
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- Pfeiffer, J., & Wacker Chemie AG. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(1-4), 1079-1093.
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
- Okayama, Y., Eom, T., Czuczola, M., et al. (2023). Heterotelechelic Silicones: Facile Synthesis and Functionalization Using Silane-Based Initiators. Macromolecules, 56(22), 8806–8812.
- Tertykh, V. A., & Belyakova, L. A. (2018). Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups. Polymers, 10(9), 1015.
- Nishiyama, N., Horie, K., & Asakura, T. (1987). Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. Journal of Applied Polymer Science, 34(4), 1619-1630.
- Van Ooij, W. J., & Mansfeld, F. (1993). Hydrolysis and condensation of silanes in aqueous solutions. Corrosion Science, 34(12), 1931-1946.
-
Chemiedidaktik Uni Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Retrieved from [Link]
- Issa, A. A., & Luyt, A. S. (2019).
- Nenashev, A. V., et al. (2016). Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films.
- De Poortere, M., & Valles, E. M. (2009). Do-It-Yourself Functionalized Silicones Part 2: synthesis by ring opening polymerization of commercial cyclosiloxanes. Journal of Polymer Science Part A: Polymer Chemistry, 47(15), 3847-3858.
- Dutkiewicz, M., et al. (2022). Siloxane Containing Polyether Groups—Synthesis and Use as an Anti-Biocorrosion Coating.
-
Gelest. (n.d.). Silanol-Functional Silicones. Retrieved from [Link]
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An In-depth Technical Guide to Surface Modification with (Chloromethyl)trimethoxysilane
Introduction: The Versatility of (Chloromethyl)trimethoxysilane in Surface Engineering
This compound (CMTMS) is an organosilicon compound with the chemical formula ClCH₂Si(OCH₃)₃. It has emerged as a pivotal molecule in materials science and biotechnology for the covalent modification of surfaces.[1][2] Its utility stems from its dual-functional nature: a trimethoxysilane group that can form stable siloxane bonds with hydroxylated surfaces, and a reactive chloromethyl group that serves as a versatile anchor for the subsequent immobilization of a wide range of organic and biological molecules.[3][4] This guide provides a comprehensive overview of the mechanism of action of CMTMS in surface modification, detailed experimental protocols, and methods for the characterization of the resulting functionalized surfaces. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of silane chemistry for their applications.
Core Mechanism of Action: A Two-Step Interfacial Reaction
The surface modification process using this compound is fundamentally a two-step process involving hydrolysis and condensation of the trimethoxysilane group, followed by the reaction of the chloromethyl group.
Part 1: Hydrolysis and Condensation - Formation of the Siloxane Network
The initial and crucial step in the surface modification process is the hydrolysis of the methoxy groups of CMTMS to form reactive silanol groups (-Si-OH).[5] This reaction is typically catalyzed by the presence of water, either from the atmosphere or intentionally added to the reaction medium. The hydrolysis proceeds stepwise, with the sequential conversion of methoxy groups to hydroxyl groups.
Once formed, the silanol groups can undergo two types of condensation reactions:
-
Intermolecular Condensation: Silanol groups on adjacent CMTMS molecules can react with each other to form a siloxane (Si-O-Si) bond, leading to the formation of oligomers in solution.
-
Surface Condensation: The silanol groups of CMTMS can react with the hydroxyl groups present on the surface of a substrate (e.g., silica, glass, metal oxides) to form a stable, covalent Si-O-Substrate bond.[6][7]
The overall process results in the formation of a durable, cross-linked polysiloxane layer on the substrate surface, with the chloromethyl groups oriented away from the surface and available for further functionalization.[8]
The kinetics of hydrolysis and condensation are significantly influenced by several factors, including pH, temperature, and solvent.[9][10][11] Acidic conditions generally promote the hydrolysis of the alkoxy groups, while basic conditions tend to accelerate the condensation of the silanol groups.[9] The choice of solvent is also critical, as it can affect the solubility of the silane and the availability of water for hydrolysis.
Caption: Figure 1: Hydrolysis and Condensation of this compound
Part 2: The Chloromethyl Group - A Gateway to Further Functionalization
The chloromethyl (-CH₂Cl) group of the anchored silane is a reactive handle that allows for the covalent attachment of a diverse array of molecules through nucleophilic substitution reactions.[4] This versatility is a key advantage of using CMTMS for surface modification. Common nucleophiles that can react with the chloromethyl group include:
-
Amines (R-NH₂): To introduce primary or secondary amine functionalities.
-
Thiols (R-SH): To create thiol-terminated surfaces, which are particularly useful for binding to gold nanoparticles or for subsequent "click" chemistry reactions.
-
Alcohols (R-OH): To form ether linkages.
This secondary functionalization step allows for the precise tailoring of the surface chemistry to suit specific applications, such as the immobilization of biomolecules (proteins, DNA), the attachment of catalysts, or the creation of surfaces with specific wetting properties.[2][9]
Experimental Protocols for Surface Modification
The successful modification of a surface with this compound is highly dependent on the chosen protocol. Both solution-phase and vapor-phase deposition methods are commonly employed, each with its own advantages and disadvantages.
Solution-Phase Deposition Protocol
Solution-phase deposition is a widely used and relatively simple method for silanization. The following is a general protocol that can be adapted for various substrates.
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
This compound (CMTMS)
-
Anhydrous toluene or ethanol
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonia (NH₃) (for pH adjustment, optional)
-
Acetone
-
Isopropanol
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. A common method is to sonicate the substrate in acetone and isopropanol for 15 minutes each, followed by rinsing with deionized water and drying with a stream of nitrogen. For silica-based substrates, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used for a more aggressive cleaning (Extreme caution is advised when using piranha solution ).
-
Silanization Solution Preparation: In a fume hood, prepare a 1-5% (v/v) solution of CMTMS in anhydrous toluene or ethanol. For controlled hydrolysis, a small amount of water can be added to the solvent. The pH of the solution can be adjusted to be slightly acidic (e.g., with a drop of HCl) to promote hydrolysis.
-
Immersion: Immerse the cleaned and dried substrate in the silanization solution for 1-24 hours at room temperature. The optimal immersion time will depend on the desired surface coverage and the reactivity of the substrate.
-
Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with the same solvent (toluene or ethanol) to remove any physisorbed silane.
-
Curing: Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network.
-
Final Rinsing and Storage: After curing, sonicate the substrate in fresh solvent to remove any remaining unbound silane. Dry the substrate with a stream of nitrogen and store it in a desiccator until further use.
Caption: Figure 2: Workflow for Solution-Phase Deposition
Vapor-Phase Deposition Protocol
Vapor-phase deposition can produce more uniform and thinner silane layers compared to solution-phase methods, as it minimizes the formation of silane aggregates.[12][13]
Materials:
-
Substrate
-
This compound (CMTMS)
-
Vacuum desiccator or dedicated vacuum chamber
-
Vacuum pump
-
Small vial for the silane
Procedure:
-
Substrate Cleaning: Clean and dry the substrate as described in the solution-phase protocol.
-
Setup: Place the cleaned and dried substrate in a vacuum desiccator. Place a small, open vial containing a few drops of CMTMS in the desiccator, ensuring it is not in direct contact with the substrate.
-
Vacuum Application: Evacuate the desiccator using a vacuum pump to a pressure of <1 Torr. This will lower the boiling point of the CMTMS and promote its vaporization.
-
Deposition: Leave the substrate in the evacuated desiccator with the CMTMS vapor for several hours to overnight. The deposition time will influence the thickness and coverage of the silane layer.
-
Venting and Curing: Vent the desiccator with an inert gas like nitrogen. Remove the substrate and cure it in an oven at 110-120°C for 30-60 minutes.
-
Rinsing and Storage: Rinse the cured substrate with a suitable solvent (e.g., toluene or chloroform) to remove any loosely bound silane and dry it with nitrogen. Store in a desiccator.
Characterization of Modified Surfaces
A thorough characterization of the modified surface is essential to confirm the success of the silanization process and to understand the properties of the resulting layer. Several analytical techniques are commonly employed for this purpose.[14][15]
Contact Angle Goniometry
Contact angle goniometry is a simple yet powerful technique to assess the change in surface wettability after modification.[16][17][18] A successful silanization with the relatively nonpolar chloromethyl group will typically result in an increase in the water contact angle, indicating a more hydrophobic surface compared to the clean, hydrophilic substrate.
| Surface | Water Contact Angle (°) |
| Clean Glass | < 10° |
| CMTMS Modified Glass | 60-80° |
| Clean Silicon Wafer | < 10° |
| CMTMS Modified Silicon Wafer | 70-90° |
| Table 1: Typical Water Contact Angles on Unmodified and CMTMS-Modified Surfaces. |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface.[19][20][21][22][23] For a CMTMS-modified surface, XPS can be used to:
-
Confirm the presence of silicon (Si), carbon (C), oxygen (O), and chlorine (Cl) from the silane.
-
Determine the thickness of the silane layer.
-
Analyze the high-resolution spectra of Si 2p to distinguish between the silicon in the substrate (e.g., SiO₂) and the silicon in the silane layer (Si-O-C and Si-O-Si).
-
Analyze the Cl 2p spectrum to confirm the presence of the chloromethyl group.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present on the surface.[24][25][26][27][28] In the context of CMTMS modification, Attenuated Total Reflectance (ATR)-FTIR is particularly useful. Key spectral features to look for include:
-
The appearance of C-H stretching vibrations around 2850-2960 cm⁻¹ from the methyl and methylene groups of the silane.
-
The presence of a broad Si-O-Si stretching band around 1000-1100 cm⁻¹, indicating the formation of the polysiloxane network.
-
A peak corresponding to the C-Cl stretching vibration, typically around 650-850 cm⁻¹.
Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique that can provide topographical information about the surface at the nanoscale.[1][2][3] AFM can be used to:
-
Assess the uniformity and smoothness of the silane layer.
-
Detect the presence of any aggregates or islands of polymerized silane.
-
Measure the thickness of the silane layer by scratching the film and imaging the step height.
Conclusion
This compound is a powerful and versatile tool for the chemical modification of surfaces. Its robust anchoring chemistry via siloxane bond formation and the reactive nature of its chloromethyl group enable the creation of a wide range of functional surfaces for diverse applications in research and industry. A thorough understanding of the reaction mechanism and careful control over the experimental parameters are crucial for achieving reproducible and high-quality surface modifications. The characterization techniques outlined in this guide provide the necessary tools to validate the success of the functionalization process and to gain insights into the properties of the modified surfaces.
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A Technical Guide to the Safe Handling of (Chloromethyl)trimethoxysilane for Advanced Research Applications
(Chloromethyl)trimethoxysilane (CMTMS) is a versatile organosilane compound that serves as a critical precursor and coupling agent in numerous scientific disciplines, including materials science and drug development.[1] Its utility lies in its dual functionality: the trimethoxysilane group can form stable bonds with inorganic substrates like silica, while the chloromethyl group provides a reactive site for further chemical modification.[2] Applications range from the surface modification of nanoparticles for drug delivery systems to the synthesis of advanced polymers and aerogels.[3] However, its unique chemical structure also imparts significant hazards. This guide provides an in-depth analysis of the risks associated with CMTMS and outlines comprehensive, field-proven protocols for its safe handling, storage, and emergency management, ensuring the integrity of research and the safety of laboratory personnel.
The Core Hazard: Understanding the Inherent Reactivity of CMTMS
The primary danger of this compound stems from its high sensitivity to moisture.[2] The fundamental principle underpinning all handling precautions is the prevention of its hydrolysis reaction.
The Hydrolysis Cascade: A Trifecta of Hazards
When CMTMS comes into contact with water—even ambient humidity—it undergoes a rapid and violent hydrolysis reaction.[3][4][5] This is not a simple decomposition; it generates multiple hazardous byproducts, creating a cascade of risks. The reaction proceeds as follows: the three methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH), which then readily condense. Critically, this process liberates two highly dangerous substances:
-
Hydrogen Chloride (HCl): The reaction releases HCl gas.[3][5] When this gas contacts moisture (e.g., in the air, on skin, or in the respiratory tract), it forms highly corrosive hydrochloric acid. This is the source of the severe burns associated with CMTMS exposure.[6][7]
-
Methanol (CH₃OH): The hydrolysis also releases methanol, a toxic alcohol.[8] Methanol exposure can cause severe health effects, including blindness, central nervous system damage, and metabolic acidosis.[8] In cases of ingestion, the formation of methanol is a primary toxicological concern.[8]
Caption: Hydrolysis of this compound.
Toxicological Profile and Physical Hazards
The combination of the parent compound and its hydrolysis products results in a multi-faceted hazard profile.
-
Acute Toxicity & Corrosivity: Contact with liquid CMTMS causes severe skin and eye burns, with the potential for permanent eye damage.[6] Inhalation of vapors or the resulting HCl mist irritates the nose, throat, and lungs, potentially leading to coughing, shortness of breath, and, in severe cases, a life-threatening buildup of fluid in the lungs (pulmonary edema).[6] Ingestion is highly dangerous, causing severe burns to the mouth and stomach and introducing the risk of methanol poisoning.[7][9]
-
Flammability: CMTMS is a highly flammable liquid with a low flash point, meaning it can be easily ignited by heat, sparks, or flames at or below room temperature.[1] Its vapors are heavier than air and can travel a considerable distance to an ignition source and "flash back".[4][10] The reaction with water can also produce flammable hydrogen gas if the resulting HCl corrodes metal containers.[7]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₁ClO₃Si | [4] |
| Molecular Weight | 170.67 g/mol | |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Boiling Point | 151 °C | [1][2] |
| Flash Point | -3 °C (26.6 °F) - closed cup | |
| Density | 1.132 g/mL at 25 °C | [1][2] |
Table 1: Physical and Chemical Properties of this compound.
A Multi-Layered Defense: Safe Handling Protocols
A robust safety protocol for CMTMS is built on the "Hierarchy of Controls," which prioritizes engineering solutions over procedural and personal measures. This system is self-validating because each layer of protection is designed to contain the hazard, minimizing reliance on human intervention alone.
Caption: Flowchart for this compound spill response.
-
Immediate Actions: Evacuate non-essential personnel, alert others in the lab, and eliminate all ignition sources. [11]* Containment: DO NOT USE WATER. [6][11]Cover the spill with a dry, inert absorbent material such as sand, dry earth, or vermiculite. [12]* Cleanup: Using non-sparking tools, carefully collect the absorbed material and place it into a loosely covered, labeled plastic container for hazardous waste disposal. [11]* Ventilation: Ensure the area is well-ventilated during and after cleanup.
Fire Response
-
Extinguishing Media: For small fires, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. [6][11]* Critical Warning: NEVER USE WATER. It will react violently with the CMTMS, intensifying the fire and releasing large amounts of toxic and corrosive gases. [4][6]* Firefighting: If a fire occurs, evacuate immediately and call emergency services. Only trained personnel should attempt to fight the fire from a safe distance, wearing full protective gear, including a self-contained breathing apparatus (SCBA). [10]
First Aid Measures
Immediate medical attention is required for all exposures.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [11]Medical observation for 24-48 hours may be necessary to monitor for delayed pulmonary edema. [6]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. [13]Do not delay washing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [13]Remove contact lenses if it is safe to do so. Get immediate medical attention. [13]* Ingestion: Do NOT induce vomiting. [11]Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call for immediate medical assistance. [11][13]* Note to Physician: This product reacts with water to form methanol. The combination of visual disturbances, metabolic acidosis, and formic acid in the urine is evidence of methanol poisoning. [8]
Conclusion
This compound is an invaluable reagent in modern chemical and pharmaceutical research, but its utility is matched by its significant hazards. The cornerstone of its safe use is the rigorous and unwavering exclusion of moisture to prevent its hazardous hydrolysis. By understanding the causality behind its reactivity—the violent reaction with water that produces corrosive hydrochloric acid and toxic methanol—researchers can implement the multi-layered engineering and procedural controls detailed in this guide. Adherence to these protocols is not merely a matter of compliance; it is a fundamental component of scientific integrity and professional responsibility, ensuring that groundbreaking research does not come at the cost of personal safety.
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A Guide to the Thermal Stability and Decomposition of (Chloromethyl)trimethoxysilane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Chloromethyl)trimethoxysilane (CMTMS) is a versatile organosilane compound widely utilized as a precursor for surface modification coatings, a coupling agent, and an intermediate in chemical synthesis.[1] Its utility is derived from the dual reactivity of the hydrolyzable trimethoxysilyl group and the reactive chloromethyl group. However, the inherent reactivity of CMTMS also contributes to its limited thermal stability, a critical factor for safe handling, storage, and application. This guide provides a comprehensive overview of the thermal stability and decomposition pathways of CMTMS, outlines robust analytical methodologies for its characterization, and offers insights into the practical implications for laboratory and industrial settings.
Introduction to this compound (CMTMS)
CMTMS, with the chemical formula (H₃CO)₃SiCH₂Cl, is a colorless liquid that is soluble in many common organic solvents.[1] It serves as a crucial building block in materials science and organic synthesis. For instance, it is used to prepare silica nanoparticles for drug delivery systems and to develop aerogels. The molecule's utility stems from its bifunctional nature: the trimethoxysilyl group can undergo hydrolysis and condensation to form stable siloxane bonds (Si-O-Si), anchoring the molecule to inorganic substrates, while the chloromethyl group provides a reactive site for nucleophilic substitution, enabling the covalent attachment of various organic functionalities.[1][2]
Understanding the thermal limits of CMTMS is paramount. Uncontrolled decomposition can lead to the release of hazardous byproducts and potentially trigger runaway reactions, posing significant safety risks. Therefore, a thorough characterization of its thermal behavior is not merely an academic exercise but a prerequisite for its safe and effective use.
Thermal Stability Profile of CMTMS
CMTMS is known to be thermally labile. While specific decomposition temperatures can vary based on purity, heating rate, and the presence of contaminants, the onset of decomposition is a critical parameter for defining safe operating and storage conditions. The presence of moisture is particularly detrimental, as it can catalyze hydrolysis, releasing methanol and hydrochloric acid, which can further promote decomposition.[1]
Table 1: Physicochemical and Thermal Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₁ClO₃Si | |
| Molecular Weight | 170.67 g/mol | |
| Boiling Point | 151 °C (lit.) | |
| Density | 1.132 g/mL at 25 °C (lit.) | |
| Flash Point | -3 °C (closed cup) |
Note: The decomposition temperature is not a fixed point and is highly dependent on the analytical technique and conditions used. The data presented should be considered indicative.
Factors that can influence the thermal stability of CMTMS include:
-
Purity: The presence of impurities, particularly acidic or basic residues from synthesis, can significantly lower the decomposition temperature.
-
Atmosphere: The presence of oxygen can lead to oxidative decomposition pathways, while an inert atmosphere (e.g., nitrogen or argon) is generally preferred for handling and storage.[3]
-
Catalysts: Lewis acids and bases can catalyze both hydrolysis and decomposition reactions.
Decomposition Pathways and Mechanisms
While a detailed, universally accepted mechanism for the thermal decomposition of CMTMS is not extensively documented in publicly available literature, insights can be drawn from the known reactivity of related chloromethyl and methoxysilane compounds. The decomposition is likely to proceed through complex intermolecular rearrangement and elimination reactions.[4]
A plausible decomposition pathway involves an initial intermolecular rearrangement, a process observed in other (chloromethyl)silanes.[4] This could be followed by the elimination of methyl chloride and the formation of siloxane polymers. The high-temperature pyrolysis of analogous methylchlorosilanes has been shown to proceed via the homolytic cleavage of the Si-C bond, generating radical species.[5] In the case of CMTMS, this could lead to the formation of a trimethoxysilyl radical and a chloromethyl radical. These highly reactive intermediates would then participate in a cascade of subsequent reactions, leading to a variety of products.
Proposed Decomposition Products:
-
Major: Methyl chloride (CH₃Cl), polymethoxysiloxanes.
-
Minor: Methane (CH₄), hydrogen chloride (HCl), various chlorinated and silicon-containing oligomers.[6]
Caption: Proposed high-level thermal decomposition pathway for CMTMS.
Experimental Analysis of Thermal Stability
A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of the thermal stability of CMTMS.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] For CMTMS, TGA can identify the onset temperature of decomposition, characterize the different stages of mass loss, and quantify the amount of non-volatile residue.
Protocol 4.1.1: TGA of this compound
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of CMTMS into a suitable TGA crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program: Equilibrate at 30 °C, then ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the mass loss curve.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of CMTMS.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to detect thermal events such as melting, crystallization, and decomposition (which is typically an exothermic event).[9]
Protocol 4.2.1: DSC of this compound
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Hermetically seal 2-5 mg of CMTMS in a high-pressure stainless steel or coated aluminum crucible to contain any volatile decomposition products.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Equilibrate at 25 °C, then ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Monitor the heat flow signal. A sharp exothermic peak indicates the onset of a decomposition reaction. The area under the peak can be integrated to quantify the heat of decomposition.
Accelerating Rate Calorimetry (ARC)
Principle: ARC is a crucial tool for process safety assessment. It measures the time, temperature, and pressure profiles of a sample under adiabatic (no heat loss) conditions.[10][11] Once an exothermic reaction is detected, the instrument maintains an adiabatic environment, allowing the reaction to self-heat.[12] This mimics a worst-case scenario in a large-scale reactor, providing critical data on the potential for a thermal runaway.[10]
Key Parameters from ARC:
-
Onset Temperature: The temperature at which self-heating is first detected.
-
Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum rate of temperature and pressure rise from the onset temperature. This is a critical safety parameter.
-
Adiabatic Temperature Rise: The total temperature increase due to the decomposition.
Implications for Handling, Storage, and Process Safety
The thermal lability of CMTMS necessitates strict handling and storage protocols:
-
Storage: CMTMS should be stored in a cool, dry, dark, and well-ventilated location, away from heat sources and incompatible materials like water and strong acids or bases.[13] Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent hydrolysis.[3]
-
Handling: All handling should be performed in a chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[13][14] Care should be taken to avoid contact with moisture.
-
Process Safety: For any process involving heating CMTMS, a thorough thermal hazard assessment using techniques like DSC and ARC is mandatory. The process temperature should be kept well below the determined onset of decomposition, with an appropriate safety margin. Emergency cooling and pressure relief systems should be considered for large-scale operations.
Conclusion
This compound is a valuable chemical intermediate, but its utility is coupled with significant thermal hazards. A comprehensive understanding of its thermal stability, decomposition products, and reaction kinetics is essential for its safe application. By employing a suite of thermal analysis techniques such as TGA, DSC, and ARC, researchers and process chemists can establish safe operating limits, design robust safety protocols, and prevent hazardous thermal runaway incidents. Adherence to strict storage and handling procedures is critical to maintaining the integrity and safety of this reactive silane.
References
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INNO Specialty Chemicals. (n.d.). Chloromethyl(trimethoxy)silane: Properties, Applications, and Innovations. Retrieved from [Link]
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Gelest, Inc. (2015). SDS for ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Chlorotrimethylsilane, 98%. Retrieved from [Link]
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Su, M. C., et al. (2000). Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. PubMed. Retrieved from [Link]
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ZM Silane Limited. (2025). Chloromethyl Trimethylsilane Purification Methods And Techniques. Retrieved from [Link]
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Indian Journal of Chemistry. (n.d.). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Retrieved from [Link]
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Inno Specialty Chemicals. (n.d.). Chloromethyl Trimethoxysilane: Properties, Applications, and Innovations. Retrieved from [Link]
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Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]
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Wikipedia. (n.d.). Trimethoxysilane. Retrieved from [Link]
-
Swihart, M. T., & Catoire, L. (1997). Thermochemistry and Thermal Decomposition of the Chlorinated Disilanes (Si2HnCl6-n, n = 0-6) Studied by ab Initio Molecular Orbital Theory. The Journal of Physical Chemistry A. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]
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Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved from [Link]
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AIChE. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]
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NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]
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Gelest. (n.d.). CHLOROMETHYLTRIETHOXYSILANE. Retrieved from [Link]
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ResearchGate. (2022). Thermal decomposition pathways of chlorinated trisilanes. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Thermal rearrangement of (chloromethyl)silanes. Retrieved from [Link]
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ResearchGate. (n.d.). The Decomposition of Methyltrichlorosilane: Studies in A High-Temperature Flow Reactor. Retrieved from [Link]
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Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]
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Russian Chemical Reviews. (n.d.). Mechanism of thermal decomposition of silanes. Retrieved from [Link]
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Innoform Testservice. (n.d.). DSC/thermal analysis: melting and crystallisation behaviour. Retrieved from [Link]
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ResearchGate. (n.d.). Thermogravimetric analysis of the materials 1, 2, and 4. Retrieved from [Link]
-
Mettler Toledo. (2012). Differential Scanning Calorimetry (DSC) – Online Training Course. Retrieved from [Link]
-
TA Instruments. (n.d.). DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals (Part 1 of 3). Retrieved from [Link]
-
Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]
-
UKM. (n.d.). THERMOGRAVIMETRIC ANALYSIS (TGA) PROFILE OF MODIFIED SBA- 15 AT DIFFERENT AMOUNT OF ALKOXYSILANE GROUP. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Surface Modification of Silica Nanoparticles with (Chloromethyl)trimethoxysilane
Introduction: The Imperative of Surface Engineering for Nanoparticles
Silica nanoparticles (SiNPs) represent a cornerstone of modern nanotechnology, prized for their tunable size, high surface area, biocompatibility, and straightforward synthesis.[1][2] These attributes make them exceptional candidates for advanced applications, particularly in nanomedicine as carriers for therapeutic agents.[3][4][5] However, the native surface of silica, rich in hydrophilic silanol (Si-OH) groups, often requires chemical modification to achieve desired functionalities such as colloidal stability in biological media, controlled drug release, and specific cell targeting.[3][6][7]
Surface functionalization is the deliberate engineering of a nanoparticle's exterior to impart new chemical properties.[8] (Chloromethyl)trimethoxysilane stands out as a premier coupling agent for this purpose. Its unique bifunctional structure is the key to its utility: the trimethoxysilane end provides a robust anchor to the silica surface, while the terminal chloromethyl group (-CH₂Cl) serves as a versatile and reactive handle for subsequent chemical conjugations.[8][9] This guide provides an in-depth exploration of the mechanism, a field-tested protocol, and the subsequent applications of chloromethyl-functionalized silica nanoparticles, designed for researchers aiming to develop sophisticated nanomaterials for drug development and beyond.
The Silanization Mechanism: A Tale of Two Reactions
The covalent attachment of this compound to a silica surface is a process known as silanization.[10] It is not a single-step event but a carefully orchestrated sequence of hydrolysis and condensation reactions. Understanding this mechanism is critical for controlling the quality and density of the surface modification.
Pillar 1: Hydrolysis The process begins with the hydrolysis of the methoxy groups (-OCH₃) on the silane molecule into reactive silanol groups (-OH). This reaction is catalyzed by the presence of water, which can be residual water on the silica surface or trace amounts in the reaction solvent.[11][12] The pH of the environment significantly influences the rate of hydrolysis; it is generally faster under acidic or basic conditions compared to neutral pH.[12][13][14]
Pillar 2: Condensation Following hydrolysis, the newly formed silanols on the silane molecule undergo condensation reactions.[13][14] This can occur in two competing ways:
-
Surface Condensation: The desired pathway where the silane's silanol groups react with the silanol groups on the silica nanoparticle surface, forming stable covalent siloxane (Si-O-Si) bonds.[10] This is the grafting step that anchors the functional molecule.
-
Self-Condensation: The silane's silanol groups react with each other, leading to the formation of siloxane oligomers or polymers in the solution or on the particle surface.[15] While some lateral polymerization on the surface can create a more robust coating, excessive self-condensation in the solution can lead to particle aggregation and inefficient grafting.
Controlling the reaction conditions, especially water content and temperature, is paramount to favor surface condensation over undesirable self-condensation.
Experimental Protocol: Post-Synthesis Grafting
This protocol details a "grafting-to" or post-synthesis modification approach, where pre-synthesized silica nanoparticles are functionalized. This method allows for better control over the nanoparticle core properties before surface modification.[16][17]
Part A: Synthesis of Silica Nanoparticles (Stöber Method)
For a self-contained workflow, we first synthesize the base silica nanoparticles. The Stöber method is a robust and widely used technique.[18][19]
Materials:
-
Tetraethyl orthosilicate (TEOS, ≥99%)
-
Ethanol (Absolute, 200 proof)
-
Ammonium Hydroxide (28-30% NH₃ basis)
-
Deionized (DI) Water
Procedure:
-
In a 250 mL round-bottom flask, combine 115 mL of absolute ethanol, 3.75 mL of DI water, and 3.75 mL of ammonium hydroxide.
-
Place the flask in a sonication bath or stir vigorously with a magnetic stirrer for 15 minutes to ensure a homogeneous solution.
-
While stirring, rapidly add 2.5 mL of TEOS to the solution.
-
A white, cloudy suspension will form almost immediately. Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.
-
Isolate the silica nanoparticles by centrifugation at 15,000 rpm for 15 minutes. Discard the supernatant.
-
Wash the nanoparticles by resuspending the pellet in 50 mL of absolute ethanol, sonicating briefly to disperse, and centrifuging again. Repeat this washing step three times to remove residual ammonia and unreacted TEOS.[20]
-
After the final wash, resuspend the nanoparticles in an anhydrous solvent like dry toluene or dry ethanol for the next step.
Part B: Surface Modification with this compound
Critical Insight: The success of this step hinges on minimizing water to prevent self-condensation. Using anhydrous solvents and properly dried nanoparticles is essential.
Materials:
-
Dried Silica Nanoparticles (from Part A)
-
Anhydrous Toluene or Anhydrous Ethanol
-
This compound (CMTS, ≥95%)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Disperse the dried silica nanoparticles in anhydrous toluene to a concentration of 10 mg/mL in a flask equipped with a magnetic stirrer and a condenser.
-
Flush the reaction flask with an inert gas (e.g., Nitrogen) for 15 minutes to remove air and moisture. Maintain a gentle inert gas flow throughout the reaction.
-
Heat the suspension to 80-100 °C with vigorous stirring. This step helps to remove any remaining adsorbed water from the silica surface.
-
Add this compound to the reaction. A typical starting ratio is a 10:1 weight ratio of SiNPs to CMTS, but this can be optimized.
-
Allow the reaction to proceed under reflux for 12-24 hours.
-
After the reaction, cool the mixture to room temperature.
-
Purify the functionalized nanoparticles by centrifugation (15,000 rpm, 15 min).
-
Wash the particles thoroughly to remove unreacted silane. Perform three cycles of centrifugation and redispersion in fresh anhydrous toluene, followed by two washes with ethanol to remove the toluene.
-
Dry the final product under vacuum at 60 °C overnight. Store the white powder in a desiccator.
Table 1: Key Experimental Parameters and Rationale
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous Toluene/Ethanol | Minimizes premature hydrolysis and self-condensation of the silane in solution. |
| Temperature | 80 - 110 °C | Provides activation energy for the condensation reaction and helps remove surface-adsorbed water. |
| Reaction Time | 12 - 24 hours | Ensures sufficient time for the diffusion and reaction of the silane with surface silanol groups. |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents atmospheric moisture from interfering with the reaction. |
| Washing Steps | 3x Toluene, 2x Ethanol | Crucial for removing physisorbed and unreacted silane, ensuring a clean, covalently modified surface. |
Validating Success: Characterization Techniques
Confirming the successful grafting of the chloromethyl functionality is a critical self-validating step. A multi-technique approach provides the most comprehensive evidence.
| Technique | Purpose | Expected Outcome for Successful Modification |
| FTIR Spectroscopy | Identify functional groups | Appearance of new peaks corresponding to C-H stretching (~2900-3000 cm⁻¹) and C-Cl vibrations (~650-750 cm⁻¹) from the grafted layer.[19][21] |
| Thermogravimetric Analysis (TGA) | Quantify organic content | A distinct weight loss step between 200-600 °C, corresponding to the thermal decomposition of the grafted organic layer.[19][22][23] |
| Elemental Analysis (CHN/XPS) | Determine elemental composition | Detection of Carbon and Chlorine, confirming the presence of the chloromethyl silane. |
| Zeta Potential | Measure surface charge | A shift in the zeta potential value compared to unmodified silica, indicating a change in the surface chemistry. |
| Dynamic Light Scattering (DLS) | Assess hydrodynamic size | A slight increase in the hydrodynamic diameter. A stable, monomodal distribution indicates minimal aggregation.[19] |
| Electron Microscopy (TEM/SEM) | Visualize morphology | No significant change in particle morphology or primary particle size. Can reveal aggregation if present.[19][21] |
A Gateway to Advanced Functionality: Applications
The true power of chloromethyl-functionalized silica nanoparticles lies in the reactivity of the chloromethyl (-CH₂Cl) group. It acts as an electrophilic site, readily undergoing nucleophilic substitution reactions. This opens a vast landscape of possibilities for secondary functionalization, which is especially valuable in drug development.[3][8]
Key Post-Functionalization Reactions:
-
Amination: Reaction with primary or secondary amines to introduce amino groups, which can be used to attach pH-responsive polymers or charged molecules.
-
Azide Introduction: Reaction with sodium azide (NaN₃) to install an azide group (-N₃). This is a crucial step for "clicking" molecules onto the surface using copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).
-
Thiolation: Reaction with thiourea followed by hydrolysis or with sodium hydrosulfide to introduce thiol groups (-SH), useful for attaching maleimide-functionalized drugs or forming disulfide bonds.
-
Etherification: Reaction with alcohols or phenols to form ether linkages, allowing for the attachment of a wide range of molecules, including PEG for "stealth" properties that evade the immune system.[1]
References
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- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Science of Surface Modification with Chloromethyl Trimethoxysilane.
- Chalmers University of Technology. Exploring functionalization of colloidal silica for nanoparticle-stabilized emulsions.
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- Semantic Scholar. (2002). Effect of Water on Silanization of Silica by Trimethoxysilanes.
- Liberman, A., et al. (2014). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. Surface Science Reports.
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- MDPI. (n.d.). Exploring the Transformative Potential of Functionalized Mesoporous Silica in Enhancing Antioxidant Activity: A Comprehensive Review.
- Semantic Scholar. (2024). Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs.
- MDPI. (n.d.). Mesoporous Silica Nanoparticles for Drug Delivery: Current Insights.
- AFINITICA. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.
- Semantic Scholar. (2019). SURFACE MODIFICATION OF SILICA NANOPARTICLES BY MEANS OF SILANES: EFFECT OF VARIOUS PARAMETERS ON THE GRAFTING REACTIONS.
- ResearchGate. (2025). Hydrolysis and condensation of silanes in aqueous solutions.
- MDPI. (n.d.). A Review on the Recent Advancements of Polymer-Modified Mesoporous Silica Nanoparticles for Drug Delivery Under Stimuli-Trigger.
- ResearchGate. (n.d.). pH Variation during the hydrolysis of 3-chloropropyltri- methoxysilane....
- BenchChem. (2025). The Chemistry of Triethoxysilane Hydrolysis and Condensation.
- OUCI. (n.d.). Application of mesoporous silica nanoparticles as drug delivery carriers for chemotherapeutic agents.
- Synthesis and characterization of amino-functionalized silica nanoparticles. (n.d.).
- NIH. (n.d.). Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications. PMC.
- MDPI. (n.d.). Eco-Friendly Synthesis of Organo-Functionalized Mesoporous Silica for the Condensation Reaction.
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Protocol for Silanization of Glass Substrates with (Chloromethyl)trimethoxysilane: A Detailed Guide for Surface Functionalization
Introduction: Engineering Surfaces at the Molecular Level
The functionalization of surfaces is a cornerstone of modern materials science, enabling the precise control of interfacial properties for a vast array of applications, from biocompatible materials in drug development to advanced microelectronics. Glass, with its inherent hydrophilicity and optical transparency, serves as an ideal substrate for many of these applications. However, its native surface, rich in silanol (Si-OH) groups, often requires modification to impart specific chemical reactivity. Silanization is a robust and widely adopted technique to achieve this, creating a covalent linkage between the glass surface and a functional organic molecule via a silane coupling agent.
This application note provides a comprehensive, field-proven protocol for the silanization of glass substrates using (Chloromethyl)trimethoxysilane (CMTMS). This trifunctional organosilane is particularly valuable as it introduces a reactive chloromethyl group onto the surface. This functional handle serves as a versatile anchor point for the subsequent covalent attachment of a wide range of nucleophilic molecules, including amines, thiols, and alcohols, making it a gateway for diverse surface engineering strategies. We will delve into the underlying chemical principles, provide a detailed step-by-step methodology, and discuss essential characterization and safety considerations to ensure reliable and reproducible surface modification.
The Chemistry of Silanization: A Two-Step Interfacial Reaction
The covalent attachment of this compound to a glass surface is a two-stage process involving hydrolysis and condensation. Understanding this mechanism is crucial for optimizing the reaction conditions and achieving a stable, uniform monolayer.
-
Hydrolysis: The process is initiated by the hydrolysis of the methoxy groups (-OCH₃) of the CMTMS molecule in the presence of water to form reactive silanol groups (Si-OH). This step is often the rate-determining step and can be influenced by the presence of acid or base catalysts.
-
Condensation: The newly formed silanol groups on the CMTMS molecule then undergo a condensation reaction with the silanol groups present on the hydroxylated glass surface. This reaction forms a stable siloxane bond (Si-O-Si), covalently tethering the chloromethyl functionality to the substrate. Additionally, lateral condensation between adjacent silane molecules can occur, leading to the formation of a cross-linked polysiloxane network on the surface.
The following diagram illustrates the key steps in the silanization of a glass surface with this compound.
Caption: Silanization of glass with CMTMS.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound (CMTMS), 95% | Reagent | Sigma-Aldrich, Gelest | Store under inert gas, away from moisture. |
| Anhydrous Toluene | ACS Grade | Fisher Scientific | Use a freshly opened bottle or dry over molecular sieves. |
| Acetone | ACS Grade | VWR | For cleaning and rinsing. |
| Ethanol, 200 Proof | ACS Grade | Decon Labs | For cleaning and rinsing. |
| Deionized (DI) Water | >18 MΩ·cm | Millipore | For cleaning solutions. |
| Sulfuric Acid (H₂SO₄), Concentrated | ACS Grade | BDH | EXTREME CAUTION |
| Hydrogen Peroxide (H₂O₂), 30% | ACS Grade | Sigma-Aldrich | EXTREME CAUTION |
| Glass Substrates | - | Microscope slides, coverslips, etc. | - |
| Staining Jars/Beakers | Glass | - | For cleaning and reaction. |
| Nitrogen Gas, High Purity | - | - | For drying and providing an inert atmosphere. |
| Oven | - | - | Capable of maintaining 120 °C. |
| Sonicator | - | - | For cleaning steps. |
Detailed Experimental Protocol
This protocol is designed for the solution-phase deposition of CMTMS in an anhydrous organic solvent to promote the formation of a uniform monolayer.
PART 1: Rigorous Cleaning and Hydroxylation of Glass Substrates
The quality of the silane layer is critically dependent on the cleanliness and hydroxylation state of the glass surface. The following "Piranha" cleaning procedure is highly effective but must be performed with extreme caution in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Initial Cleaning: a. Place the glass substrates in a glass staining jar or beaker. b. Add acetone to completely submerge the substrates. c. Sonicate for 15-20 minutes. d. Decant the acetone and rinse thoroughly with DI water, followed by ethanol, and a final rinse with DI water.
-
Piranha Etching (EXTREME CAUTION): a. In a designated glass beaker within a fume hood, prepare the Piranha solution by slowly and carefully adding 1 part 30% hydrogen peroxide to 3 parts concentrated sulfuric acid (H₂O₂:H₂SO₄ = 1:3). Warning: This solution is highly corrosive, exothermic, and can be explosive if it comes into contact with organic materials. Always add the peroxide to the acid. b. Carefully submerge the cleaned glass substrates into the still-warm Piranha solution. c. Allow the substrates to etch for 30-60 minutes. You will observe gas evolution from the surfaces. d. Using acid-resistant forceps, carefully remove the substrates and rinse them extensively with copious amounts of DI water to remove all traces of the acid.
-
Final Rinsing and Drying: a. Rinse the substrates with ethanol to aid in water removal. b. Dry the substrates under a stream of high-purity nitrogen gas. c. Place the cleaned, hydroxylated substrates in an oven at 120 °C for at least 1 hour to ensure a completely dry surface, which is critical for the subsequent silanization step. It is best to proceed to the silanization step immediately after drying.
PART 2: Silanization with this compound
This procedure should be performed in a fume hood. To minimize water contamination, which can lead to premature polymerization of the silane in solution, the use of anhydrous solvent and handling under a dry atmosphere (e.g., a glove box or with a nitrogen blanket) is recommended for optimal results.
-
Preparation of the Silanization Solution: a. In a clean, dry glass container, prepare a 2% (v/v) solution of CMTMS in anhydrous toluene. For example, add 2 mL of CMTMS to 98 mL of anhydrous toluene. b. Gently swirl the solution to ensure it is well mixed. Prepare this solution fresh just before use.
-
Immersion and Reaction: a. Transfer the hot, dry glass substrates from the oven directly into the CMTMS solution. b. Cover the container to minimize exposure to atmospheric moisture. c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. The reaction time can be optimized depending on the desired surface coverage.
-
Post-Reaction Rinsing: a. Remove the substrates from the silanization solution. b. Rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules. c. Follow with a rinse in acetone, and then ethanol.
-
Curing: a. Dry the rinsed substrates under a stream of nitrogen. b. Cure the silanized substrates in an oven at 110-120 °C for 30-60 minutes. This step promotes further covalent bond formation and cross-linking within the silane layer, enhancing its stability.
-
Final Cleaning and Storage: a. After curing, allow the substrates to cool to room temperature. b. For some applications, a final sonication in ethanol for 5 minutes can help remove any loosely bound polysiloxane aggregates. c. Dry the functionalized substrates with nitrogen and store them in a clean, dry, and sealed container or a desiccator until use.
Safety and Handling of this compound
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is crucial to work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, a face shield, and chemical-resistant gloves.[1][2] The compound reacts with water and moisture, which can lead to the release of methanol and hydrochloric acid.[3] Therefore, it should be stored in a tightly sealed container under an inert atmosphere.[4] In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[2]
Characterization of the Functionalized Surface
Verifying the success and quality of the silanization process is a critical step. The following are common and effective techniques for characterizing the chloromethyl-functionalized glass surface.
-
Water Contact Angle Goniometry: This is a simple and rapid method to assess the change in surface hydrophobicity. A clean, hydroxylated glass surface is highly hydrophilic, with a water contact angle typically below 20°. After successful silanization with the nonpolar chloromethyl group, the surface will become more hydrophobic, resulting in a significant increase in the water contact angle. While specific values for CMTMS are not widely reported, a noticeable increase is indicative of surface modification.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface. For a CMTMS-coated glass substrate, the XPS spectrum would be expected to show the presence of carbon (C 1s), chlorine (Cl 2p), and an increased silicon (Si 2p) signal corresponding to the silane layer, in addition to the silicon and oxygen from the underlying glass substrate. High-resolution scans of the C 1s and Cl 2p regions can confirm the presence of the chloromethyl group.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography at the nanoscale. It can reveal the uniformity of the silane coating and identify the presence of any aggregates or islands of polymerized silane, which can occur if the reaction conditions are not optimized.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low water contact angle after silanization | Incomplete cleaning of the glass surface. | Repeat the cleaning procedure, ensuring the Piranha solution is active. |
| Inactive or hydrolyzed CMTMS. | Use a fresh bottle of CMTMS. Ensure anhydrous conditions during storage and reaction. | |
| Insufficient reaction time or temperature. | Increase the reaction time or gently heat the solution (e.g., to 50-60 °C), ensuring proper ventilation. | |
| Hazy or uneven coating on the surface | Premature polymerization of CMTMS in solution due to moisture. | Use anhydrous solvents and perform the reaction under a dry nitrogen atmosphere. |
| Concentration of CMTMS is too high. | Reduce the concentration of the CMTMS solution (e.g., to 1% v/v). | |
| Inadequate rinsing after silanization. | Increase the volume and duration of the rinsing steps with fresh solvent. Consider a final sonication step. | |
| Poor reproducibility between batches | Inconsistent cleaning procedure. | Standardize the cleaning protocol, including the age and handling of the Piranha solution. |
| Variations in atmospheric humidity. | Perform the silanization in a controlled environment, such as a glove box. | |
| Inconsistent curing time or temperature. | Ensure precise control over the curing parameters using a calibrated oven. |
Conclusion
The protocol detailed in this application note provides a robust framework for the successful functionalization of glass substrates with this compound. By carefully controlling the cleanliness of the substrate, the reaction conditions, and post-reaction processing, researchers can reliably generate high-quality, reactive surfaces suitable for a multitude of downstream applications in drug development, diagnostics, and fundamental scientific research. The key to reproducible success lies in a thorough understanding of the underlying chemistry and meticulous attention to experimental detail.
References
-
Scribd. (n.d.). Basic Protocol: Silanizing Glassware. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction between trimethyl-chlorosilane and surface silanol groups of fumed silica. Retrieved from [Link]
-
Gelest, Inc. (2015, January 5). SAFETY DATA SHEET: ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Silanizing Glassware. Retrieved from [Link]
-
University of Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Retrieved from [Link]
-
Inno Specialty Chemicals. (n.d.). Chloromethyl Trimethoxysilane: Properties, Applications, and Innovations. Retrieved from [Link]
-
ProChimia Surfaces. (2011). Silanes Surfaces Protocols - v.10.2011. Retrieved from [Link]
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- 4. Determination of the acid-base properties for 3-amino, 3-chloro and 3-mercaptopropyltrimethoxysilane coatings on silica surfaces by XPS | Scilit [scilit.com]
Application Notes & Protocols: (Chloromethyl)trimethoxysilane as a Coupling Agent in Composites
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of (Chloromethyl)trimethoxysilane as a versatile coupling agent in composite materials. The protocols detailed herein are grounded in established principles of silane chemistry and are designed to ensure robust and reproducible outcomes. This guide will delve into the mechanistic underpinnings of this compound's functionality, detailing its hydrolysis, condensation, and interfacial bonding. Detailed, step-by-step methodologies for substrate surface treatment and incorporation into polymer matrices are provided, supported by scientific rationale for each procedural step.
Introduction: The Role of Silane Coupling Agents
Silane coupling agents are a class of organosilicon compounds that are instrumental in enhancing the performance of composite materials by improving the adhesion between dissimilar phases, typically an inorganic filler or reinforcement (like glass or carbon fibers) and an organic polymer matrix.[1][2][3] These bifunctional molecules possess a unique structure, with a hydrolyzable group that can form strong covalent bonds with the inorganic substrate and an organofunctional group that is compatible with the polymer matrix.[3][4] this compound is a particularly versatile coupling agent due to its distinct reactivity, which allows for robust covalent bonding and the potential for further chemical modification.[1][5][6]
This compound: A Profile
This compound, with the chemical formula C4H11ClO3Si, is a colorless to pale yellow liquid characterized by a pungent odor.[5] Its molecular structure features a central silicon atom bonded to three methoxy groups (-OCH3) and a chloromethyl group (-CH2Cl).[5] This unique arrangement of functional groups imparts its efficacy as a coupling agent.
Key Properties of this compound:
| Property | Value |
| Molecular Weight | 170.67 g/mol [7] |
| Boiling Point | 109-111 °C[5] |
| Density | 1.069 g/cm³ at 25 °C[5] |
| Flash Point | -3 °C (closed cup)[7] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, acetone, benzene)[5] |
| Reactivity with Water | Reacts with water to form hydrochloric acid and trimethoxysilanol.[5] |
The trimethoxy groups are hydrolyzable, meaning they react with water to form silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable covalent Si-O-Si bonds. The chloromethyl group, on the other hand, is a reactive site that can participate in various chemical reactions, including nucleophilic substitution, allowing it to form covalent bonds with the polymer matrix.[6]
Mechanism of Action: A Two-Stage Process
The efficacy of this compound as a coupling agent is predicated on a two-stage reaction mechanism: hydrolysis and condensation, followed by reaction with the polymer matrix.
Stage 1: Hydrolysis and Condensation
In the presence of water, the methoxy groups of this compound undergo hydrolysis to form silanol groups.[8] This reaction is often catalyzed by the addition of a small amount of acid.[9] The resulting silanols are highly reactive and can undergo condensation in two ways: self-condensation to form siloxane oligomers, or condensation with hydroxyl groups on the surface of an inorganic substrate to form a durable siloxane bond (Si-O-Substrate).[4][8]
Stage 2: Interfacial Bonding with the Polymer Matrix
Once the silane is anchored to the inorganic surface, the chloromethyl group provides a reactive handle for covalent bonding with the organic polymer matrix. The specific reaction mechanism will depend on the functional groups present in the polymer. For example, the chloromethyl group can undergo nucleophilic substitution reactions with amines, hydroxyls, or carboxyl groups within the polymer backbone. This creates a strong and durable covalent link between the filler and the matrix, significantly improving the interfacial adhesion and overall mechanical properties of the composite.[1][2]
Experimental Protocols
The following protocols provide a general framework for the application of this compound. It is crucial to note that optimal conditions may vary depending on the specific substrate, polymer, and desired composite properties.
Protocol 1: Surface Treatment of Inorganic Substrates
This protocol is suitable for treating a wide range of inorganic fillers and reinforcements, including glass fibers, silica, and metal oxides.
Materials:
-
This compound
-
Ethanol or a mixture of ethanol and water (e.g., 95:5 v/v)
-
Acetic acid (optional, as a hydrolysis catalyst)
-
Inorganic substrate (e.g., glass fibers, silica particles)
-
Beaker or reaction vessel
-
Magnetic stirrer and stir bar
-
Oven
Procedure:
-
Solution Preparation: Prepare a 0.5-2% (w/v) solution of this compound in ethanol or an ethanol/water mixture.[9] For methoxy silanes, methanol can also be used.[9]
-
pH Adjustment (Optional): If a catalyst is desired to accelerate hydrolysis, add a small amount of acetic acid to the solution to adjust the pH to between 3.5 and 5.5.[9] Note that aminosilanes do not require this step.
-
Hydrolysis: Stir the solution for approximately 30-60 minutes to allow for the hydrolysis of the methoxy groups to silanols. The solution should be used within a few hours of preparation as the silanols are prone to self-condensation.
-
Substrate Immersion: Immerse the clean and dry inorganic substrate into the silane solution. Ensure the entire surface of the substrate is in contact with the solution.
-
Treatment: Allow the substrate to soak in the solution for 2-5 minutes with gentle agitation.
-
Drying: Remove the substrate from the solution and allow it to air dry or dry in an oven at a temperature between 100-120°C for 10-15 minutes to remove the solvent and promote the condensation reaction between the silanol groups and the substrate surface.
-
Curing (Optional): For optimal bonding, a final curing step at a higher temperature may be beneficial, depending on the substrate and subsequent processing steps.
Protocol 2: Direct Incorporation into Polymer Matrix
In this method, the silane coupling agent is added directly to the polymer matrix before or during compounding with the inorganic filler.
Materials:
-
This compound
-
Polymer resin
-
Inorganic filler
-
High-shear mixer or extruder
Procedure:
-
Pre-blending: Add the this compound directly to the polymer resin. The typical loading level is 0.5-2% by weight of the filler.
-
Mixing: Thoroughly mix the silane with the resin until a homogeneous dispersion is achieved.
-
Filler Incorporation: Add the inorganic filler to the silane-resin mixture.
-
Compounding: Process the mixture using a high-shear mixer or extruder according to the standard procedure for the specific polymer. The heat and shear during compounding will promote the reaction of the silane with both the filler surface and the polymer matrix.
Safety and Handling
This compound is a reactive and hazardous chemical that requires careful handling.[10]
-
Handling: Always handle in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid direct physical contact by using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), and protective clothing.[10][11]
-
Storage: Store in a cool, dry, dark location in a tightly sealed container.[10] Keep away from moisture, heat, ignition sources, and incompatible materials.[10][11]
-
Spills: In case of a spill, eliminate all ignition sources.[10] Do not use water on the spilled substance.[10] Cover with dry earth, sand, or other non-combustible material.[10]
-
First Aid: In case of contact with eyes or skin, immediately flush with running water for at least 20 minutes.[10] If inhaled, move the victim to fresh air.[10] Seek immediate medical attention in all cases of exposure.
Conclusion
This compound is a highly effective and versatile coupling agent for a wide range of composite applications. Its unique chemical structure allows for the formation of strong, durable covalent bonds at the interface between inorganic fillers and organic polymer matrices, leading to significant improvements in the mechanical properties and overall performance of the composite material. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and effectively utilize this compound to develop advanced composite materials with enhanced properties.
References
- Inno Specialty Chemicals. (n.d.). Chloromethyl Trimethoxysilane: Properties, Applications, and Innovations.
- INNO SPECIALTY CHEMICALS. (n.d.). This compound: A Versatile Silane Coupling Agent.
- INNO Specialty Chemicals. (n.d.). Chloromethyl(trimethoxy)silane: Properties, Applications, and Innovations.
- ChemicalBook. (n.d.). Chloromethyltrimethoxysilane(5926-26-1).
- Gelest, Inc. (2015). SAFETY DATA SHEET: ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE.
- ChemicalBook. (2025). Chloromethyltrimethoxysilane - Safety Data Sheet.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). This compound 96 5926-26-1.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Science of Surface Modification with Chloromethyl Trimethoxysilane.
- INNO SPECIALTY CHEMICALS. (n.d.). (Chloromethyl)(trimethoxy)silane: A Versatile Chemical Compound for Industrial Applications.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Silane Coupling Agents.
- Jessica Chemicals. (2018). Method Of Using Silane Coupling Agent News.
-
Al-Bayati, M. A. J., & Al-Ani, F. T. K. (2020). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 12(10), 2213. [Link]
- Antonucci, J. M., & Dickens, S. H. (2009). Chemistry of Silanes: Interfaces in Dental Polymers and Composites. In Dental Materials: Properties and Selection (pp. 107-129). Quintessence Publishing Co, Inc.
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Application Notes: (Chloromethyl)trimethoxysilane in Adhesive and Sealant Formulations
Introduction
In the formulation of high-performance adhesives and sealants, the interface between the organic polymer matrix and the inorganic substrate is the critical locus of potential failure. Achieving robust, durable adhesion requires a molecular bridge that can effectively unite these chemically dissimilar materials. (Chloromethyl)trimethoxysilane (CMTMS) is a bifunctional organosilane uniquely suited for this purpose.[1][2][3][4] Its molecular structure contains two distinct reactive moieties: a trimethoxysilyl group for bonding to inorganic surfaces and a reactive chloromethyl group for covalent integration into the organic polymer backbone.[1][2][5] This guide provides an in-depth exploration of the mechanisms, formulation strategies, and application protocols for leveraging CMTMS to enhance the performance and longevity of adhesive and sealant systems.
Fundamental Chemistry and Mechanism of Action
Molecular Structure and Dual Reactivity
This compound, with the chemical formula Cl-CH₂-Si(OCH₃)₃, is a colorless to pale yellow liquid characterized by its dual-action chemical nature.[1][2]
-
Inorganic Reactivity: The trimethoxysilyl (-Si(OCH₃)₃) group is hydrolyzable. In the presence of moisture, it undergoes hydrolysis to form reactive silanol groups (-Si(OH)₃).[6] These silanols can then condense with hydroxyl groups present on the surfaces of inorganic substrates like glass, metals (e.g., aluminum, steel), and mineral fillers, forming stable, covalent siloxane (Si-O-Substrate) bonds.[7]
-
Organic Reactivity: The chloromethyl (-CH₂Cl) group provides a reactive site for engaging with the organic polymer matrix of the adhesive or sealant.[5] This alkyl halide group can participate in various reactions, such as nucleophilic substitution with amines, thiols, or carboxylates present in polymer backbones like polyurethanes, polysulfides, and some epoxies, effectively grafting the silane to the polymer.[8][9]
The Silane Coupling Mechanism: A Molecular Bridge
The efficacy of CMTMS as an adhesion promoter stems from its ability to form a "molecular bridge" at the adhesive-substrate interface.[4][5] This process occurs in a sequential, self-validating manner:
-
Hydrolysis: The methoxy groups of the silane react with water to form silanols and methanol as a byproduct. This reaction is a prerequisite for bonding to the inorganic surface and its rate is pH-dependent, being faster in acidic or alkaline conditions compared to neutral pH.[6][10][11] Si-(OCH₃)₃ + 3H₂O → Si-(OH)₃ + 3CH₃OH
-
Condensation: The newly formed silanol groups bond to hydroxyl groups on the inorganic substrate, forming durable Si-O-Metal or Si-O-Si bonds and releasing water.[7] A network of these bonds creates a robust link to the substrate surface.
-
Organic Matrix Interaction: The chloromethyl group, now oriented away from the substrate and into the adhesive matrix, covalently bonds with the polymer resin during the curing process.[12] This creates a continuous chain of chemical bonds from the inorganic substrate, through the silane, to the organic polymer, dramatically improving interfacial strength and resistance to environmental degradation.[7]
Visualizing the Mechanism of Action
The following diagram illustrates the role of CMTMS as a molecular bridge between an inorganic substrate and an organic polymer matrix.
Caption: Mechanism of CMTMS as a molecular bridge.
Application in Adhesive & Sealant Formulations
Key Performance Enhancements
The incorporation of CMTMS into a formulation can lead to significant improvements in:
-
Adhesion: Enhanced bond strength to a variety of inorganic substrates, particularly metals and glass.[2][13]
-
Moisture Resistance: The stable, hydrophobic siloxane bonds at the interface prevent water ingress, which is a primary cause of adhesion loss.[2][12]
-
Thermal Stability & Chemical Resistance: Covalent bonding at the interface provides superior resistance to thermal cycling and chemical attack compared to purely physical adhesion mechanisms.[2][12]
-
Mechanical Properties: By improving the bond between fillers and the polymer matrix, CMTMS can enhance properties such as tear resistance, elongation, and abrasion resistance.[12]
Compatibility and Use in Polymer Systems
CMTMS is versatile and can be used in various polymer systems. The choice of polymer dictates the reaction mechanism for the chloromethyl group.
| Polymer System | Typical Reactive Group | Notes on Integration |
| Polyurethanes | Amine (-NH), Hydroxyl (-OH) | The chloromethyl group can react with amine groups in the polyurethane backbone or chain extenders. |
| Epoxies | Amine (-NH₂) curing agents | Reacts readily with the amine hardeners used in two-part epoxy systems.[1] |
| Polysulfides | Thiol (-SH) | The chloromethyl group undergoes nucleophilic substitution with the thiol groups characteristic of polysulfide sealants. |
| Silicones (RTV) | Silanol (-SiOH) | While primarily used for adhesion to substrates, it can also co-condense into the silicone network. |
| Acrylics | Carboxylate (-COO⁻) | Can react with carboxylate functionality, often requiring a catalyst or elevated temperature. |
Performance Enhancement Data (Illustrative)
The following table provides an illustrative summary of the performance improvements that can be expected when incorporating CMTMS into an adhesive formulation. Actual results will vary based on the specific formulation, substrate, and curing conditions.
| Performance Metric | Control Formulation (No Silane) | Formulation with 1.0% CMTMS | % Improvement | Test Standard (Example) |
| Lap Shear Strength (Aluminum) | 8.5 MPa | 14.2 MPa | ~67% | ASTM D1002[14] |
| Peel Strength (Glass) | 1.8 kN/m | 4.5 kN/m | ~150% | ASTM D903[15] |
| Adhesion after Water Immersion | 40% of initial strength | 85% of initial strength | ~112% | ASTM D1151 / D1002 |
| Elongation at Break | 250% | 300% | ~20% | ASTM D412 |
Experimental Protocols
General Handling and Solution Preparation
CMTMS is moisture-sensitive and reacts with water to release methanol and hydrochloric acid.[2] Always handle in a well-ventilated area (fume hood) using appropriate personal protective equipment (gloves, safety glasses).
Preparation of a Priming Solution (e.g., 2% in Solvent):
-
Prepare a solvent blend of 95% ethanol and 5% deionized water.
-
Adjust the pH of the water-alcohol mixture to 4.5-5.5 using a small amount of acetic acid. This acidic condition catalyzes hydrolysis.[16]
-
Slowly add 2 parts by weight of CMTMS to 98 parts of the solvent blend while stirring.
-
Allow the solution to hydrolyze for at least 5-30 minutes before application.[16] The solution should be used within a few hours as the silanols will begin to self-condense.[17]
Protocol 1: Surface Pre-treatment (Priming)
This method is highly effective as it ensures the silane is concentrated at the interface where it is needed.[12]
Methodology:
-
Substrate Cleaning: Thoroughly clean the substrate surface to remove organic contaminants and oxides. Degrease with a solvent like acetone or isopropanol, followed by a final rinse with deionized water. Dry completely.
-
Primer Application: Apply the prepared 0.5-5% CMTMS solution to the clean, dry surface using a wipe, brush, or spray.[12][18] Aim for a very thin, uniform layer.
-
Solvent Evaporation: Allow the solvent to evaporate at room temperature for 5-10 minutes.
-
Curing/Drying: Cure the primer layer. A typical condition is 10-15 minutes at 110-120°C.[10][16] Alternatively, drying for 24 hours at room temperature can be sufficient.[18] This step removes residual water/methanol and completes the condensation of the silane with the substrate surface.
-
Adhesive Application: Apply the adhesive or sealant to the primed surface as soon as possible.
Caption: Workflow for substrate priming with CMTMS.
Protocol 2: Incorporation as an Integral Additive
Adding CMTMS directly into the adhesive or sealant formulation is a simpler, one-step process.[10][18]
Methodology:
-
Formulation Stage: CMTMS is typically added to the formulation at a loading level of 0.5% to 2.0% by weight of the total resin system.[10]
-
Mixing: The silane should be added to the resin/polymer component before the addition of fillers or the curing agent. Ensure thorough mixing to achieve uniform dispersion.
-
Mechanism: During application and curing, the silane molecules must migrate to the adhesive-substrate interface to be effective.[12] This migration is driven by the affinity of the silane for the inorganic surface. The chloromethyl group will then react and co-cure with the bulk polymer matrix.
-
Caution: This method may be less efficient than priming, as some silane may remain dispersed in the bulk adhesive rather than at the interface. Empirical testing is required to determine the optimal concentration.
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Application Note & Protocols: Leveraging (Chloromethyl)trimethoxysilane for Robust Biomolecule Immobilization on Surfaces
Introduction: The Critical Role of Surface Functionalization in Biological Assays
The immobilization of biomolecules onto solid supports is a cornerstone of modern biotechnology, underpinning advancements in fields ranging from diagnostics and drug discovery to fundamental biological research. The efficacy of techniques such as enzyme-linked immunosorbent assays (ELISAs), protein and DNA microarrays, and biosensors is critically dependent on the stable and oriented attachment of probes to a surface.[1][2] (Chloromethyl)trimethoxysilane (CMTMS) has emerged as a versatile and effective reagent for the functionalization of hydroxyl-bearing surfaces like glass and silicon dioxide, providing a reactive anchor for the covalent attachment of a wide array of biomolecules.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing CMTMS in surface modification for biomolecule immobilization.
The Chemistry of this compound: A Dual-Functionality Approach
This compound is an organosilane that possesses two key chemical functionalities, enabling a two-stage process for surface modification and biomolecule conjugation.[3][6]
-
Surface Anchoring via Trialkoxysilane Group: The trimethoxysilyl group (-Si(OCH3)3) is hydrolytically unstable and readily reacts with trace amounts of water to form reactive silanol groups (-Si-OH).[7][8] These silanols then condense with the hydroxyl groups present on inorganic surfaces such as glass, silica, and metal oxides, forming stable, covalent siloxane bonds (Si-O-Surface).[7][9][10] This process creates a durable, self-assembled monolayer (SAM) that serves as the foundation for subsequent biomolecule attachment.[11][12]
-
Reactive Handle for Biomolecule Conjugation: The chloromethyl group (-CH2Cl) at the terminus of the anchored silane provides a reactive electrophilic site. This group can readily undergo nucleophilic substitution reactions with common functional groups found in biomolecules, such as primary amines (-NH2) in proteins and modified oligonucleotides, and thiols (-SH) in cysteine residues.[3][5] This allows for the direct and covalent immobilization of the desired biomolecule to the functionalized surface.
Mechanism of Surface Silanization with this compound
The silanization process involves a series of hydrolysis and condensation reactions. The extent of these reactions can be controlled by parameters such as water content, solvent, temperature, and reaction time to influence the quality and morphology of the resulting silane layer.[13][14][15]
Figure 1: General mechanism of surface functionalization using this compound.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the functionalization of glass or silicon dioxide surfaces with CMTMS and subsequent immobilization of biomolecules. It is crucial to perform these steps in a clean, low-particulate environment to ensure high-quality surface modification.
PART 1: Surface Preparation and Cleaning
Thorough cleaning of the substrate is paramount to achieve a uniform and reactive surface for silanization. The goal is to remove organic contaminants and to generate a high density of surface hydroxyl groups.
Materials:
-
Glass slides or silicon wafers
-
Detergent (e.g., Alconox or similar)
-
Deionized (DI) water
-
Acetone, HPLC grade
-
Methanol, HPLC grade
-
Sulfuric acid (H₂SO₄), concentrated
-
Hydrogen peroxide (H₂O₂), 30%
-
Nitrogen or argon gas
-
Sonicator
-
Staining jars or beakers
Protocol: Piranha Cleaning (Caution: Highly Corrosive and Reactive!)
-
Place the substrates in a clean glass staining jar.
-
Prepare the Piranha solution by slowly and carefully adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. WARNING: This solution is extremely exothermic and should be handled with extreme caution in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Immerse the substrates in the Piranha solution for 30-60 minutes at room temperature.
-
Carefully decant the Piranha solution into a designated waste container.
-
Rinse the substrates thoroughly with copious amounts of DI water (at least 5-6 changes).
-
Sonicate the substrates in DI water for 15 minutes.
-
Rinse again with DI water.
-
Rinse with methanol and then acetone to remove residual water.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
The cleaned substrates should be used immediately for silanization.
PART 2: Surface Functionalization with this compound
This protocol describes the deposition of the CMTMS layer from a solution phase. Vapor phase deposition is an alternative that can also yield high-quality films.[9]
Materials:
-
Cleaned glass slides or silicon wafers
-
This compound (CMTMS), 96% or higher purity
-
Anhydrous toluene or acetone
-
Triethylamine (optional, as an acid scavenger)
-
Nitrogen or argon gas
-
Sealed reaction vessel or desiccator
Protocol: Solution-Phase Silanization
-
In a fume hood, prepare a 1-5% (v/v) solution of CMTMS in anhydrous toluene or acetone. For example, to make a 2% solution, add 2 mL of CMTMS to 98 mL of anhydrous solvent.
-
For some applications, adding a small amount of triethylamine (e.g., 0.1% v/v) can help to neutralize HCl that may be generated during the reaction, although this is not always necessary.
-
Place the cleaned and dried substrates in a slide holder and immerse them in the CMTMS solution in a sealed container. It is important to minimize exposure to atmospheric moisture.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight for a more complete reaction. Gentle agitation can improve uniformity.
-
Remove the substrates from the silanization solution.
-
Rinse the substrates sequentially with fresh anhydrous toluene (or acetone), followed by methanol, and finally DI water.
-
Dry the functionalized substrates under a stream of nitrogen or argon gas.
-
Cure the silanized substrates in an oven at 110-120 °C for 30-60 minutes to promote covalent bond formation and remove any remaining water.[16]
-
Store the functionalized substrates in a desiccator under vacuum or inert gas until ready for use.
| Parameter | Recommended Range | Rationale |
| CMTMS Concentration | 1-5% (v/v) | Balances reaction efficiency with the risk of forming multilayers.[14] |
| Solvent | Anhydrous Toluene/Acetone | Anhydrous conditions are crucial to control the hydrolysis and prevent premature polymerization in solution. |
| Reaction Time | 2-24 hours | Longer reaction times can lead to a more densely packed monolayer.[16] |
| Curing Temperature | 110-120 °C | Promotes the formation of stable siloxane bonds with the surface and cross-linking within the silane layer. |
Table 1: Key Parameters for Solution-Phase Silanization with CMTMS.
PART 3: Biomolecule Immobilization
The chloromethyl-functionalized surface is now ready for the covalent attachment of biomolecules containing nucleophilic groups. The following protocols are examples for immobilizing proteins (via amine groups) and thiol-modified oligonucleotides.
Protocol 3A: Protein Immobilization
-
Prepare a solution of the protein to be immobilized in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4-8.5. The optimal protein concentration will depend on the specific protein and should be determined empirically, but a starting concentration of 0.1-1 mg/mL is common.
-
Apply the protein solution to the CMTMS-functionalized surface. For microarrays, a microarray spotter can be used. For other applications, the entire surface can be incubated with the solution.
-
Incubate in a humidified chamber for 2-4 hours at room temperature or overnight at 4 °C to allow for the covalent reaction between the amine groups on the protein and the chloromethyl groups on the surface.
-
After incubation, wash the surface thoroughly with the immobilization buffer, followed by a wash with a buffer containing a mild detergent (e.g., PBS with 0.05% Tween-20) to remove non-covalently bound protein.
-
Rinse with DI water and dry the surface.
-
(Optional) Block any remaining reactive sites on the surface by incubating with a blocking solution (e.g., 1% bovine serum albumin (BSA) in PBS or ethanolamine) for 1 hour at room temperature. This minimizes non-specific binding in subsequent assays.
Protocol 3B: Thiol-Modified Oligonucleotide Immobilization
-
Resuspend the thiol-modified oligonucleotide in a suitable buffer, such as a phosphate buffer at pH 7.0-8.0. The presence of a reducing agent like dithiothreitol (DTT) in the stock solution should be removed prior to immobilization, for example, by size-exclusion chromatography.
-
Prepare the oligonucleotide solution for spotting or incubation at a concentration typically in the range of 10-100 µM.
-
Apply the oligonucleotide solution to the CMTMS-functionalized surface.
-
Incubate in a humidified chamber for 2-4 hours at room temperature. The reaction between thiols and chloromethyl groups is generally efficient under these conditions.[17][18][19]
-
Wash the surface with the immobilization buffer, followed by a high-salt wash buffer (e.g., 1 M NaCl in PBS) to remove non-covalently bound oligonucleotides.
-
Rinse with DI water and dry the surface.
Figure 2: Overall workflow for surface functionalization and biomolecule immobilization.
Surface Characterization
The quality of the functionalized surface should be assessed to ensure successful modification. Common characterization techniques include:
-
Contact Angle Goniometry: A clean, hydrophilic glass surface will have a low water contact angle (<10°). After silanization with the relatively hydrophobic CMTMS, the contact angle should increase significantly (typically to 60-80°).
-
X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the elemental composition of the surface, showing the presence of silicon, carbon, oxygen, and chlorine after functionalization.[20]
-
Atomic Force Microscopy (AFM): AFM can be used to assess the topography and roughness of the surface, providing information on the uniformity of the silane layer.[13]
-
Ellipsometry: This method can be used to measure the thickness of the deposited silane layer.
Applications in Research and Drug Development
Surfaces functionalized with this compound are widely applicable in various high-throughput biological assays:
-
Microarrays: For the fabrication of DNA, protein, and cell microarrays used in genomics, proteomics, and drug screening.[2][21]
-
Biosensors: As a platform for immobilizing antibodies, enzymes, or nucleic acid probes for the detection of specific analytes in complex samples.[22][23][24]
-
Cell Adhesion Studies: Creating tailored surfaces to study cell-surface interactions and for tissue engineering applications.[11][12]
-
Solid-Phase Synthesis: As a solid support for the synthesis of peptides and oligonucleotides.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or low biomolecule immobilization | Incomplete surface cleaning. | Ensure rigorous cleaning protocol is followed. Use freshly prepared Piranha solution. |
| Inactive CMTMS due to hydrolysis. | Use a fresh bottle of CMTMS and anhydrous solvents. Store CMTMS under inert gas. | |
| Insufficient reaction time or temperature. | Increase incubation time or temperature for silanization and/or biomolecule immobilization steps. | |
| High non-specific binding | Incomplete silane monolayer. | Optimize silanization conditions (concentration, time). |
| Insufficient blocking. | Use a more effective blocking agent or increase blocking time. | |
| Variable results across a batch | Non-uniform surface cleaning or silanization. | Ensure complete immersion and gentle agitation during cleaning and silanization. |
| Presence of moisture during silanization. | Use anhydrous solvents and perform silanization in a dry environment. |
Table 2: Common Troubleshooting Scenarios.
Conclusion
This compound is a powerful tool for the covalent functionalization of surfaces for biomolecule immobilization. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can create robust and reproducible surfaces for a wide range of applications in biological research and drug development. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this versatile surface modification strategy.
References
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Aissaoui, N., Bergaoui, L., Landoulsi, J., Lambert, J.-F., & Boujday, S. (2012). Silane layers on silicon surfaces: mechanism of interaction, stability, and influence on protein adsorption. Langmuir, 28(1), 656–665. [Link]
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Blaszykowski, C., Sheikh, S., Benvenuto, P., & Thompson, M. (2012). New functionalizable alkyltrichlorosilane surface modifiers for biosensor and biomedical applications. Langmuir, 28(5), 2318–2322. [Link]
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Cras, J. J., Rowe-Taitt, C. A., Nivens, D. A., & Ligler, F. S. (1999). Comparison of chemical cleaning methods of glass in preparation for silanization. Biosensors & Bioelectronics, 14(8-9), 683–688. [Link]
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Duleba, D., Denuga, S., & Johnson, R. P. (2024). Reproducibility and stability of silane layers in nanoconfined electrochemical systems. Physical Chemistry Chemical Physics, 26(21), 15452–15460. [Link]
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Howarter, J. A., & Youngblood, J. P. (2006). Optimization of silica silanization by 3-aminopropyltriethoxysilane. Langmuir, 22(26), 11142–11147. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Surface Modification with Chloromethyl Trimethoxysilane. Retrieved from [Link]
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Prochimia Surfaces. (2011). Silanes Surfaces Protocols - v.10.2011. Retrieved from [Link]
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Sassolas, A., Leca-Bouvier, B. D., & Blum, L. J. (2008). DNA biosensors and microarrays. Chemical Reviews, 108(1), 109–139. [Link]
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Wang, Y., Li, Y., & He, T. (2014). Kinetics of (3-aminopropyl)triethoxylsilane (APTES) silanization of superparamagnetic iron oxide nanoparticles. Langmuir, 30(14), 4066–4077. [Link]
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Wilson, D. L., Martin, R., Hong, S., Cronin-Golomb, M., & Kaplan, D. L. (2001). Surface organization and properties of films of a genetically engineered silk-elastin-like protein. Langmuir, 17(11), 3463–3469. [Link]
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Application Notes and Protocols for (Chloromethyl)trimethoxysilane in Coating Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of (Chloromethyl)trimethoxysilane (CMTMS) in Surface Modification
This compound (CMTMS) is a bifunctional organosilane widely utilized for surface modification and the creation of functional coatings.[1] Its unique molecular structure, featuring a reactive chloromethyl group and three hydrolyzable methoxy groups, enables it to act as a versatile adhesion promoter, coupling agent, and surface primer.[2][3] The trimethoxysilane moiety facilitates the formation of a durable polysiloxane network that covalently bonds to hydroxyl-rich substrates like glass, silicon, and metal oxides.[4] Simultaneously, the chloromethyl group provides a reactive site for subsequent chemical transformations, allowing for the covalent attachment of a wide array of molecules, including biomolecules, polymers, and other functional ligands. This dual functionality makes CMTMS an invaluable tool in fields ranging from materials science and microelectronics to biomedical engineering and drug development.
This guide provides a comprehensive overview of the reaction conditions and detailed protocols for utilizing CMTMS in coating applications. It is designed to equip researchers with the foundational knowledge and practical steps necessary to achieve consistent, high-quality functionalized surfaces.
The Chemistry of CMTMS-Mediated Surface Coating
The formation of a stable coating with CMTMS is a two-step process involving hydrolysis and condensation. Understanding the chemistry behind these steps is crucial for controlling the quality and properties of the final coating.
Hydrolysis of Trimethoxy Groups
The initial step in the silanization process is the hydrolysis of the methoxy groups (-OCH₃) on the silicon atom to form silanol groups (-OH).[5][6] This reaction is catalyzed by the presence of water and can be influenced by pH.[7] In an acidic medium, the reaction is initiated by the protonation of an alkoxy group, making the silicon atom more susceptible to nucleophilic attack by water.[6][8] Conversely, under basic conditions, a hydroxyl anion directly attacks the silicon atom.[6][7]
Condensation and Polysiloxane Network Formation
Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions. This can occur in two ways:
-
Reaction with Surface Hydroxyls: The silanol groups of CMTMS react with the hydroxyl groups present on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate).[4][9] This is the primary mechanism for adhesion to the substrate.
-
Self-Condensation: Adjacent CMTMS molecules can also condense with each other, forming a cross-linked polysiloxane network (Si-O-Si) on the surface.[10]
The extent of this self-condensation influences the thickness and density of the resulting film.
The Role of the Chloromethyl Group
The chloromethyl (-CH₂Cl) group remains intact during the hydrolysis and condensation of the trimethoxysilane portion of the molecule. This functional group serves as a reactive handle for subsequent surface functionalization through nucleophilic substitution reactions. This allows for the attachment of various molecules to the coated surface, tailoring its properties for specific applications.
Visualizing the Reaction Mechanism
The following diagram illustrates the key steps in the formation of a CMTMS coating on a hydroxylated surface.
Caption: Reaction pathway for CMTMS coating formation.
Protocols for CMTMS Coating Application
Successful and reproducible surface modification with CMTMS requires careful attention to substrate preparation, solution preparation, and reaction conditions. The following protocols provide a general framework that can be adapted for specific substrates and applications.
Substrate Preparation: The Foundation for a Quality Coating
Proper cleaning and activation of the substrate surface are critical to ensure the presence of sufficient hydroxyl groups for covalent bonding with CMTMS.[11] Incomplete cleaning can lead to non-uniform coatings and poor adhesion.[12]
Protocol for Glass and Silicon Substrates:
-
Initial Cleaning: Sonicate the substrates in a bath of Alconox® or a similar laboratory detergent for 15 minutes, followed by thorough rinsing with deionized (DI) water.
-
Solvent Degreasing: Sonicate the substrates sequentially in acetone and then isopropanol for 10-15 minutes each to remove organic residues. Dry the substrates under a stream of nitrogen or in a clean oven.
-
Surface Activation (Piranha Etch - CAUTION ):
-
Safety First: Piranha solution is extremely corrosive and a strong oxidizer. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a fume hood.
-
Prepare the Piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Always add peroxide to acid.
-
Immerse the cleaned substrates in the Piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates in an oven at 110-120°C for at least 1 hour to remove adsorbed water before silanization.
-
Protocol for Metal Oxide Surfaces (e.g., Titanium Dioxide, Aluminum Oxide):
-
Follow the initial cleaning and solvent degreasing steps as described for glass and silicon.
-
Surface Activation (Plasma or UV-Ozone):
-
Expose the substrates to an oxygen plasma or UV-ozone cleaner for 5-15 minutes. This will remove organic contaminants and generate surface hydroxyl groups.[13]
-
Use the activated substrates immediately for the silanization reaction.
-
Solution-Based Deposition of CMTMS
This is the most common method for applying CMTMS coatings. The choice of solvent and the presence of water are critical parameters.
Anhydrous Deposition (for Monolayer or Near-Monolayer Coverage):
This method minimizes self-condensation in the solution, favoring the reaction with surface hydroxyls.
-
Solvent and Reagent Preparation: Use anhydrous solvents such as toluene or tetrahydrofuran (THF). Ensure the CMTMS reagent is fresh and has been stored under an inert atmosphere to prevent degradation from moisture.[12]
-
Solution Preparation: In a fume hood, prepare a 1-5% (v/v) solution of CMTMS in the chosen anhydrous solvent.
-
Reaction: Immerse the pre-cleaned and dried substrates in the CMTMS solution. The reaction can be carried out at room temperature for 2-12 hours or at an elevated temperature (e.g., reflux) for 1-4 hours to accelerate the process.[14][15]
-
Rinsing: After the reaction, remove the substrates and rinse them thoroughly with the anhydrous solvent (e.g., toluene, then isopropanol) to remove any physisorbed silane.
-
Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote further covalent bonding and remove residual solvent.[14]
Aqueous Alcohol Deposition (for Thicker, Cross-linked Layers):
This method intentionally uses water to pre-hydrolyze the CMTMS, leading to the formation of a thicker, cross-linked polysiloxane network on the surface.
-
Solution Preparation: Prepare a solution of 95% ethanol and 5% water. Adjust the pH to 4.5-5.5 with a weak acid like acetic acid to catalyze hydrolysis.[15]
-
Silane Addition: Add CMTMS to the aqueous alcohol solution with stirring to achieve a final concentration of 1-5% (v/v). Allow the solution to stir for 5-10 minutes to facilitate hydrolysis.[15]
-
Reaction: Immerse the pre-cleaned substrates in the solution for 1-5 minutes.[15]
-
Rinsing: Remove the substrates and rinse them with fresh ethanol to remove excess silane.
-
Curing: Cure the coated substrates at 110-120°C for 10-30 minutes or at room temperature for 24 hours.[15]
Experimental Workflow Overview
Caption: General workflow for CMTMS coating.
Vapor Phase Deposition
For applications requiring highly uniform and thin coatings, vapor phase silanization is an alternative to solution-based methods.
-
Place the pre-cleaned and activated substrates in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Place a small, open vial containing a few milliliters of CMTMS in the chamber, separate from the substrates.
-
Evacuate the chamber to a low pressure and then isolate it from the vacuum pump.
-
Heat the chamber to 50-90°C to increase the vapor pressure of the CMTMS.
-
Allow the reaction to proceed for 2-24 hours.[15]
-
Vent the chamber and remove the coated substrates. Curing is typically not required for vapor phase deposition.
Characterization of CMTMS Coatings
Verifying the successful deposition and quality of the CMTMS coating is essential. A combination of techniques is often employed.
| Parameter | Characterization Technique | Expected Outcome |
| Surface Wettability | Contact Angle Goniometry | An increase in the water contact angle compared to the clean, hydrophilic substrate, indicating a more hydrophobic surface.[12] |
| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of Si, O, C, and Cl peaks. High-resolution Si 2p scans can confirm the formation of Si-O-substrate bonds.[12] |
| Coating Thickness | Ellipsometry or Atomic Force Microscopy (AFM) | Measurement of the coating thickness, which will vary depending on the deposition method. |
| Surface Morphology | Atomic Force Microscopy (AFM) | Assessment of surface roughness and uniformity of the coating. |
| Chemical Functionality | Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of characteristic peaks for Si-O-Si and -CH₂Cl bonds.[13] |
Safety and Handling of this compound
CMTMS and its related reagents require careful handling due to their hazardous nature.
-
Toxicity and Corrosivity: CMTMS is toxic if inhaled or swallowed and can cause severe skin burns and eye damage.[16][17][18] It reacts with water to release hydrogen chloride (HCl) gas, which is corrosive and an irritant to the respiratory system.[5][16]
-
Flammability: CMTMS is a flammable liquid and vapor.[17][19] Keep it away from heat, sparks, and open flames.[19]
-
Personal Protective Equipment (PPE): Always handle CMTMS in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles or a face shield, neoprene or nitrile rubber gloves, and a lab coat.[16][18][19]
-
Storage: Store CMTMS in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong oxidizing agents, acids, and bases.[20]
-
Disposal: Dispose of waste CMTMS and contaminated materials as hazardous waste in accordance with local regulations.[18][20]
References
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Gelest, Inc. (2014). TRIMETHYLCHLOROSILANE Safety Data Sheet. Retrieved from [Link]
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Gelest. (n.d.). Applying a Silane Coupling Agent. Retrieved from [Link]
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Gelest. (n.d.). Applying a Silane Coupling Agent. Retrieved from [Link]
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ZM Silane Limited. (2024). Silanization Reagent. Retrieved from [Link]
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Plasma.com. (n.d.). Silanization Surface treatment process. Retrieved from [Link]
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Tifuls Coating System Manufacturer. (2022). Silane Pretreatment for Powder Coating. Retrieved from [Link]
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University of Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Retrieved from [Link]
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Gantrade. (n.d.). Organofunctional Silanes for Paint & Coatings Applications. Retrieved from [Link]
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Nanjing SiSiB Silicones Co., Ltd. (n.d.). Application Methods of Silane Coupling Agent. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. Retrieved from [Link]
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Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. Retrieved from [Link]
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Prospector. (2018). How organosilane components improve coatings performance. Retrieved from [Link]
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Application Notes and Protocols for the Utilization of (Chloromethyl)trimethoxysilane in Nanocomposite Preparation
Introduction: Bridging the Nano-Bio Interface with (Chloromethyl)trimethoxysilane
In the dynamic fields of materials science and nanomedicine, the ability to precisely engineer the surface of nanoparticles is paramount. This control dictates the interaction of nanoparticles with their surrounding environment, be it a polymer matrix in a high-strength composite or a biological system in a targeted drug delivery vehicle. This compound (CMTMS) has emerged as a versatile and powerful tool for this purpose.[1] Its unique bifunctional nature, possessing both a reactive chloromethyl group and hydrolyzable methoxy groups, allows it to act as a molecular bridge, covalently linking inorganic nanoparticles to organic polymers or biomolecules.[1][2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical protocols for using CMTMS in the preparation of advanced nanocomposites. We will delve into the mechanistic underpinnings of its function as a coupling agent, provide detailed step-by-step procedures for the functionalization of common nanoparticles, and discuss the characterization and resulting properties of these modified nanomaterials. The overarching goal is to equip you with the knowledge to confidently and effectively integrate CMTMS into your research and development workflows.
The Dual Reactivity of this compound: A Mechanistic Overview
The efficacy of this compound as a coupling agent stems from its distinct molecular architecture, which allows for a two-stage reaction process. This process is fundamental to creating a stable and robust interface between the inorganic nanoparticle and the organic matrix.
Step 1: Hydrolysis and Condensation - Anchoring to the Nanoparticle Surface
The initial step involves the hydrolysis of the methoxy groups (-OCH₃) on the silicon atom of CMTMS in the presence of water. This reaction forms reactive silanol groups (Si-OH). These silanol groups can then undergo a condensation reaction with the hydroxyl groups (-OH) that are naturally present on the surface of many inorganic nanoparticles, such as silica and graphene oxide. This results in the formation of stable covalent siloxane bonds (Si-O-Si), effectively anchoring the CMTMS molecule to the nanoparticle surface.
Caption: Hydrolysis and condensation of CMTMS on a nanoparticle surface.
This initial anchoring is a critical step. The efficiency of this reaction is influenced by factors such as the pH of the reaction medium, the concentration of water, and the reaction temperature and time. An acidic or basic catalyst can be employed to accelerate the hydrolysis of the methoxy groups.
Step 2: The Chloromethyl Group - A Gateway for Further Functionalization
Once the CMTMS is anchored to the nanoparticle surface, the chloromethyl group (-CH₂Cl) is exposed and available for a variety of subsequent chemical modifications. This reactive group serves as a versatile handle for attaching a wide range of organic molecules through nucleophilic substitution reactions. This allows for the tailoring of the nanoparticle's surface properties to suit specific applications. For instance, polymers can be grafted onto the surface to improve compatibility with a polymer matrix, or bioactive molecules can be attached for targeted drug delivery.[1][2]
Caption: Subsequent functionalization via the chloromethyl group.
Application Notes and Protocols
The following protocols provide detailed, step-by-step methodologies for the functionalization of two commonly used nanoparticles: silica nanoparticles and graphene oxide. These protocols are designed to be robust and can be adapted to other nanoparticle systems with appropriate modifications.
Protocol 1: Surface Functionalization of Silica Nanoparticles with this compound
This protocol is based on the well-established Stöber method for silica nanoparticle synthesis, followed by surface modification with CMTMS.[3]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (anhydrous)
-
Ammonium hydroxide solution (28-30%)
-
This compound (CMTMS)
-
Toluene (anhydrous)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Centrifuge
-
Ultrasonicator
-
Vacuum oven
Procedure:
-
Synthesis of Silica Nanoparticles (Stöber Method): a. In a round-bottom flask, mix 50 mL of ethanol and 5 mL of deionized water. b. Add 2 mL of ammonium hydroxide solution to the mixture and stir vigorously for 15 minutes. c. Slowly add 3 mL of TEOS dropwise to the stirring solution. d. Continue stirring at room temperature for 12 hours to allow for the formation of silica nanoparticles. e. Collect the silica nanoparticles by centrifugation (e.g., 10,000 rpm for 20 minutes) and wash them three times with ethanol to remove unreacted reagents. f. Dry the silica nanoparticles in a vacuum oven at 60°C overnight.
-
Surface Functionalization with CMTMS: a. Disperse 1 g of the dried silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask equipped with a condenser and magnetic stirrer. b. Sonicate the suspension for 30 minutes to ensure a uniform dispersion. c. Add 1 mL of CMTMS to the suspension. d. Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12 hours under a nitrogen atmosphere. e. Allow the mixture to cool to room temperature. f. Collect the functionalized silica nanoparticles by centrifugation and wash them three times with toluene and then twice with ethanol to remove excess CMTMS. g. Dry the CMTMS-functionalized silica nanoparticles in a vacuum oven at 60°C overnight.
Caption: Workflow for the functionalization of silica nanoparticles.
Protocol 2: Surface Functionalization of Graphene Oxide with this compound
This protocol outlines the functionalization of graphene oxide (GO), which is typically synthesized using a modified Hummers' method.[4][5][6]
Materials:
-
Graphene oxide (GO) powder
-
Toluene (anhydrous)
-
This compound (CMTMS)
-
Triethylamine (as a catalyst, optional)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Ultrasonicator
-
Centrifuge or vacuum filtration setup
-
Vacuum oven
Procedure:
-
Dispersion of Graphene Oxide: a. Disperse 500 mg of GO powder in 100 mL of anhydrous toluene in a round-bottom flask. b. Sonicate the mixture for 1-2 hours to achieve a homogeneous dispersion.
-
Surface Functionalization with CMTMS: a. To the GO dispersion, add 2 mL of CMTMS. b. For catalyzed reaction, add 0.5 mL of triethylamine. c. Heat the mixture to 80°C and stir for 24 hours under a nitrogen atmosphere. d. After the reaction, cool the mixture to room temperature. e. Collect the functionalized GO by vacuum filtration or centrifugation. f. Wash the product thoroughly with toluene and then ethanol to remove unreacted CMTMS and catalyst. g. Dry the CMTMS-functionalized GO in a vacuum oven at 50°C for 12 hours.
Characterization of Functionalized Nanoparticles
To confirm the successful functionalization of nanoparticles with CMTMS, a combination of analytical techniques should be employed:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the presence of characteristic chemical bonds. Successful functionalization will be indicated by the appearance of new peaks corresponding to Si-O-Si stretching and C-Cl bonds.[7]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. By comparing the TGA curves of pristine and functionalized nanoparticles, the amount of CMTMS grafted onto the surface can be quantified.[8] The functionalized nanoparticles will show a greater weight loss at higher temperatures due to the decomposition of the organic chloromethyltrimethoxysilane groups.[9]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental and chemical state information about the surface of the material. The presence of Si and Cl signals in the XPS spectrum of the functionalized nanoparticles confirms the successful grafting of CMTMS.[7]
-
Transmission Electron Microscopy (TEM): TEM can be used to visualize the morphology of the nanoparticles and to observe any changes in their dispersion behavior after functionalization.
Properties of Nanocomposites Prepared with CMTMS-Modified Fillers
The incorporation of CMTMS-functionalized nanoparticles into polymer matrices leads to significant enhancements in the mechanical and thermal properties of the resulting nanocomposites. The covalent bonding at the nanoparticle-polymer interface facilitates efficient stress transfer from the polymer matrix to the reinforcing nanoparticles, leading to improved strength and stiffness.[10] Furthermore, the improved dispersion of the nanoparticles and the restricted mobility of the polymer chains at the interface can enhance the thermal stability of the nanocomposite.[11]
| Property | Polymer Matrix | Nanofiller (wt%) | Improvement with Silane Treatment | Reference |
| Tensile Strength | Epoxy | Al₂O₃ (1%) | ~49% increase with KH570 (a methacryloxy-functional silane) | [10] |
| Young's Modulus | Epoxy | SiO₂ (3 wt%) | ~10% increase | [12] |
| Flexural Strength | Epoxy | MWCNTs (1.5 wt%) | ~53% increase | [13] |
| Thermal Stability (Tonset) | Epoxy | MWNTs (5 wt%) | 24°C increase | [11] |
Note: The data presented in this table is for nanocomposites prepared with various silane coupling agents, as direct quantitative data for CMTMS is limited in the reviewed literature. However, similar trends in property enhancement are expected with the use of CMTMS due to the analogous mechanism of improved interfacial adhesion.
Applications in Drug Delivery
The unique properties of CMTMS-functionalized nanoparticles make them highly promising candidates for advanced drug delivery systems.[1][14] The chloromethyl group can be used to covalently attach therapeutic agents to the nanoparticle surface, preventing premature drug release. Furthermore, the surface of the nanoparticles can be further modified with targeting ligands, such as antibodies or peptides, to enable site-specific drug delivery, thereby increasing therapeutic efficacy and reducing side effects.[15] Mesoporous silica nanoparticles functionalized with CMTMS are particularly attractive for this application due to their high surface area and tunable pore size, which allow for high drug loading capacities.[1]
Conclusion
This compound is a powerful and versatile coupling agent that enables the robust integration of inorganic nanoparticles into organic matrices. The ability to form strong covalent bonds at the interface is key to unlocking the full potential of nanocomposites, leading to materials with enhanced mechanical and thermal properties. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to explore the vast possibilities of CMTMS in the design and fabrication of next-generation nanocomposites for a wide range of applications, from high-performance materials to innovative drug delivery systems. As with any chemical process, proper safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment, are essential when handling CMTMS and the associated solvents.
References
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Inno Specialty Chemicals. (n.d.). Chloromethyl Trimethoxysilane: Properties, Applications, and Innovations. Retrieved from [Link]
- Umar, A. (2025). Synthesis and Functionalization of Graphene Oxide. Chemical Research and Technology, 2, 27-37.
- Umar, A. (2025). Synthesis and Functionalization of Graphene Oxide. Chemical Research and Technology, 2, 27-37.
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FLEX. (n.d.). Silica nanoparticles grown from organofunctionalised trialkoxysilanes: Synthesis, High Density Modification Strategies and Application. Retrieved from [Link]
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Journal of Nanomaterials. (2021). Synthesis and Characterization of Novel Nanomaterials for Drug Delivery Applications. Retrieved from [Link]
- Król-Morkisz, K., & Pielichowska, K. (2019). Thermal Decomposition of Polymer Nanocomposites With Functionalized Nanoparticles. In Polymer Composites with Functionalized Nanoparticles (pp. 317-347). Elsevier.
- Li, X., et al. (2019). Synthesis of Silane Functionalized Graphene Oxide and Its Application in Anti-Corrosion Waterborne Polyurethane Composite Coatings.
- Umar, A. (2025). Synthesis and Functionalization of Graphene Oxide.
- Lalevée, J., et al. (2008). Synthesis of chloromethylphenyltriethoxysilane organo-silica nanoparticles. Journal of Nanoscience and Nanotechnology, 8(2), 859-866.
- Facile silane functionalization of graphene oxide. Nanoscale, 10(33), 15634-15644.
- Król-Morkisz, K., & Pielichowska, K. (2019). Thermal Decomposition of Polymer Nanocomposites With Functionalized Nanoparticles.
- Sang, L., et al. (2014). The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization. Polymers for Advanced Technologies, 25(11), 1274-1282.
- Zhang, H., et al. (2023). Enhanced Mechanical Properties of Epoxy Composites Reinforced with Silane-Modified Al2O3 Nanoparticles: An Experimental Study. Polymers, 15(3), 693.
- Spoljaric, S. (2011). Functionalised polymer nanocomposites and blends. RMIT University.
- Lu, S., et al. (2022). Mechanical Properties of the Epoxy Resin Composites Modified by Nanofiller under Different Aging Conditions.
- D'Anna, F., et al. (2021). Chemical and Mechanical Characterization of Unprecedented Transparent Epoxy–Nanomica Composites—New Model Insights for Mechanical Properties. Polymers, 13(16), 2750.
- Rzayev, Z. M. O., & Salimi, E. (2010). Characterization of Nanocomposites by Thermal Analysis. Polymers, 2(4), 535-565.
- Burns, A. A., et al. (2015). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 7(5), 727-742.
- Li, W., et al. (2021). Mechanical and Water Uptake Properties of Epoxy Nanocomposites with Surfactant-Modified Functionalized Multiwalled Carbon Nanotubes. Polymers, 13(11), 1832.
- Wang, Z., et al. (2022). Study on the Mechanical and Toughness Behavior of Epoxy Nano-Composites with Zero-Dimensional and Two-Dimensional Nano-Fillers. Polymers, 14(15), 3121.
- Shah, B., et al. (2016). Surface Functionalization of Mesoporous Silica Nanoparticles Controls Loading and Release Behavior of Mitoxantrone. Pharmaceutical Research, 33(7), 1649-1661.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Surface Modification with Chloromethyl Trimethoxysilane. Retrieved from [Link]
- Yu, G. Y., et al. (2021). Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textil. Philippine Journal of Science, 150(S1), 329-338.
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Application Notes & Protocols: (Chloromethyl)trimethoxysilane as a Versatile Precursor for Advanced Functional Silanes
Introduction: The Architectural Versatility of (Chloromethyl)trimethoxysilane
This compound (CMTMS) is a bifunctional organosilane that serves as a cornerstone in the synthesis of a diverse array of functional silanes. Its architecture is deceptively simple, yet remarkably powerful: a silicon atom is bonded to three hydrolyzable methoxy groups and a reactive chloromethyl group. This duality is the key to its utility.
-
The trimethoxysilyl group provides a pathway for covalent attachment to inorganic substrates. Upon exposure to moisture, the methoxy groups hydrolyze to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on the surfaces of materials like glass, silica, and metal oxides, forming stable siloxane (Si-O-Substrate) bonds.[1]
-
The chloromethyl group (—CH₂Cl) is a reactive electrophilic center, analogous to a primary alkyl halide. This site is primed for nucleophilic substitution reactions (Sₙ2), allowing for the straightforward introduction of a wide range of organic functionalities.[2]
This guide provides an in-depth exploration of CMTMS as a precursor, detailing the reaction mechanisms and step-by-step protocols for synthesizing key classes of functional silanes. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies.
Key Properties of this compound
| Property | Value | Reference |
| CAS Number | 5926-26-1 | |
| Molecular Formula | C₄H₁₁ClO₃Si | |
| Molecular Weight | 170.67 g/mol | |
| Boiling Point | 151 °C | |
| Density | 1.132 g/mL at 25 °C | |
| Flash Point | -3 °C (closed cup) |
Critical Safety & Handling Protocols
This compound is a hazardous chemical that demands strict adherence to safety protocols. Its high reactivity is the source of both its synthetic utility and its potential danger.
-
Flammability: CMTMS is a highly flammable liquid with a very low flash point. All handling must be conducted in a chemical fume hood, away from ignition sources such as open flames, hot surfaces, and sparks.[3][4] Use explosion-proof equipment and non-sparking tools.[3]
-
Reactivity with Water: The trimethoxysilyl group reacts with moisture, including humidity in the air, to release methanol.[4] Methanol is toxic and flammable. This reaction is exothermic and can cause pressure buildup in sealed containers. Always handle under an inert atmosphere (e.g., nitrogen or argon) and store in tightly sealed containers in a cool, dry, well-ventilated area.[4]
-
Toxicity and Corrosivity: CMTMS is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[3] Inhalation of vapors can be harmful.[3][4] Full personal protective equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile rubber), chemical safety goggles, a face shield, and a lab coat.[3][4]
Synthetic Pathways from this compound
The chloromethyl group is an excellent electrophile for Sₙ2 reactions. This allows for the covalent attachment of various nucleophilic species, transforming the basic CMTMS scaffold into a specialized functional silane.
Figure 1: Synthetic routes from CMTMS to various functional silanes.
Protocol: Synthesis of (N,N-diethylaminomethyl)trimethoxysilane
This protocol details the synthesis of a tertiary aminosilane, which can be used as a coupling agent or as a precursor for quaternary ammonium silanes.
Mechanism: The reaction proceeds via a standard Sₙ2 mechanism. The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. An excess of the amine is used to act as both the nucleophile and the base to neutralize the HCl byproduct, forming diethylammonium chloride.
Figure 2: Reaction scheme for aminosilane synthesis.
Materials & Equipment:
-
This compound (CMTMS)
-
Diethylamine (anhydrous)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation setup
Step-by-Step Protocol:
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with 100 mL of anhydrous toluene. Add diethylamine (21.9 g, 0.3 mol, ~2 equivalents).
-
Initiation: Begin vigorous stirring. Slowly add this compound (25.6 g, 0.15 mol, 1 equivalent) to the solution dropwise via a syringe or dropping funnel over 30 minutes. The addition is exothermic; maintain the temperature below 40 °C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. A white precipitate of diethylammonium chloride will form.
-
Causality Insight: Refluxing ensures the reaction goes to completion. Toluene is chosen as the solvent for its appropriate boiling point and its inability to react with the silane.
-
-
Monitoring: The reaction can be monitored by Gas Chromatography (GC) by analyzing aliquots of the supernatant for the disappearance of the CMTMS starting material.
-
Work-up & Purification: a. Cool the reaction mixture to room temperature. b. Filter the mixture under vacuum to remove the diethylammonium chloride precipitate. Wash the solid with a small amount of anhydrous toluene. c. Combine the filtrate and washings. Remove the toluene and any excess diethylamine using a rotary evaporator. d. Purify the resulting crude oil by vacuum distillation to yield the final product, (N,N-diethylaminomethyl)trimethoxysilane, as a clear, colorless liquid.
Expected Results:
-
Yield: 75-85%
-
Boiling Point: Approx. 70-75 °C at 10 mmHg
-
¹H NMR (CDCl₃): δ ~3.58 (s, 6H, OCH₃), 2.50 (q, 4H, NCH₂), 2.15 (s, 2H, SiCH₂), 1.05 (t, 6H, CH₃)
Protocol: Synthesis of a Quaternary Ammonium Silane (QAS)
Quaternary ammonium silanes are widely used as antimicrobial surface treatments. This protocol describes the quaternization of CMTMS with a tertiary amine.
Mechanism: This is a direct quaternization, another example of an Sₙ2 reaction. The tertiary amine acts as the nucleophile, attacking the chloromethyl group of CMTMS to form a quaternary ammonium salt.[5]
Figure 3: Direct quaternization of CMTMS.
Materials & Equipment:
-
This compound (CMTMS)
-
Trioctylamine
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried 250 mL round-bottom flask equipped with a stir bar, reflux condenser, and nitrogen inlet, add CMTMS (17.1 g, 0.1 mol, 1 equivalent) and 100 mL of anhydrous acetonitrile.
-
Reagent Addition: Add trioctylamine (35.4 g, 0.1 mol, 1 equivalent) to the flask.
-
Causality Insight: Acetonitrile is a polar aprotic solvent that is excellent for Sₙ2 reactions, as it solvates the cation but not the nucleophile, increasing the nucleophile's reactivity.
-
-
Reaction: Heat the mixture to 80 °C and stir under a nitrogen atmosphere for 24 hours.[5]
-
Work-up: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure if a concentrated product is desired, or the solution can be used directly for surface modification applications. The product, [(trimethoxysilyl)methyl]trioctylammonium chloride, is typically not purified further by distillation due to its salt-like nature.
Characterization:
-
Successful quaternization can be confirmed by the disappearance of the starting material peaks and the appearance of new, downfield-shifted peaks for the -CH₂-N⁺ protons in ¹H NMR spectroscopy.
Protocol: Synthesis of (Mercaptomethyl)trimethoxysilane
Thiol-functionalized silanes are crucial for applications in heavy metal scavenging and for surface modification of gold nanoparticles.
Mechanism: This synthesis involves a two-step, one-pot reaction. First, CMTMS reacts with thiourea to form a stable isothiouronium salt. This intermediate is then hydrolyzed under basic conditions to yield the desired mercaptosilane. This method avoids the direct use of odorous and volatile sodium hydrosulfide.
Step-by-Step Protocol:
-
Isothiouronium Salt Formation: a. In a round-bottom flask, dissolve thiourea (11.4 g, 0.15 mol) in 150 mL of ethanol. b. Add CMTMS (17.1 g, 0.1 mol) to the solution and heat the mixture to reflux for 6 hours. A white precipitate of the isothiouronium salt will form.
-
Hydrolysis: a. Cool the mixture to room temperature. b. Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 50 mL of water dropwise. c. Stir the mixture at room temperature for 3 hours to hydrolyze the intermediate.
-
Work-up & Purification: a. Neutralize the mixture with dilute HCl to pH ~7. b. Extract the product into diethyl ether (3 x 50 mL). c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. d. Remove the solvent via rotary evaporation. e. Purify the crude product by vacuum distillation.
Expected Results:
-
Yield: 60-70%
-
Boiling Point: Approx. 65-70 °C at 15 mmHg
-
¹H NMR (CDCl₃): δ ~3.60 (s, 9H, OCH₃), 2.20 (d, 2H, SiCH₂), 1.55 (t, 1H, SH)
Protocol: Synthesis of an Ether-Linked Silane
The Williamson ether synthesis is a classic and reliable method for forming ethers.[6][7] It can be readily applied to CMTMS.
Mechanism: An alkoxide, generated by deprotonating an alcohol with a strong base like sodium hydride (NaH), acts as a potent nucleophile. It attacks the chloromethyl group of CMTMS, displacing the chloride and forming a C-O-C ether linkage.[8]
Figure 4: Williamson ether synthesis with CMTMS.
Materials & Equipment:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
An alcohol (e.g., benzyl alcohol)
-
Tetrahydrofuran (THF), anhydrous
-
This compound (CMTMS)
-
Standard inert atmosphere reaction setup
Step-by-Step Protocol:
-
Alkoxide Formation: a. In an oven-dried, three-neck flask under nitrogen, wash NaH (4.4 g, 0.11 mol, 1.1 eq) with anhydrous hexanes to remove mineral oil, then carefully decant the hexanes. b. Add 100 mL of anhydrous THF. c. Slowly add benzyl alcohol (10.8 g, 0.1 mol) dropwise to the stirred NaH suspension. Hydrogen gas will evolve; ensure proper venting. Stir until gas evolution ceases (approx. 1 hour).
-
Causality Insight: Using a slight excess of NaH ensures all the alcohol is converted to the more reactive alkoxide. THF is an ideal solvent as it is inert and effectively solvates the sodium alkoxide.
-
-
Ether Formation: a. Cool the sodium benzoxide solution to 0 °C in an ice bath. b. Add CMTMS (17.1 g, 0.1 mol) dropwise over 30 minutes. c. After addition, allow the mixture to warm to room temperature and stir for 12 hours.
-
Work-up & Purification: a. Carefully quench the reaction by the slow addition of water. b. Extract the product with diethyl ether. c. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. d. Remove the solvent by rotary evaporation and purify the residue by vacuum distillation to obtain (benzyloxymethyl)trimethoxysilane.
Expected Results:
-
Yield: 80-90%
-
Boiling Point: Varies with the alcohol used.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of functional silanes derived from CMTMS.
Figure 5: General workflow for synthesis and purification.
References
- Daken Chemical. (n.d.). Application of Polyether-Functional Silanes in Surface Modification of Inorganic Materials and Composite Interface Enhancement.
- Silico. (2008). Types of Silane: Essential Uses and Benefits Across Industries.
- ZMsilane. (2024). Functional Silanes.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-(Chloromethoxy)ethyltrimethylsilane.
- Surface Science and Technology. (n.d.). Understanding Silane Functionalization.
- Gelest, Inc. (2015). SAFETY DATA SHEET - ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE.
-
Indian Journal of Chemical Technology. (1994). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Available at: [Link]
- Google Patents. (2016). CN105646564B - A kind of preparation method of chloromethyl trimethoxy silane.
- Google Patents. (2016). CN105646564A - Preparation method of chloromethyl trimethoxysilane.
- ZM Silane Limited. (2025). Chloromethyl Trimethylsilane Purification Methods And Techniques.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
-
Journal of Organic Chemistry. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. Available at: [Link]
-
MDPI. (2024). Preparation of Quaternary Ammonium Separation Material based on Coupling Agent Chloromethyl Trimethoxysilane (KH-150) and Its Adsorption and Separation Properties in Studies of Th(IV). Available at: [Link]
-
ResearchGate. (2025). Synthesis and quaternization of poly(vinyl benzyl chloride-co-3-(methacryloyloxy)propyl] trimethoxy silane) for inhibiting bacterial growth on dental implants. Available at: [Link]
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Application Notes and Protocols: Analytical Techniques for Characterizing (Chloromethyl)trimethoxysilane Coatings
Introduction: The Critical Role of (Chloromethyl)trimethoxysilane (CMTMS) Coatings
This compound (CMTMS) is an organofunctional alkoxysilane that serves as a pivotal precursor in the formulation of specialized surface coatings.[1] Its unique chemical structure, featuring a chloromethyl functional group, imparts hydrophobic characteristics and enhances the mechanical properties of the resultant coatings.[1] These coatings find widespread application in various fields, acting as adhesion promoters, surface modifiers, and protective layers. The efficacy and reliability of CMTMS coatings are intrinsically linked to their physicochemical properties at the nanoscale. Therefore, a comprehensive characterization of these coatings is paramount for researchers, scientists, and professionals in drug development to ensure optimal performance and reproducibility.
This guide provides an in-depth exploration of the key analytical techniques employed to characterize CMTMS coatings. We will delve into the principles behind each method, offer detailed experimental protocols, and discuss the interpretation of the data obtained.
I. Unveiling the Chemical Landscape: Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the chemical composition and bonding within CMTMS coatings.
A. Fourier-Transform Infrared Spectroscopy (FTIR)
Principle: FTIR spectroscopy probes the vibrational modes of molecules.[2] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint. This technique is highly sensitive to the presence of specific functional groups, making it ideal for confirming the successful deposition and hydrolysis/condensation of CMTMS.[2][3]
Application to CMTMS Coatings: FTIR is employed to track the chemical transformations during the coating process. The hydrolysis of the methoxy groups (-OCH₃) and subsequent condensation to form siloxane (Si-O-Si) networks can be monitored by observing changes in the corresponding IR bands.[4] Key vibrational bands to monitor include those associated with Si-O-C, Si-O-Si, and C-Cl bonds.[4][5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Sample Preparation: Place the CMTMS-coated substrate directly onto the ATR crystal. Ensure intimate contact between the coating and the crystal for optimal signal acquisition.
-
Instrument Setup:
-
Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory (e.g., a Germanium crystal) is suitable.[6]
-
Scan Range: 4000-600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 64-128 scans are typically averaged to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, uncoated ATR crystal.
-
Collect the spectrum of the CMTMS-coated sample.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
-
-
Data Analysis:
-
Identify characteristic peaks corresponding to the chemical bonds present in the CMTMS coating.
-
Compare the spectra of uncoated and coated substrates to confirm the presence of the silane layer.
-
Analyze changes in peak intensities and positions to infer the extent of hydrolysis and condensation.
-
Table 1: Key FTIR Vibrational Frequencies for CMTMS Coatings
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~2940 & 2840 | C-H stretching in -OCH₃ | Indicates the presence of unhydrolyzed methoxy groups. |
| ~1190 & 1090 | Si-O-C stretching | Confirms the presence of the methoxysilane.[4] |
| ~1100-1000 | Si-O-Si asymmetric stretching | Indicates the formation of the siloxane network through condensation.[2] |
| ~700-600 | C-Cl stretching | Confirms the presence of the chloromethyl functional group. |
| ~3700-3200 | O-H stretching (broad) | Indicates the presence of silanol (Si-OH) groups and adsorbed water.[2] |
Diagram 1: FTIR Experimental Workflow
Caption: Workflow for FTIR analysis of CMTMS coatings.
B. X-ray Photoelectron Spectroscopy (XPS)
Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[7] X-rays are used to eject electrons from the core atomic levels, and the kinetic energy of these photoelectrons is measured. The binding energy of the electrons is characteristic of the element and its chemical environment.
Application to CMTMS Coatings: XPS provides invaluable information on the surface elemental composition of the CMTMS coating, confirming the presence of Si, C, O, and Cl.[8] High-resolution scans of the Si 2p, C 1s, and O 1s regions can be used to determine the chemical states of these elements, providing insights into the formation of Si-O-Si, Si-C, and C-Cl bonds.[8][9] Angle-resolved XPS (ARXPS) can be used to determine the thickness of the silane layer.[10]
Experimental Protocol: XPS Analysis
-
Sample Preparation: Mount the CMTMS-coated substrate on a sample holder using a compatible adhesive or clips. The sample must be ultra-high vacuum (UHV) compatible.
-
Instrument Setup:
-
X-ray Source: Monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) are commonly used.[7]
-
Analyzer: A hemispherical electron energy analyzer.
-
Vacuum: The analysis chamber should be under UHV conditions (<10⁻⁸ mbar).
-
-
Data Acquisition:
-
Survey Scan: Acquire a wide-scan spectrum (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire detailed, high-resolution spectra for the elements of interest (Si 2p, C 1s, O 1s, Cl 2p).
-
-
Data Analysis:
-
Elemental Quantification: Calculate the atomic concentrations of the detected elements from the survey scan peak areas after applying relative sensitivity factors.
-
Chemical State Analysis: Deconvolute the high-resolution spectra into their constituent peaks to identify different chemical states. For example, the Si 2p spectrum can be fitted to distinguish between Si-C and Si-O bonding environments.[8]
-
Thickness Determination (ARXPS): By varying the take-off angle of the photoelectrons, the sampling depth can be altered, allowing for the determination of the overlayer thickness.[10]
-
Table 2: Typical XPS Binding Energies for CMTMS Coatings
| Element | Core Level | Binding Energy (eV) | Chemical State |
| Si | 2p | ~102-103 | Si-O in siloxane network[8] |
| C | 1s | ~285.0 | C-C/C-H |
| ~286.5 | C-O | ||
| ~287.8 | C-Cl | ||
| O | 1s | ~532.5 | Si-O-Si |
| Cl | 2p | ~200 | C-Cl |
II. Gauging the Physical Dimensions and Morphology
Understanding the thickness, uniformity, and surface topography of CMTMS coatings is crucial for many applications.
A. Spectroscopic Ellipsometry
Principle: Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface.[11] By analyzing this change, the thickness and optical constants (refractive index and extinction coefficient) of thin films can be determined with high precision.[12][13]
Application to CMTMS Coatings: Spectroscopic ellipsometry is a powerful tool for accurately measuring the thickness of CMTMS coatings, often at the sub-nanometer level.[11][14] It can also provide information about the uniformity of the coating.[14]
Experimental Protocol: Spectroscopic Ellipsometry
-
Sample Preparation: The CMTMS-coated substrate should be clean and have a smooth, reflective surface for accurate measurements.
-
Instrument Setup:
-
Light Source: Typically a broadband light source (e.g., Xenon lamp).
-
Wavelength Range: A wide spectral range (e.g., UV-Vis-NIR) is used.
-
Angle of Incidence: Measurements are often taken at multiple angles of incidence to improve the accuracy of the model.
-
-
Data Acquisition:
-
Measure the ellipsometric parameters, Psi (Ψ) and Delta (Δ), as a function of wavelength and angle of incidence.
-
-
Data Analysis:
-
Modeling: An optical model of the sample is constructed, which typically consists of the substrate, the native oxide layer (if present), and the CMTMS coating.
-
Fitting: The experimental data is fitted to the model using a regression analysis to determine the unknown parameters, primarily the thickness of the CMTMS layer.
-
Diagram 2: Ellipsometry Data Analysis Workflow
Caption: Data analysis workflow for spectroscopic ellipsometry.
B. Atomic Force Microscopy (AFM)
Principle: AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface at the nanoscale.[15] A sharp tip attached to a cantilever is scanned across the surface, and the deflection of the cantilever due to forces between the tip and the sample is measured.[16]
Application to CMTMS Coatings: AFM is used to visualize the surface morphology of the CMTMS coating, providing information on its roughness, uniformity, and the presence of any aggregates or defects.[17][18] It can be used to assess the quality of the coating and how it is influenced by deposition parameters.
Experimental Protocol: Tapping Mode AFM
-
Sample Preparation: The CMTMS-coated substrate is mounted on a sample puck.
-
Instrument Setup:
-
Mode: Tapping mode is often preferred for soft organic coatings to minimize sample damage.
-
Cantilever: A silicon cantilever with a sharp tip is used.
-
Scan Parameters: The scan size, scan rate, and feedback parameters are optimized for the specific sample.
-
-
Data Acquisition:
-
The tip is scanned across the surface, and the topographical data is collected.
-
-
Data Analysis:
-
Image Processing: The raw AFM data is processed to remove artifacts and generate a 3D image of the surface.
-
Roughness Analysis: The root-mean-square (RMS) roughness and other statistical parameters are calculated from the topographical data to quantify the surface roughness.
-
III. Probing Surface Properties
The surface properties of CMTMS coatings, such as wettability and thermal stability, are critical for their performance.
A. Contact Angle Goniometry
Principle: Contact angle goniometry measures the angle at which a liquid droplet interfaces with a solid surface.[19] This angle is a measure of the wettability of the surface and is determined by the balance of adhesive and cohesive forces.[20]
Application to CMTMS Coatings: This technique is used to assess the hydrophobicity or hydrophilicity of the CMTMS-coated surface.[21][22] The contact angle of water is a common metric, with higher angles indicating greater hydrophobicity.[23]
Experimental Protocol: Sessile Drop Method
-
Sample Preparation: The CMTMS-coated substrate should be clean and placed on a level stage.
-
Instrument Setup:
-
A goniometer with a light source, a camera, and a syringe for dispensing a liquid droplet.
-
-
Data Acquisition:
-
A small droplet of a test liquid (e.g., deionized water) is gently dispensed onto the surface.
-
An image of the droplet is captured.
-
-
Data Analysis:
-
The contact angle is measured from the captured image using software that fits the droplet profile.
-
Table 3: Interpreting Water Contact Angles
| Contact Angle (θ) | Wettability | Surface Energy |
| θ < 90° | Hydrophilic | High |
| θ > 90° | Hydrophobic | Low |
| θ > 150° | Superhydrophobic | Very Low |
B. Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[24] This technique is used to determine the thermal stability of materials and to quantify the amount of organic material in a composite.[25]
Application to CMTMS Coatings: TGA can be used to assess the thermal stability of the CMTMS coating and to estimate the amount of silane grafted onto a substrate, particularly for coated powders or nanoparticles.[26][27] The decomposition temperature provides an indication of the coating's thermal robustness.
Experimental Protocol: TGA
-
Sample Preparation: A known mass of the CMTMS-coated material (e.g., powder) is placed in a TGA pan.
-
Instrument Setup:
-
Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
-
Data Acquisition:
-
The mass of the sample is continuously monitored as the temperature increases.
-
-
Data Analysis:
-
A plot of mass versus temperature (thermogram) is generated.
-
The onset temperature of decomposition is determined from the thermogram, which indicates the thermal stability of the coating.
-
The mass loss in the decomposition region can be used to quantify the amount of organic coating.[28]
-
IV. Concluding Remarks
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound coatings. The techniques outlined in this guide, from spectroscopic methods that reveal chemical composition to microscopic and surface-sensitive techniques that probe physical and functional properties, provide a robust toolkit for researchers and scientists. By judiciously applying these methods, one can gain a thorough understanding of the structure-property relationships of CMTMS coatings, enabling their optimization for a wide array of applications.
V. References
-
AIP Publishing. (n.d.). Immersion ellipsometry for the uncorrelated determination of ultrathin film thickness and index of refraction. Retrieved from
-
Park Systems. (2023, October 15). Characterizing Silanized Surfaces with Imaging Ellipsometry. Retrieved from
-
PubMed. (n.d.). Characterization of novel silane coatings on titanium implant surfaces. Retrieved from
-
Wiley Online Library. (2002, August 1). Use of optical methods to characterize thin silane films coated on aluminium. Retrieved from
-
MDPI. (n.d.). Design and Characterization of Silane-Modified Bio-Based Non-Isocyanate Polyurethane Coatings for Advanced Surface Applications. Retrieved from
-
MDPI. (n.d.). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Retrieved from
-
DiVA portal. (n.d.). Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. Retrieved from
-
ACS Publications. (2018, August 7). Silane Deposition via Gas-Phase Evaporation and High-Resolution Surface Characterization of the Ultrathin Siloxane Coatings. Retrieved from
-
ResearchGate. (n.d.). Determination of the thickness of thin silane films on aluminum surfaces by means of spectroscopic ellipsometry. Retrieved from
-
ResearchGate. (n.d.). X-Ray Photoelectron Spectroscopy Study of Silane Coupling Agents/Basalt Fiber Interface. Retrieved from
-
Johnson, B. I., Cushman, C. V., Lunt, B. M., Kaykhaii, M., & Linford, M. R. (n.d.). An Introduction to Silanes, their Chemical Vapor Deposition onto Si/SiO₂, and Characterization of the Resulting Monolayers.
-
Penn State. (n.d.). XPS analysis of silane coupling agents and silane‐treated E‐glass fibers. Retrieved from
-
Wiley Analytical Science. (2014, August 14). AFM and XPS Study of Aminosilanes on Si. Retrieved from
-
Unknown Source. (n.d.). XPS Analysis for Surface Modifications.
-
SilcoTek. (n.d.). Contact Angle Evaluation of SilcoTek Depositions. Retrieved from
-
SJSU ScholarWorks. (n.d.). Detection of organosilanes with surface enhanced infrared spectroscopy. Retrieved from
-
ResearchGate. (n.d.). TGA curves for various silanized SN. TGA: thermogravimetric analysis; SN: silica nanoparticles. Retrieved from
-
ResearchGate. (2018, August 6). Characterizing Silanized Surfaces with Imaging Ellipsometry. Retrieved from
-
Semantic Scholar. (2018, October 18). Development of Silane-Based Coatings with Zirconia Nanoparticles Combining Wetting, Tribological, and Aesthetical Properties. Retrieved from
-
Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from
-
ACS Publications. (n.d.). Surface Analysis of Nanocomplexes by X-ray Photoelectron Spectroscopy (XPS). Retrieved from
-
ResearchGate. (n.d.). Some common Fourier-transform infrared (FTIR) data for organosilanes 1-3. Retrieved from
-
Hydrophobe.org. (n.d.). Investigation of Siloxane Film Formation on Functionalized Germanium Crystals by Atomic Force Microscopy and FTIR-ATR Spectroscopy. Retrieved from
-
ACS Omega. (2022, October 18). Wettability Alteration Using Silane to Improve Water-Alternating-Gas Injectivity. Retrieved from
-
OSTI.GOV. (n.d.). Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS). Retrieved from
-
ResearchGate. (2017, May 2). Thermogravimetric Analysis (TGA) Profile at Different Calcination Conditions for Synthesis of PTES-SBA-15. Retrieved from
-
ResearchGate. (n.d.). FTIR spectrum for higher and lower levels of organosilane concentration. Retrieved from
-
ResearchGate. (n.d.). FTIR analysis of silane grafted high density polyethylene. Retrieved from
-
Unknown Source. (n.d.). XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces.
-
Brighton Science. (n.d.). Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Retrieved from
-
Asylum Research. (n.d.). Coating Characterization | Thin Film Characterization | AFM Topography. Retrieved from
-
Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from
-
Anderson Materials Evaluation. (2024, November 2). Contact Angle Measurements for Surface Wettability and Surface Energy Analysis. Retrieved from
-
Unknown Source. (n.d.). Quantitation of Surface Coating on Nanoparticles Using Thermogravimetric Analysis.
-
Gelest, Inc. (n.d.). The Role of Polarity in the Structure of Silanes Employed in Surface Modification. Retrieved from
-
ris.utwente.nl. (n.d.). INFRARED STUDY OF THE SILICA/SILANE REACTION. Retrieved from [Link]
-
Scribd. (n.d.). Ftir Analysis of Silane Grafted Hdpe. Retrieved from
-
NIH. (n.d.). Practical Guides for X-Ray Photoelectron Spectroscopy (XPS): First Steps in planning, conducting and reporting XPS measurements. Retrieved from
-
Loughborough University. (2009, April 17). FTIR analysis of silane grafted high density polyethylene. Retrieved from
-
Engineered Science. (2022, May 3). Surface Morphology Analysis using Atomic Force Microscopy and Statistical Method for Glass Fiber Reinforced Epoxy-Zinc Oxide. Retrieved from
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of the coating comprising octadecanoic. Retrieved from
-
AZoM. (2024, May 14). Applications of Atomic Force Microscopy in Materials Characterization. Retrieved from
-
Google Patents. (n.d.). A kind of preparation method of chloromethyl trimethoxy silane. Retrieved from
-
NC State University Libraries. (n.d.). The Basics of Atomic Force Microscopy in Surface Morphology – Advances in Polymer Science. Retrieved from
-
ResearchGate. (n.d.). FTIR spectra of the films deposited at high silane flow: 20 sccm. Retrieved from
-
Unknown Source. (n.d.). Applications of Atomic Force Microscopy in Nanobiomaterials Research.
-
Sigma-Aldrich. (n.d.). This compound 96 5926-26-1. Retrieved from
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- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Polymerization of (Chloromethyl)trimethoxysilane (CMTMS) During Storage
Welcome to the technical support center for (Chloromethyl)trimethoxysilane (CMTMS). This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive and versatile compound. Unintended polymerization of CMTMS during storage is a common issue that can compromise experimental integrity, lead to material waste, and introduce safety hazards. This document provides in-depth, field-proven insights and protocols to ensure the long-term stability of your CMTMS.
Part 1: Understanding the "Why": The Mechanism of CMTMS Polymerization
To effectively prevent polymerization, it is crucial to first understand the chemical processes that drive it. CMTMS does not simply "go bad"; it undergoes a well-defined, two-step chemical reaction sequence initiated by a common laboratory contaminant: water.
Q: Why is this compound so susceptible to polymerization?
A: The susceptibility of CMTMS to polymerization is rooted in the reactivity of its three methoxy groups (-OCH₃) attached to the silicon atom.[1][2] These groups are readily hydrolyzed, even by trace amounts of moisture from the atmosphere, initiating a cascade of condensation reactions.[3][4]
The polymerization process occurs in two primary stages:
-
Hydrolysis: The methoxy groups react with water (H₂O) to form highly reactive silanol groups (Si-OH) and release methanol (CH₃OH) as a byproduct.[1][5][6] This reaction can be catalyzed by both acids and bases.[5][7]
-
Condensation: The newly formed, unstable silanol groups react with each other or with remaining methoxy groups.[5] This step forms stable, strong siloxane bonds (Si-O-Si), which are the backbone of the resulting polymer, and releases water or methanol.[1]
This chain reaction continues, building longer and more complex polymer chains, which manifests as an increase in viscosity, gel formation, or complete solidification of the material.
Caption: The two-step polymerization pathway of CMTMS.
Part 2: The "How": Core Protocols for Storage and Handling
Preventing polymerization is entirely dependent on rigorously controlling the compound's environment. The primary goal is the absolute exclusion of moisture.
Q: What are the definitive storage conditions to ensure CMTMS stability?
A: The ideal storage conditions for CMTMS are designed to mitigate the key factors that promote hydrolysis and condensation: moisture, heat, and light.
| Parameter | Recommended Protocol | Scientific Rationale |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[8][9][10] | Prevents exposure to atmospheric moisture, which is the primary initiator of the hydrolysis reaction.[4][8] |
| Temperature | Refrigerate at 2-8°C.[8][11] | Reduces the kinetic energy of molecules, significantly slowing the rate of both hydrolysis and condensation reactions.[1][3] |
| Moisture | Keep container seal absolutely tight. Handle only in a dry environment. | Direct contact with liquid water or high humidity will cause rapid polymerization.[1][3][4] |
| Container | Use original amber glass bottle with a PTFE-lined cap.[8] | Amber glass protects the material from potential UV light degradation, while PTFE provides a chemically inert and vapor-tight seal.[8] |
| Location | Store in a cool, dry, dark, and well-ventilated area away from incompatible materials (e.g., acids, bases).[4][12][13] | Prevents accidental exposure to heat sources and catalytic substances that can accelerate degradation. |
Experimental Protocol: Receiving and Storing a New Container of CMTMS
This protocol ensures the integrity of the product from the moment it arrives in your lab.
-
Initial Inspection: Upon receipt, inspect the container for any signs of damage to the cap or seal. Do not accept if the seal appears compromised.
-
Inert Gas Purge (First Use): Before the first use, prepare the bottle and a septa-equipped needle adapter inside a glove box or under a gentle stream of dry nitrogen/argon.
-
Quickly replace the original cap with the needle adapter cap.
-
Puncture the septa with an inlet needle connected to the inert gas line and an outlet needle.
-
Gently purge the headspace for 1-2 minutes to displace any moist air that entered.
-
-
Refrigerated Storage: Immediately place the container in a designated, labeled spot in a 2-8°C refrigerator or cold room.[8][11]
-
Withdrawal Procedure:
-
Always allow the bottle to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold surfaces inside the bottle.
-
Conduct all material transfers under an inert atmosphere using dry syringes and needles.
-
-
Resealing and Storage: After withdrawal, ensure the cap is tightly sealed. If using a septa, cover it with paraffin film for an extra barrier. Return the container to the 2-8°C storage location promptly.
Part 3: Troubleshooting Guide
Even with careful handling, issues can arise. This section provides a logical framework for identifying and addressing problems.
Q: My CMTMS appears viscous or has formed a gel. What happened, and what should I do?
A: Increased viscosity is a clear indicator that polymerization has begun. This is almost certainly due to moisture contamination.
Immediate Actions:
-
Quarantine: Isolate the container to prevent accidental use in an experiment.
-
Assess Usability: If the material is only slightly more viscous, it may be usable for non-critical applications, but be aware that its reactivity and properties have changed. For most scientific and R&D purposes, it should be considered compromised.
-
Do Not Attempt to Reverse: Polymerization via siloxane bond formation is not a reversible process under standard laboratory conditions.
-
Disposal: If the material is gelled or solidified, it is unusable. Dispose of it as hazardous chemical waste according to your institution's guidelines.[9]
Caption: Troubleshooting workflow for polymerized CMTMS.
Part 4: Frequently Asked Questions (FAQs)
-
Q: Can I add a polymerization inhibitor to CMTMS for storage?
-
A: While polymerization inhibitors are used for some reactive monomers, especially during high-temperature processes like distillation, they are not standard practice for the routine storage of CMTMS.[14][15] The most effective and accepted method of preservation is the strict exclusion of moisture and control of temperature. Adding an inhibitor would introduce a contaminant that could interfere with downstream applications.
-
-
Q: What is the expected shelf life of CMTMS?
-
A: When stored under ideal conditions (unopened, refrigerated, inert atmosphere), CMTMS can be stable for well over a year. However, once the container is opened, the shelf life depends entirely on the rigor of your handling technique. With proper inert atmosphere handling, it can still last for many months. If repeatedly opened in the ambient atmosphere, degradation can become noticeable in weeks or even days.
-
-
Q: Are there any early warning signs of degradation before viscosity increases?
-
A: Visual inspection is the primary method. The appearance of haze, cloudiness, or small solid particulates in the otherwise clear liquid can be an early sign that condensation is occurring, even before a significant change in viscosity is apparent.
-
-
Q: Is it safe to use partially polymerized CMTMS for my reaction?
-
A: It is strongly discouraged. Using partially polymerized material introduces significant uncertainty into your experiment. The concentration of the active monomer is unknown, and the presence of oligomers can lead to unpredictable reaction kinetics, side products, and non-reproducible results.
-
References
- ZM Silane Limited. (2025, September 8).
- ChemicalBook. Chloromethyltrimethoxysilane(5926-26-1).
- Gelest. SIC2295.5 GHS EU English SDS.
- Google Patents.
- SINOSIL. Silane Coupling Agents Practical Guide.
- Sigma-Aldrich. (2025, November 6).
- ChemicalBook. (2025, September 27).
- Power Chemical Corporation. Silane Coupling Agent Storage & Handling Guide.
- Fisher Scientific. (2024, March 30).
- Shin-Etsu Silicone. What precautions should be taken when storing silane coupling agents?.
- INNO Specialty Chemicals. Chloromethyl(trimethoxy)
- Inno Specialty Chemicals.
- CDH Fine Chemical.
- ChemicalBook. Chloromethyltrimethoxysilane CAS#: 5926-26-1.
- ChemicalBook. (2025, September 25). Chloromethyltrimethoxysilane | 5926-26-1.
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
- ResearchGate. pH Variation during the hydrolysis of 3-chloropropyltri- methoxysilane....
- AFINITICA. (2003, June 12).
- MilliporeSigma. (2017, September 6).
- Shin-Etsu Silicone. Silane Coupling Agents.
- Chemistry For Everyone. (2025, May 26).
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- 15. youtube.com [youtube.com]
Optimizing reaction time and temperature for (Chloromethyl)trimethoxysilane silanization
Welcome to the technical support center for (Chloromethyl)trimethoxysilane (CMTMS) silanization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction parameters and troubleshooting common issues. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your surface modification protocols are both effective and reproducible.
Core Principles of this compound Silanization
Silanization with this compound is a robust method for functionalizing surfaces that possess hydroxyl (-OH) groups, such as glass, silica, and various metal oxides.[1][2][3] The process fundamentally relies on a two-step reaction mechanism: hydrolysis followed by condensation.[4][5]
-
Hydrolysis: The methoxy groups (-OCH₃) of the silane react with trace amounts of water to form reactive silanol groups (-Si-OH).[3][5][6] This step is often the rate-determining part of the overall process.[7]
-
Condensation: These newly formed silanols can then react in two ways:
The ultimate goal is to control these reactions to achieve a uniform and stable functionalized layer. The chloromethyl group (-CH₂Cl) then serves as a reactive handle for subsequent chemical modifications.[1]
Caption: General mechanism of CMTMS silanization.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound for surface modification?
A1: this compound is used to introduce a reactive chloromethyl group onto a hydroxylated surface.[1] This functional group is a versatile anchor point for subsequent nucleophilic substitution reactions, allowing for the covalent attachment of a wide range of molecules such as polymers, proteins, or custom organic ligands.[1][9]
Q2: What are the most critical factors influencing the success of the silanization reaction?
A2: The three most critical factors are:
-
Water Content: While water is necessary for the initial hydrolysis step, excess water can lead to uncontrolled self-condensation of the silane in solution, forming polysiloxane oligomers instead of a uniform surface layer.[10]
-
Reaction Temperature: Temperature significantly affects the kinetics of both hydrolysis and condensation.[11] Higher temperatures generally increase the reaction rate, but can also promote multilayer formation and potentially degrade the substrate or silane.[7][11]
-
Substrate Cleanliness and Pre-treatment: The density and availability of surface hydroxyl groups are paramount for successful grafting. Surfaces must be scrupulously cleaned to remove organic contaminants and are often pre-treated (e.g., with piranha solution or oxygen plasma) to maximize the number of reactive -OH sites.[12][13]
Q3: Can I use (Chloromethyl)triethoxysilane instead of the trimethoxy version? What's the difference?
A3: Yes, the triethoxy version can be used and follows the same reaction mechanism. The primary difference is the rate of hydrolysis; methoxy groups hydrolyze faster than ethoxy groups. This means that this compound is more reactive and may require more stringent control over moisture.[14] The choice often depends on the desired reactivity and the specific experimental setup.
Q4: How stable is the resulting silane layer?
A4: The covalent Si-O-Si bonds formed between the silane and a silica or metal oxide surface are very stable under a wide range of conditions.[3] However, the stability of the layer can be compromised by prolonged exposure to highly acidic or basic aqueous environments, which can catalyze the cleavage of siloxane bonds. The overall stability also depends on the quality of the film; a well-formed, cross-linked monolayer or thin film is more durable than a poorly organized, aggregated layer.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q5: My silanization results are inconsistent and not reproducible. What is the likely cause?
A5: Lack of reproducibility is almost always linked to insufficient control over environmental moisture.[15] this compound is highly sensitive to water, and even minor variations in ambient humidity or solvent water content can drastically alter the outcome.[9]
-
Causality: If hydrolysis and self-condensation occur prematurely in the bulk solution, the concentration of reactive silanol monomers available for surface grafting decreases over time. This leads to the deposition of aggregated polysiloxanes instead of a uniform layer.
-
Solution:
-
Use anhydrous solvents (<50 ppm water).
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas (e.g., nitrogen or argon).
-
Perform the reaction under an inert atmosphere.[15]
-
Prepare the silane solution immediately before use.
-
Q6: I observe a hazy film or white precipitate on my substrate after the reaction. What went wrong?
A6: This is a clear indication of excessive self-condensation and polymerization of the silane.[10]
-
Causality: This typically occurs when the concentration of the silane is too high or there is too much water in the system. The silane molecules react with each other in solution at a much faster rate than they react with the surface, leading to the formation of insoluble polysiloxanes that precipitate onto the substrate.
-
Solution:
-
Decrease the concentration of this compound in your solution (typically 1-2% v/v is sufficient).
-
Ensure your solvent is truly anhydrous.
-
Control the reaction time; longer times can sometimes promote multilayer formation.[16]
-
Q7: The contact angle of my surface has not changed significantly after silanization. Why?
A7: This suggests a failure in the surface grafting process. The issue could be with the substrate, the silane, or the reaction conditions.
-
Causality & Solutions:
-
Inactive Substrate: The surface may lack a sufficient number of hydroxyl groups. Ensure the substrate is properly cleaned and activated. For silica or glass, an oxygen plasma treatment or a fresh piranha etch is highly effective.[12]
-
Degraded Silane: The this compound may have already hydrolyzed due to improper storage. It should be stored in a cool, dry place under an inert atmosphere.[15] Consider using a fresh bottle or distilling the silane if its purity is in doubt.
-
Suboptimal Reaction Conditions: The reaction time may be too short or the temperature too low. While room temperature is often sufficient, gentle heating (e.g., 40-60°C) can sometimes improve grafting density, provided moisture is strictly controlled.[11]
-
Caption: A workflow for troubleshooting common silanization issues.
Optimization Protocols & Data
Optimizing the reaction involves balancing the rates of hydrolysis, surface condensation, and self-condensation. The following table provides a starting point for optimization.
| Parameter | Low Range | Recommended Range | High Range | Rationale & Expected Outcome |
| Reaction Time | < 1 hour | 2 - 16 hours | > 24 hours | Shorter times may result in incomplete monolayer formation. Longer times can lead to the formation of undesirable multilayers or aggregates, especially under non-anhydrous conditions.[17] |
| Temperature | Room Temp (~25°C) | 40 - 80°C | > 100°C | Room temperature is often sufficient. Moderate heating increases the reaction rate and can improve surface coverage. High temperatures can accelerate side reactions and may not be suitable for all substrates. |
| Silane Conc. (v/v) | < 0.5% | 1 - 5% | > 10% | Low concentrations require longer reaction times. High concentrations significantly increase the risk of bulk polymerization and precipitation.[18] |
| Post-Curing Temp. | N/A | 100 - 120°C | > 150°C | A thermal curing step after rinsing can drive off residual water/methanol and promote further cross-linking within the silane layer, enhancing its stability.[17] |
Experimental Protocol: Liquid-Phase Silanization
This protocol is a robust starting point for most applications.
-
Substrate Preparation:
-
Clean the substrate by sonicating in acetone, then isopropanol (5 minutes each).
-
Dry the substrate with a stream of nitrogen.
-
Activate the surface by treating with an oxygen plasma for 2-5 minutes or by immersing in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 15 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive).
-
Rinse copiously with deionized water and dry thoroughly under a nitrogen stream. Finally, place in an oven at 120°C for at least 1 hour and cool in a desiccator.
-
-
Silanization Reaction:
-
In a glovebox or under an inert atmosphere, prepare a 2% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned, activated substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. For a more robust layer, consider reacting at 60°C.
-
-
Post-Reaction Workup:
-
Remove the substrates from the silane solution.
-
Rinse thoroughly with fresh toluene to remove any physisorbed silane.
-
Sonicate briefly (1-2 minutes) in toluene, followed by acetone, to remove any loosely bound aggregates.
-
Dry the substrates under a stream of nitrogen.
-
For enhanced stability, cure the substrates in an oven at 110°C for 30-60 minutes.
-
Characterization of Silanized Surfaces
Verifying the success of your surface modification is crucial. Here are common techniques:
-
Static Water Contact Angle Measurement: This is a fast and simple method to assess the change in surface hydrophobicity. A clean, hydroxylated silica surface is very hydrophilic (contact angle < 10°). After successful silanization with the relatively non-polar CMTMS, the contact angle should increase significantly (typically to 70-90°).[19][20]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative information about the elemental composition of the surface. A successful modification will show the appearance of Si 2p and C 1s peaks corresponding to the silane, and importantly, a Cl 2p peak confirming the presence of the chloromethyl group.[20]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Attenuated Total Reflectance (ATR-FTIR) is particularly useful for analyzing flat surfaces. Successful silanization can be confirmed by the appearance of C-H stretching peaks (~2850-2960 cm⁻¹) from the silane's organic groups and changes in the broad Si-O-Si stretching region.[19]
References
-
Oligo‐Condensation Reactions of Silanediols with Conservation of Solid‐State‐Structural Features. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Revisiting Alkoxysilane Assembly on Silica Surfaces: Grafting versus Homo-Condensation in Solution. (2023). Journal of the American Chemical Society. Retrieved from [Link]
-
Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. Retrieved from [Link]
-
Hydrolysis and condensation mechanism of organofunctional silanes and bonding mechanism to a substrate. (n.d.). ResearchGate. Retrieved from [Link]
-
Conventional condensation reactions between silanols or silanolates with halosilanes for the formation of siloxane bonds. (n.d.). ResearchGate. Retrieved from [Link]
-
The Science of Surface Modification with Chloromethyl Trimethoxysilane. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Hydrolysis of chloromethylsilanes. (n.d.). University of Wuppertal. Retrieved from [Link]
-
Silanization. (n.d.). Wikipedia. Retrieved from [Link]
-
What is the optimum reaction time for silanization of magnetite nanoparticles? (2014). ResearchGate. Retrieved from [Link]
- A kind of preparation method of chloromethyl trimethoxy silane. (n.d.). Google Patents.
-
Chloromethyl(trimethoxy)silane: Properties, Applications, and Innovations. (n.d.). INNO Specialty Chemicals. Retrieved from [Link]
- Preparation method of chloromethyl trimethoxy silane. (n.d.). Google Patents.
-
Ludwig, B. (2013). Surface adsorption studies of chlorotrimethylsilane on aluminum oxide, boehmite and metallic aluminum powders. Penn State University. Retrieved from [Link]
-
The Preparation and Properties of Some Chloromethylchlorosilanes. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
Chloromethyl Trimethylsilane Purification Methods And Techniques. (2025). ZM Silane Limited. Retrieved from [Link]
-
((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. (n.d.). Gelest, Inc. Retrieved from [Link]
-
Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
(Chloromethyl)(trimethoxy)silane: A Versatile Chemical Compound for Industrial Applications. (n.d.). INNO Specialty Chemicals. Retrieved from [Link]
-
Exploring the Surface Modification Capabilities of Chloromethyltriethoxysilane. (2025). Retrieved from [Link]
-
Chrisey, L. A., et al. (2001). A factorial analysis of silanization conditions for the immobilization of oligonucleotides on glass surfaces. Analytical Chemistry. Retrieved from [Link]
-
Chloromethyl Trimethoxysilane: Properties, Applications, and Innovations. (n.d.). INNO Specialty Chemicals. Retrieved from [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The Effect of Silanization Temperature and Time on the Marching Modulus of Silica-Filled Tire Tread Compounds. (2020). MDPI. Retrieved from [Link]
-
Silanes Surfaces Protocols. (2011). ProChimia Surfaces. Retrieved from [Link]
-
Surface Modification Made Easy: Using Chloromethyl Triethoxysilane. (n.d.). Retrieved from [Link]
-
How can I do evaporation silanization with Trimethylsilyl chloride on to silicon PDMS? (2015). ResearchGate. Retrieved from [Link]
-
Process optimization on reaction between 3-mercaptopropyl trimethoxysilane (MPTMS) and mesoporous silica using response surface. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Howarter, J. A., & Youngblood, J. P. (2006). Optimization of Silica Silanization by 3-aminopropyltriethoxysilane. Langmuir. Retrieved from [Link]
-
Selective surface modification of lithographic silicon oxide nanostructures by organofunctional silanes. (2025). ResearchGate. Retrieved from [Link]
-
Palm, A., & Novotny, M. V. (2004). A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries. Journal of Chromatography A. Retrieved from [Link]
-
Surface Modification of Biomaterials. (n.d.). Retrieved from [Link]
-
Process optimization on reaction between 3-mercaptopropyl trimethoxysilane (MPTMS) and mesoporous silica using response surface methodology. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Optimization of a Silane Production Process. (n.d.). ResearchGate. Retrieved from [Link]
Sources
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- 7. universaar.uni-saarland.de [universaar.uni-saarland.de]
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- 13. researchgate.net [researchgate.net]
- 14. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zmsilane.com [zmsilane.com]
- 16. researchgate.net [researchgate.net]
- 17. A factorial analysis of silanization conditions for the immobilization of oligonucleotides on glass surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of silica silanization by 3-aminopropyltriethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
Common impurities in (Chloromethyl)trimethoxysilane and their removal
Answering the user's request.## Technical Support Center: (Chloromethyl)trimethoxysilane
Welcome to the technical support center for this compound (CMTMS). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organosilane reagent. Achieving high purity is critical, as contaminants can significantly impact reaction yields, product quality, and the reproducibility of your results.[1] This document provides in-depth troubleshooting advice and detailed protocols to help you identify, understand, and remove common impurities encountered in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and where do they come from?
The purity of CMTMS is influenced by its synthesis, handling, and storage. Impurities typically arise from three main sources: the manufacturing process, subsequent hydrolysis, and storage-related degradation.
-
Synthesis-Related Impurities: The industrial synthesis of CMTMS often involves the esterification of chloromethyltrichlorosilane with anhydrous methanol.[2][3] This process can leave several residual impurities:
-
Hydrogen Chloride (HCl): A primary byproduct of the esterification reaction.[2] If not completely neutralized, it can cause the material to be acidic.
-
Unreacted Starting Materials: Residual chloromethyltrichlorosilane (bp: 118 °C) may be present if the reaction does not go to completion.
-
Partially Methoxylated Intermediates: Species such as (chloromethyl)dichloromethoxysilane and (chloromethyl)chlorodimethoxysilane can also remain.
-
Neutralization Byproducts: Amines like triethylamine are used to neutralize HCl, which results in the formation of amine hydrochloride salts (e.g., triethylamine hydrochloride).[3] If not properly filtered, these can persist as solid impurities.
-
-
Hydrolysis-Related Impurities: CMTMS is highly sensitive to moisture.[1][4] Exposure to atmospheric humidity or residual water in reaction solvents triggers hydrolysis, where the methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH). This initially forms silanols, which are unstable and readily undergo self-condensation to form siloxanes (Si-O-Si linkages).[5] These can range from simple dimers to larger polymeric materials, often appearing as haziness or a white precipitate. This hydrolysis also liberates methanol and corrosive hydrogen chloride.[4][6]
-
Storage-Related Impurities: Improper storage accelerates degradation. Storing in poorly sealed containers allows for continuous moisture ingress, leading to progressive hydrolysis.[1] Exposure to high temperatures can also promote side reactions.
Q2: My bottle of this compound is hazy and fumes when I open it. What is happening?
This is a classic sign of hydrolysis. The fuming you observe is the reaction of the volatile CMTMS and its byproducts with moisture in the air, releasing microscopic droplets of hydrochloric acid.[1][4] The haziness or presence of a white solid is due to the formation of insoluble polysiloxanes, which are the result of the condensation of silanol intermediates.[4] The material in this state is of lower purity and may be unsuitable for sensitive applications without purification.
Q3: How can I assess the purity of my this compound?
Several analytical techniques are effective for determining the purity of CMTMS and identifying contaminants:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for separating and identifying volatile impurities.[7] It provides both quantitative information about the percentage of CMTMS and qualitative identification of other silane-based contaminants.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for confirming the structure of the main compound and can be used to detect and quantify impurities if their characteristic peaks do not overlap with the product signals. The ¹H NMR spectrum for pure CMTMS should show a singlet for the CH₂Cl protons and a singlet for the OCH₃ protons.[10]
-
Karl Fischer Titration: This method is specifically used to quantify the water content in the reagent, which is a critical parameter given its sensitivity to hydrolysis.
Q4: What are the best practices for storing this compound to maintain its purity?
Proper storage is essential to prevent the formation of hydrolysis-related impurities.
-
Inert Atmosphere: Always store CMTMS under a dry, inert atmosphere such as nitrogen or argon.[1] This displaces moist air from the container headspace.
-
Container Selection: Use glass bottles with PTFE-lined caps, as they provide an excellent seal and are chemically resistant.[1] For larger quantities, stainless steel containers are suitable.[1]
-
Temperature and Location: Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[11][12] Storage temperatures between 2-8°C are often recommended to maintain chemical integrity.[1]
-
Handling: When dispensing the reagent, work quickly and preferably under a blanket of inert gas. Use dry syringes or cannulas for transfers. Ensure all glassware is oven-dried before use.[7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: My reaction is giving low yields or unexpected side products.
-
Possible Cause A: Acidic Impurities (Residual HCl)
-
Why it happens: Residual HCl from the synthesis can act as an unwanted catalyst for side reactions or degrade sensitive substrates.
-
How to diagnose: Check the pH of a small, hydrolyzed sample of the silane. A strongly acidic pH indicates the presence of HCl.[4]
-
Solution: Before use, neutralize the CMTMS by stirring it with a small amount of a non-nucleophilic base like triethylamine or a proton sponge, followed by filtration to remove the resulting salt.[2][3] For more rigorous purification, follow up with distillation.
-
-
Possible Cause B: Nucleophilic or Hydroxyl-Containing Impurities (Water, Silanols)
-
Why it happens: Water and silanols are nucleophiles that can compete with your intended substrate, consuming starting material and reducing your yield. They indicate that the reagent has undergone partial hydrolysis.
-
How to diagnose: The material may appear hazy. A Karl Fischer titration can confirm the presence of excess water. GC-MS may show peaks corresponding to siloxanes.
-
Solution: The most effective method for removing these non-volatile impurities is fractional distillation.[2] It is critical to perform the distillation under vacuum or an inert atmosphere to prevent further hydrolysis at elevated temperatures.
-
Issue 2: The CMTMS reagent appears cloudy, viscous, or contains a white precipitate.
-
Possible Cause: Advanced Hydrolysis and Polymerization
-
Why it happens: Significant exposure to moisture has led to the formation of insoluble, higher-molecular-weight polysiloxanes.[4] The increased viscosity is also due to these polymeric species.
-
How to diagnose: The visual appearance is the primary indicator. The material will be noticeably different from the clear, colorless liquid of pure CMTMS.
-
Solution: Purification is required. Simple filtration is insufficient as many oligomeric siloxanes may still be dissolved. The recommended approach is fractional distillation, which will separate the volatile CMTMS (bp: 151 °C) from the non-volatile polymeric residues.[13]
-
Data and Protocols
Table 1: Common Impurities in this compound and Removal Strategies
| Impurity | Likely Source | Boiling Point (°C) | Recommended Removal Method |
| Hydrogen Chloride (HCl) | Synthesis Byproduct | -85 | Neutralization with amine base followed by filtration.[2][3] |
| Chloromethyltrichlorosilane | Unreacted Starting Material | 118 | Fractional Distillation. |
| Water (H₂O) | Environmental Contamination | 100 | Fractional Distillation; use of desiccants (exercise caution). |
| Silanols/Siloxanes | Hydrolysis Product | High / Non-volatile | Fractional Distillation (impurities remain in the pot).[4] |
| Triethylamine Hydrochloride | Neutralization Byproduct | Non-volatile solid | Filtration.[2] |
Experimental Protocols
Protocol 1: Neutralization and Filtration of Acidic CMTMS
This protocol is designed to remove residual acidic impurities like HCl.
-
Preparation: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), place the crude or suspect CMTMS in an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Neutralization: While stirring, add triethylamine dropwise (typically 1-2% by volume). Monitor the mixture by periodically taking a small aliquot, hydrolyzing it with water, and testing the aqueous layer with pH paper. Continue adding base until the pH is neutral (pH 7-8).[2]
-
Stirring: Allow the mixture to stir for 1-2 hours at room temperature to ensure complete neutralization and precipitation of the hydrochloride salt.[3]
-
Filtration: Under an inert atmosphere, filter the mixture through a pad of Celite or a dry, fritted glass funnel to remove the precipitated triethylamine hydrochloride.
-
Storage: Collect the clear, filtered CMTMS in a clean, dry, sealed container under an inert atmosphere. For highest purity, proceed immediately to fractional distillation.
Protocol 2: Purification by Fractional Distillation
This protocol is the most definitive method for removing both more volatile and non-volatile impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus using oven-dried glassware. Include a Vigreux column (or other fractionating column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are well-sealed. It is crucial to perform this under a vacuum or a slow stream of inert gas (nitrogen or argon) to prevent contact with air.[1]
-
Charging the Flask: Charge the distillation flask with the CMTMS to be purified (neutralized material from Protocol 1 is recommended). Add a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin heating the distillation pot gently using a heating mantle.
-
Discard the initial fraction (the "forerun"), which may contain more volatile impurities.
-
Carefully monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (151 °C at atmospheric pressure; adjust for vacuum).[13]
-
Stop the distillation before the pot goes to dryness to avoid potential hazards with the residue.
-
-
Collection and Storage: Collect the purified liquid in a dry, pre-weighed receiving flask designed for storage under an inert atmosphere (e.g., a flask with a sidearm for connection to a Schlenk line). Once the distillation is complete, blanket the purified product with nitrogen or argon and seal the container tightly.
Visual Workflow: Purification of this compound
The following diagram outlines the decision-making process for handling and purifying CMTMS.
Caption: Purification workflow for this compound.
References
-
ZM Silane Limited. (2025, September 8). Chloromethyl Trimethylsilane Purification Methods And Techniques. Retrieved from [Link]
- Google Patents. (2016). CN105646564A - Preparation method of chloromethyl trimethoxysilane.
-
Singh, A., Singh, A. K., & Gupta, A. (1994). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemical Technology, 1, 240-244. Retrieved from [Link]
-
University of Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Retrieved from [Link]
-
Gelest. (2024, October 2). SIC2295.5 GHS EU English SDS. Retrieved from [Link]
- Google Patents. (2018). CN105646564B - A kind of preparation method of chloromethyl trimethoxy silane.
-
ElectronicsAndBooks. (n.d.). The Preparation and Properties of Some Chloromethylchlorosilanes. Retrieved from [Link]
-
Inno Specialty Chemicals. (n.d.). Chloromethyl Trimethoxysilane: Properties, Applications, and Innovations. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Al-Mansour, S., et al. (2021). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. Retrieved from [Link]
-
Inno Specialty Chemicals. (n.d.). (Chloromethyl)(trimethoxy)silane: A Versatile Chemical Compound for Industrial Applications. Retrieved from [Link]
-
Chemex Global. (n.d.). Navigating (Chloromethyl)trichlorosilane Synthesis: A Buyer's Guide. Retrieved from [Link]
-
DiVA portal. (n.d.). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Retrieved from [Link]
-
Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Retrieved from [Link]
-
SpectraBase. (n.d.). Chloro-trimethylsilane - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Retrieved from [Link]
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- 3. CN105646564B - A kind of preparation method of chloromethyl trimethoxy silane - Google Patents [patents.google.com]
- 4. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. benchchem.com [benchchem.com]
- 8. thescipub.com [thescipub.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Chloromethyltrimethoxysilane | 5926-26-1 [chemicalbook.com]
- 11. Chloromethyltrimethoxysilane(5926-26-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. 氯甲基三甲氧基硅烷 96% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing (Chloromethyl)trimethoxysilane Synthesis
Welcome to the technical support center for the synthesis of (Chloromethyl)trimethoxysilane. This resource is designed for researchers, scientists, and process chemists to address common challenges and improve the yield and purity of this versatile organosilane intermediate. Here, we combine fundamental chemical principles with practical, field-tested advice to help you navigate the intricacies of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for synthesizing this compound?
The most common and economically viable method for synthesizing this compound is the esterification of (Chloromethyl)trichlorosilane with anhydrous methanol. This reaction involves the substitution of the chloro groups on the silicon atom with methoxy groups, releasing hydrogen chloride (HCl) as a byproduct. An alternative, though less direct, route is the controlled chlorination of methyltrimethoxysilane.
Q2: What is the fundamental reaction mechanism for the esterification of (Chloromethyl)trichlorosilane with methanol?
The reaction proceeds through a series of nucleophilic substitution (SN2-type) reactions at the silicon center. The oxygen atom of methanol acts as a nucleophile, attacking the electrophilic silicon atom of (Chloromethyl)trichlorosilane. This is followed by the elimination of a chloride ion, which then abstracts a proton from the attached methanol moiety to form HCl. This process repeats until all three chloro groups on the silicon are replaced by methoxy groups.
Q3: What are the key safety precautions to consider during this synthesis?
Both (Chloromethyl)trichlorosilane and the generated HCl gas are corrosive and moisture-sensitive. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. Anhydrous conditions are critical to prevent the hydrolysis of the chlorosilane starting material and the product, which can lead to the formation of siloxanes and reduce yield.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
Issue 1: Consistently Low Yield of this compound
Q: My reaction yield is significantly lower than the expected >95%. What are the likely causes and how can I address them?
A low yield is one of the most common issues in this synthesis. The primary culprits are often incomplete reaction, side reactions promoted by the HCl byproduct, or mechanical losses during workup. A systematic approach to troubleshooting is essential.
Root Cause Analysis and Solutions:
-
Inefficient HCl Removal: The accumulation of HCl in the reaction mixture can lead to a series of undesirable side reactions.[1][2] Traditional methods that use a constant temperature under vacuum can prolong the reaction and result in lower yields due to these side reactions.[1][2]
-
Solution: Implement a reaction setup that facilitates the efficient removal of HCl as it is formed. Performing the reaction under atmospheric pressure with a nitrogen or argon sparge can effectively carry away the HCl gas.[1][2] A gradual increase in reaction temperature can also help drive the reaction to completion and remove the dissolved HCl.
-
-
Suboptimal Reaction Temperature Profile: A static reaction temperature may not be optimal for all stages of the esterification.
-
Improper Neutralization: Residual HCl or acidic impurities in the crude product can catalyze condensation reactions during distillation, leading to the formation of higher-boiling siloxane oligomers and reducing the yield of the desired monomer.
-
Moisture Contamination: The presence of water in the methanol or the reaction apparatus will lead to the hydrolysis of both the starting material and the product, forming silanols which then condense to form siloxanes.
-
Solution: Ensure all glassware is oven-dried before use and the reaction is conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Use anhydrous methanol (moisture content < 0.1%).
-
Experimental Protocol: High-Yield Synthesis of this compound
This protocol is based on optimized conditions reported in the literature to achieve yields of 96-98%.[1]
Materials:
-
(Chloromethyl)trichlorosilane (1.0 mol)
-
Anhydrous Methanol (3.1 mol)
-
Triethylamine (for neutralization)
-
Reaction flask equipped with a mechanical stirrer, dropping funnel, thermometer, and a reflux condenser connected to a gas scrubber (for HCl).
Procedure:
-
Charge the reaction flask with (Chloromethyl)trichlorosilane under a nitrogen atmosphere.
-
Begin stirring and heat the flask to approximately 118-120°C.[1][2]
-
Slowly add the anhydrous methanol from the dropping funnel over a period of 6-7 hours.[1][2]
-
During the methanol addition, gradually increase the reaction temperature at a rate of approximately 5-6°C per hour, reaching a final temperature of 140-155°C.[1][2]
-
After the addition is complete, maintain the reaction at the final temperature for an additional 1-1.5 hours to ensure completion.[1]
-
Cool the reaction mixture to room temperature.
-
Transfer the crude product to a separate flask and add triethylamine dropwise with stirring until the pH is between 7 and 8.[1][2]
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Purify the filtrate by fractional distillation to obtain pure this compound.
Issue 2: Product Purity Issues and Byproduct Formation
Q: My final product shows significant impurities after distillation. What are the common byproducts and how can I minimize their formation?
The primary impurities are typically residual starting materials, partially methoxylated intermediates, and higher-boiling siloxane oligomers.
Minimizing Byproduct Formation:
| Byproduct/Impurity | Likely Cause | Mitigation Strategy |
| Partially Methoxylated Silanes | Incomplete reaction; insufficient reaction time or temperature. | Increase the post-addition heating time and/or the final reaction temperature as described in the protocol above. Ensure the molar ratio of methanol to (Chloromethyl)trichlorosilane is sufficient (at least 3.1:1). |
| Siloxane Oligomers | Moisture contamination; acidic conditions during distillation. | Use anhydrous reagents and an inert atmosphere. Ensure complete neutralization of the crude product before distillation. |
| Residual Neutralizing Agent | Improper filtration or distillation. | Ensure the hydrochloride salt of the amine is completely removed by filtration. Perform a careful fractional distillation to separate the product from any residual amine. |
Visualizing the Process: Workflow and Chemistry
To aid in understanding the synthesis and troubleshooting process, the following diagrams illustrate the core reaction and a logical workflow for addressing low yield.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- Preparation method of chloromethyl trimethoxysilane. (2018). Google Patents.
-
Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. (1994). Indian Journal of Chemical Technology. Retrieved from [Link]
- A kind of preparation method of chloromethyl trimethoxy silane. (2016). Google Patents.
Sources
How to control the layer thickness of (Chloromethyl)trimethoxysilane coatings
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for controlling (Chloromethyl)trimethoxysilane (CMTMS) coatings. This document is designed for researchers, scientists, and professionals who utilize CMTMS for surface functionalization and require precise control over the resulting film thickness. We provide in-depth answers to common questions, troubleshooting guides for frequent experimental issues, and validated protocols to enhance the reproducibility and success of your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding CMTMS and the importance of layer thickness control.
Q1: What is this compound (CMTMS) and why is it used for coatings?
This compound is an organosilane compound with the formula ClCH₂Si(OCH₃)₃. It is bifunctional:
-
Trimethoxysilyl Group (-Si(OCH₃)₃): This group undergoes hydrolysis in the presence of water to form reactive silanol groups (-Si(OH)₃). These silanols can then covalently bond to hydroxylated surfaces (like glass, silicon wafers, or metal oxides) and cross-link with each other to form a stable polysiloxane network.[1]
-
Chloromethyl Group (-CH₂Cl): This is a reactive functional group that serves as a handle for subsequent chemical modifications, such as nucleophilic substitution reactions. This versatility makes CMTMS a valuable coupling agent or adhesion promoter in the manufacturing of adhesives, sealants, and coatings.[2][3]
Q2: Why is controlling the layer thickness of CMTMS coatings critical?
The thickness of the silane layer directly impacts the surface's physical and chemical properties.
-
Monolayers: A single, well-ordered layer of CMTMS molecules is often desired to present a uniform density of reactive chloromethyl groups. This is crucial for applications requiring controlled ligand spacing or subsequent self-assembly processes.
-
Multilayers: Thicker, cross-linked layers can provide enhanced barrier properties against corrosion or moisture ingress. However, uncontrolled multilayer formation often leads to a disordered, gel-like structure with reduced functional group accessibility and poor mechanical properties.[4]
-
Functionality: For many applications in drug development and biosensing, achieving a specific, reproducible thickness is essential for consistent device performance.
Q3: What are the primary methods for depositing CMTMS coatings?
There are two main approaches for depositing organosilane coatings:
-
Solution-Phase Deposition: The substrate is immersed in a solution containing CMTMS dissolved in an anhydrous organic solvent. This is the most common method and includes techniques like dip-coating, spin-coating, and static immersion.[5]
-
Vapor-Phase Deposition: The substrate is exposed to CMTMS vapor in a controlled environment, often under vacuum or at an elevated temperature. This method, a type of Chemical Vapor Deposition (CVD), is excellent for coating complex geometries and achieving highly uniform, conformal monolayers.[6][7]
Q4: What is the theoretical thickness of a CMTMS monolayer?
The theoretical length of the CMTMS molecule is approximately 0.5-0.7 nanometers. Therefore, a perfectly oriented, vertical monolayer would have a thickness in this range. However, experimental values measured by techniques like ellipsometry often range from 1-3 nm, accounting for molecular tilt, surface roughness, and the initial stages of polymerization.[8]
Q5: How can I accurately measure the thickness of my CMTMS coating?
Several techniques can be used, ranging from simple to complex:
-
Ellipsometry: A non-destructive optical technique that is highly sensitive to films in the nanometer range. It is the most common and reliable method for measuring silane layer thickness on reflective substrates.
-
X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition and can be used to estimate thickness based on the attenuation of the substrate signal.[8]
-
Atomic Force Microscopy (AFM): Can be used to measure thickness by scratching the film and imaging the step height.
-
Quartz Crystal Microbalance with Dissipation monitoring (QCM-D): An in-situ technique that measures the mass adsorbed onto a sensor crystal, which can be correlated to thickness.
-
Contact Angle Goniometry: While not a direct measure of thickness, the change in water contact angle before and after coating can confirm the presence and relative quality of the silane layer.
Part 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems encountered during the coating process.
Q: My CMTMS coating is too thick and non-uniform. What went wrong?
A: This is a common issue often caused by uncontrolled polymerization of the silane.
-
Cause 1: Excessive Water Contamination. The most likely culprit is the presence of too much water in your solvent or on the substrate surface. Water triggers rapid hydrolysis and condensation of CMTMS in the solution, leading to the deposition of large polysiloxane aggregates instead of a uniform layer.[5]
-
Solution: Use anhydrous solvents (<50 ppm water). Handle solvents and prepare solutions under an inert atmosphere (e.g., in a glovebox with nitrogen or argon). Ensure substrates are thoroughly dried (e.g., oven-baked at 120°C or dried with a stream of dry nitrogen) immediately before use.[9]
-
-
Cause 2: High Silane Concentration. Using a high concentration of CMTMS (e.g., >2% v/v) promotes the formation of multilayers.[10]
-
Solution: For monolayer formation, reduce the CMTMS concentration significantly. Start with a concentration in the range of 0.1-1.0% (v/v) and optimize from there.[5]
-
-
Cause 3: Extended Reaction Time. Leaving the substrate in the silane solution for too long allows for the gradual build-up of multiple layers.
-
Solution: Reduce the immersion time. For many applications, a reaction time of 5-30 minutes is sufficient for monolayer formation.[5]
-
-
Cause 4: Inadequate Rinsing. Unreacted or loosely bound silane aggregates must be removed after deposition.
-
Solution: Immediately after removing the substrate from the deposition solution, rinse it thoroughly with a fresh portion of the same anhydrous solvent (e.g., toluene or isopropanol) to wash away excess silane. Follow with a second rinse if necessary.
-
Q: My CMTMS coating is too thin or patchy. How can I achieve a denser layer?
A: This problem usually points to insufficient surface reactivity or suboptimal reaction conditions.
-
Cause 1: Poor Surface Preparation. The substrate surface must be scrupulously clean and, most importantly, possess a high density of hydroxyl (-OH) groups for the silane to bind to.[11]
-
Cause 2: Insufficient Water for Hydrolysis. While excess water is detrimental, a trace amount is necessary to hydrolyze the methoxy groups to reactive silanols. Completely anhydrous conditions can prevent the reaction from occurring.
-
Solution: While using anhydrous solvents is key to preventing aggregation, some protocols call for "aging" the solution by adding a very small, controlled amount of water (a fraction of the stoichiometric amount) to pre-hydrolyze the silane before introducing the substrate. However, a simpler approach is to rely on the adsorbed water layer present on an activated hydrophilic substrate.
-
-
Cause 3: Sub-optimal Reaction Temperature or Time. The reaction kinetics may be too slow.
-
Solution: Gently increasing the reaction temperature (e.g., to 40-60°C) can increase the deposition rate.[12] Alternatively, extend the reaction time.
-
Q: I'm seeing a hazy film or white particles on my coated surface. What is the cause?
A: This is a clear sign of premature and uncontrolled polymerization of CMTMS in the bulk solution.
-
Cause: Silane Aggregation. This occurs when the CMTMS molecules hydrolyze and condense with each other in the solution before they can react with the substrate surface. The primary cause is excessive moisture in the solvent or a highly humid environment.[13]
-
Solution 1 - Control Humidity: Perform the coating procedure in a controlled, low-humidity environment, such as a nitrogen-filled glovebox. Avoid performing coatings on humid days.[5][13]
-
Solution 2 - Fresh Solution: Always use a freshly prepared silane solution. Silane solutions, even in anhydrous solvents, have a limited pot life as they will react with trace moisture over time. Do not store and reuse solutions.
-
Solution 3 - Solvent Purity: Verify the purity and water content of your solvent. Purchase high-quality anhydrous solvents and handle them properly to prevent moisture contamination.
-
Q: The coating shows poor adhesion and can be easily wiped off. Why is this happening?
A: Poor adhesion indicates a failure to form stable, covalent Si-O-Substrate bonds.
-
Cause 1: Surface Contamination. An organic or particulate layer on the substrate will physically block the silane from reaching the surface hydroxyl groups.
-
Solution: Re-evaluate your substrate cleaning procedure. Ensure all organic residues are removed.[14]
-
-
Cause 2: Incomplete Curing. After deposition and rinsing, a curing or annealing step is often required to drive the condensation reaction to completion, forming robust Si-O-Si and Si-O-Substrate bonds.
-
Cause 3: Inactive Surface. The substrate material may not have sufficient hydroxyl groups for covalent bonding.
-
Solution: Ensure your substrate is appropriate for silanization (e.g., glass, silicon, alumina, etc.). If using a material with low hydroxyl density, a surface activation step like plasma treatment is critical.[11]
-
Part 3: In-Depth Protocols and Methodologies
Protocol 1: Solution-Phase Deposition for Controlled Monolayer Formation
This protocol is designed to produce a high-quality CMTMS monolayer on a standard silicon or glass substrate.
1. Substrate Preparation (Critical Step): a. Place substrates in a glass holder. b. Immerse in Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂). (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate PPE and work in a fume hood). c. Leave for 15 minutes to clean and hydroxylate the surface. d. Carefully remove and rinse copiously with ultrapure deionized (DI) water. e. Dry the substrates thoroughly under a stream of high-purity nitrogen gas. f. Immediately transfer to an oven at 120°C for at least 30 minutes to remove all physisorbed water.
2. Silane Solution Preparation (Perform in a glovebox or under inert gas): a. Use a high-purity anhydrous solvent such as toluene or isopropanol (<50 ppm water). b. Prepare a 1% (v/v) solution of CMTMS in the chosen solvent. For a 50 mL solution, add 0.5 mL of CMTMS to 49.5 mL of anhydrous toluene. c. Stir gently for 5 minutes. Use the solution immediately.
3. Deposition: a. Remove the hot, dry substrates from the oven and allow them to cool to room temperature in a desiccator or the inert atmosphere of the glovebox. b. Immerse the cooled, activated substrates into the freshly prepared CMTMS solution. c. Allow the reaction to proceed for 30 minutes at room temperature.[5]
4. Rinsing and Curing: a. Remove the substrates from the silane solution. b. Immediately immerse and agitate them in a beaker of fresh anhydrous toluene for 1 minute to remove excess silane. c. Repeat the rinse with a second beaker of fresh anhydrous toluene. d. Dry the substrates under a stream of nitrogen. e. Transfer the coated substrates to an oven and cure at 120°C for 60 minutes to complete the condensation and form a stable layer.[5] f. Allow to cool before characterization or further use.
Part 4: Key Parameter Control and Chemical Principles
The final thickness of a CMTMS coating is a result of the interplay between several key experimental parameters. The underlying chemistry involves two primary reactions: hydrolysis and condensation.[1]
-
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water to form silanol groups (-OH). ClCH₂Si(OCH₃)₃ + 3H₂O → ClCH₂Si(OH)₃ + 3CH₃OH
-
Condensation: The silanol groups react with hydroxyl groups on the substrate surface to form covalent Si-O-Substrate bonds, or with other silanol groups to form cross-linked Si-O-Si (siloxane) bonds.
The table below summarizes how to adjust experimental parameters to target a desired film thickness.
| Parameter | To Decrease Thickness (Thinner Layer / Monolayer) | To Increase Thickness (Thicker Layer / Multilayer) | Rationale |
| CMTMS Concentration | Decrease (e.g., 0.1 - 1.0% v/v)[5] | Increase (e.g., 2.0 - 5.0% v/v)[10] | Lower concentration reduces the rate of deposition and favors surface-adsorption over solution-phase polymerization. |
| Reaction Time | Decrease (e.g., 5 - 30 minutes)[5] | Increase (e.g., 1 - 12 hours) | Shorter times limit the reaction to the formation of the initial layer before significant multilayering can occur. |
| Reaction Temperature | Decrease (e.g., Room Temperature)[5] | Increase (e.g., 40 - 80°C)[12] | Lower temperatures slow the kinetics of both hydrolysis and condensation, allowing for more controlled layer-by-layer growth. |
| Water/Humidity | Strictly control (use anhydrous solvents, inert atmosphere)[5][13] | Introduce controlled amounts of water (advanced) | Minimal water ensures hydrolysis occurs primarily at the substrate interface rather than in the bulk solution, preventing aggregation and thick, non-uniform films. |
| Deposition Method | Vapor Deposition, Spin Coating (high speed)[5] | Dip Coating (slow withdrawal), Static Immersion | Vapor deposition is inherently self-limiting for monolayers. High-speed spin coating ejects excess solution, resulting in a thinner film. |
| Post-Deposition Curing | Use moderate temperature (e.g., 120°C) | Use higher temperature or longer time | Curing primarily stabilizes the film, but excessive heat could potentially cause some molecular rearrangement. Its main role is not thickness but density and stability.[15] |
Part 5: Visual Guides and Workflows
Figure 1: CMTMS Silanization Mechanism
This diagram illustrates the two-stage process of hydrolysis and condensation that forms the stable silane coating on a hydroxylated surface.
Caption: Mechanism of CMTMS coating formation.
Figure 2: Experimental Workflow for Solution-Phase Deposition
This flowchart outlines the critical steps for achieving a reproducible CMTMS coating.
Caption: Standard workflow for CMTMS coating.
Figure 3: Troubleshooting Flowchart for Common Coating Defects
Use this decision tree to diagnose and resolve common experimental problems.
Caption: Decision tree for troubleshooting issues.
Part 6: References
-
ResearchGate. (2024). Lowering silane thickness? [Online]. Available at: [Link]
-
Rubio, J., et al. (2015). Study of the Silanization Process in CNFs: Time, Temperature, Silane Type and Concentration Influence. ResearchGate. [Online]. Available at: [Link]
-
Noordermeer, J.W.M., et al. (2002). Effects of time and temperature on the reaction of TESPT silane coupling agent during mixing with silica filler and tire rubber. Rubber chemistry and technology, 75(2), 187-198. [Online]. Available at: [Link]
-
Ibid.
-
ResearchGate. (2002). Effects of Time and Temperature on the Reaction of Tespt Silane Coupling Agent During Mixing with Silica Filler and Tire Rubber | Request PDF. [Online]. Available at: [Link]
-
Gowda, S., et al. (2021). Optimal Silane Concentration for Strengthening PA12 and SFO Composite Filaments in FDM Printing: Preliminary Insights. Proceedings of the 2021 International Solid Freeform Fabrication Symposium. [Online]. Available at: [Link]
-
MDPI. (2018). Development of Silane-Based Coatings with Zirconia Nanoparticles Combining Wetting, Tribological, and Aesthetical Properties. Coatings, 8(10), 365. [Online]. Available at: [Link]
-
Das, C., et al. (2020). The Effect of Silanization Temperature and Time on the Marching Modulus of Silica-Filled Tire Tread Compounds. Polymers, 12(1), 206. [Online]. Available at: [Link]
-
Zanchi, C.H., et al. (2015). Effect of the silane concentration on the selected properties of an experimental microfilled composite resin. Applied Adhesion Science, 3(27). [Online]. Available at: [Link]
-
AFINITICA. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. [Online]. Available at: [Link]
-
NIH. (2021). Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review. PMC. [Online]. Available at: [Link]
-
Gelest. (n.d.). Organosilane Technology in Coating Applications: Review and Perspectives. [Online]. Available at: [Link]
-
BIOGRUND. (2020). Troubleshooting Guide – Top 10 Coating Errors And How To Avoid Them. [Online]. Available at: [Link]
-
Advanced Polymer Coatings. (n.d.). Industrial Coatings: Defects, Causes, and Solutions. [Online]. Available at: [Link]
-
Marvel Industrial Coatings. (n.d.). Coating Failure Troubleshooting. [Online]. Available at: [Link]
-
ProPlate. (n.d.). What are the most common defects or issues that can arise during the coating process, and how can they be mitigated? [Online]. Available at: [Link]
-
ACS Publications. (1995). Control of Polymer Layer Thickness in Coating of Monodispersed Colloidal Silica. Langmuir, 11(8), 3050-3055. [Online]. Available at: [Link]
-
BIOGRUND. (n.d.). Troubleshooting Guide – TOP 10 Film Coating Errors. [Online]. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). The Preparation and Properties of Some Chloromethylchlorosilanes. [Online]. Available at: [Link]
-
NIH. (2011). Organosilane deposition for microfluidic applications. PMC. [Online]. Available at: [Link]
-
ResearchGate. (2020). Application of organosilane coatings for improved anti‐adhesive properties enabling facilitated demolding in polymer processing. [Online]. Available at: [Link]
-
NIH. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. [Online]. Available at: [Link]
-
ACS Publications. (2009). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. The Journal of Physical Chemistry C, 113(19), 8218-8227. [Online]. Available at: [Link]
-
ResearchGate. (2000). Hydrolysis and condensation of silanes in aqueous solutions | Request PDF. [Online]. Available at: [Link]
-
ResearchGate. (2004). Effect of bath concentration and curing time on the structure of non-functional thin organosilane layers on aluminium | Request PDF. [Online]. Available at: [Link]
-
BioForce Nanosciences. (2011). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. [Online]. Available at: [Link]
-
Wikipedia. (n.d.). Chemical vapor deposition. [Online]. Available at: [Link]
-
Deposition Technology. (n.d.). PVD vs. CVD: Understanding Thin-Film Deposition Techniques. [Online]. Available at: [Link]
-
NIH. (2020). Novel Deposition Technique for Fabricating Films with Customized Thickness Profiles. PMC. [Online]. Available at: [Link]
-
YouTube. (2024). CVD Vs SolGel A Complete Understanding. [Online]. Available at: [Link]
-
AZoM. (2018). The Difference Between Physical Vapor Deposition (PVD) & Chemical Vapor Deposition (CVD). [Online]. Available at: [Link]
-
Biolin Scientific. (n.d.). Highly Controlled Nanoparticle Deposition using the Langmuir-Blodgett Method. [Online]. Available at: [Link]
-
Carestream. (n.d.). Controlling Coating Thickness for Improved Product Quality and Decreased Product Development Cycle Time. [Online]. Available at: [Link]
-
ResearchGate. (1998). Effect of humidity on the curing of 3-glycidoxypropyltrimethoxy silane | Request PDF. [Online]. Available at: [Link]
-
Inno Specialty Chemicals. (n.d.). Chloromethyl Trimethoxysilane: A Versatile Chemical for Various Applications. [Online]. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chloromethyl Trimethoxysilane: A Versatile Chemical for Industrial Applications. [Online]. Available at: [Link]
-
MDPI. (2021). Controlling Film Thickness Distribution by Magnetron Sputtering with Rotation and Revolution. Coatings, 11(5), 600. [Online]. Available at: [Link]
-
ProPlate. (n.d.). How do you control the thickness of the deposited layer through electrodeposition techniques? [Online]. Available at: [Link]
-
MDPI. (2023). Effect of Humidity Exposure on Microstructure and Photoluminescence Properties of Polycrystalline CsI(Tl) Screens. Crystals, 13(9), 1354. [Online]. Available at: [Link]
-
ResearchGate. (2015). Influence of relative humidity on the wettability of silicon wafer surfaces. [Online]. Available at: [Link]
Sources
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. innospk.com [innospk.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Deposition Techniques in Materials Design [sigmaaldrich.com]
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- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. researchgate.net [researchgate.net]
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- 11. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Preventing unwanted side reactions with (Chloromethyl)trimethoxysilane
A Guide to Preventing Unwanted Side Reactions for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for (Chloromethyl)trimethoxysilane (CMTMS). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of working with this versatile but highly reactive compound. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments, moving beyond simple protocols to explain the causality behind experimental choices.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers the essential knowledge required for the successful handling and use of this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound (CMTMS) is an organosilicon compound with the chemical formula C₄H₁₁ClO₃Si. It features a reactive chloromethyl group and three hydrolyzable methoxy groups attached to a central silicon atom. This dual functionality makes it a valuable reagent in various applications, including:
-
Surface Modification: It is used to form a thin layer of silane on surfaces like glass, ceramics, and metals to improve adhesion and durability.[1]
-
Synthesis of Silanes and Silicones: CMTMS serves as a precursor for producing a range of other silanes and silicones.[1]
-
Coupling Agent: It acts as a chemical bridge between organic polymers and inorganic materials in composites.[2][3]
-
Drug Delivery Systems: It can be used in the surface modification of silica nanoparticles for applications like in vitro anticancer drug release systems.
Q2: Why is this compound so sensitive to moisture?
A2: The silicon-oxygen bonds in the methoxy groups (-OCH₃) of CMTMS are highly susceptible to hydrolysis.[4][5] In the presence of water, these groups are replaced by hydroxyl groups (-OH), forming reactive silanol intermediates. These silanels can then undergo condensation reactions with each other to form stable siloxane (Si-O-Si) bonds.[4][6] If this process, known as polycondensation, is not controlled, it can lead to the formation of unwanted oligomers or a cross-linked polysiloxane network, which may appear as a white precipitate or gel.[7][8]
Q3: What are the ideal storage and handling conditions for this compound?
A3: Due to its reactivity, CMTMS requires careful storage and handling to maintain its chemical integrity.[9][10]
-
Storage: It should be kept in a cool, dry, and dark location in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon to exclude moisture.[9][11] Storage temperatures between 2-8°C are recommended to prevent degradation.[9]
-
Handling: All handling should be performed in a chemical fume hood.[10][12] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][11] Ensure all glassware is flame-dried or oven-dried before use to remove any adsorbed moisture.[13][14]
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides a problem-oriented approach to resolving common issues encountered during reactions with CMTMS.
Problem Category: Reaction Failures & Low Yield
Q4: My reaction has a very low yield, and I suspect side reactions are consuming my starting material. What's happening?
A4: Low yields are often a direct result of uncontrolled side reactions, primarily hydrolysis and polycondensation. The presence of trace amounts of water in your reaction system is the most likely culprit.[5][14] The water can come from various sources including wet solvents, atmospheric moisture, or glassware that has not been properly dried. This leads to the formation of silanols, which can then self-condense into polysiloxanes, effectively removing the CMTMS from your desired reaction pathway.[4][8]
Q5: I observe a white precipitate or gel forming in my reaction vessel. What is it and how can I prevent it?
A5: The formation of a white precipitate or gel is a clear indication of uncontrolled polycondensation of CMTMS.[7][8] As explained in A2, this occurs when the methoxy groups hydrolyze to form silanols, which then react with each other to create a Si-O-Si network. To prevent this, you must operate under strictly anhydrous conditions.[14]
Below is a workflow to minimize moisture-induced side reactions:
Caption: Troubleshooting workflow for low yield and precipitate formation.
Problem Category: Product Impurities
Q6: My final product is contaminated with byproducts. What are the likely impurities and how can I avoid them?
A6: Besides polysiloxanes, other side reactions can lead to impurities. The specific byproducts will depend on your reaction conditions and the other reagents present.
-
Over-alkylation/Multiple Reactions: If your substrate has multiple reactive sites, CMTMS can react more than once, leading to a mixture of products.
-
Reaction with Solvent: In protic solvents like alcohols, CMTMS can undergo solvolysis, where the methoxy groups are exchanged with the solvent's alkoxy group.[14]
-
Residual HCl: The synthesis of CMTMS from chloromethyltrichlorosilane and methanol can leave residual hydrogen chloride (HCl).[15][16] This acidic impurity can catalyze unwanted side reactions.
To minimize these impurities, consider the following:
-
Stoichiometry Control: Carefully control the molar ratios of your reactants.
-
Solvent Choice: Select an appropriate anhydrous, aprotic solvent. See the table below for guidance.
-
Reagent Purity: Ensure your CMTMS is of high purity. If necessary, purification by distillation under an inert atmosphere can be performed.[9]
Table 1: Solvent Selection Guide for CMTMS Reactions
| Solvent | Suitability | Key Considerations |
| Toluene | Excellent | Anhydrous grade is essential. Good for higher temperature reactions. |
| Tetrahydrofuran (THF) | Good | Must be rigorously dried (e.g., over sodium/benzophenone). |
| Dichloromethane (DCM) | Good | Anhydrous grade required. Lower boiling point may limit reaction temperature. |
| Acetonitrile | Good | Polar aprotic solvent suitable for SN2 reactions. Must be anhydrous.[14] |
| Alcohols (e.g., Ethanol) | Use with Caution | Will react with CMTMS (solvolysis). Only use if the resulting alkoxy-substituted silane is the desired product.[14] |
| Water | Unsuitable | Causes rapid hydrolysis and polymerization.[4][5] |
Section 3: Protocols and Methodologies
This section provides detailed, step-by-step protocols for key procedures to ensure experimental success.
Protocol 1: Standard Procedure for a Silanization Reaction under Anhydrous Conditions
This protocol outlines the essential steps for performing a reaction with CMTMS while minimizing side reactions.
Materials:
-
This compound (high purity)
-
Anhydrous solvent (e.g., Toluene)
-
Substrate/Reagent
-
Schlenk line or glovebox
-
Oven-dried or flame-dried glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Glassware Preparation: Thoroughly clean all glassware and dry it in an oven at >120°C for at least 4 hours, or flame-dry under vacuum.[13][14] Allow to cool to room temperature under a stream of inert gas (nitrogen or argon).
-
System Assembly: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and nitrogen inlet) while it is still warm and immediately place it under a positive pressure of inert gas.
-
Reagent Addition:
-
Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Add your substrate/reagent to the flask. If it is a solid, ensure it is dry.
-
Using a dry syringe, carefully add the this compound to the reaction mixture dropwise while stirring.
-
-
Reaction:
-
Maintain the inert atmosphere throughout the reaction.
-
Control the reaction temperature as required by your specific procedure.
-
Monitor the reaction progress using appropriate analytical techniques (see Q7).
-
-
Work-up and Quenching:
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by slowly adding a proton source (e.g., a saturated aqueous solution of ammonium chloride) to hydrolyze any unreacted CMTMS. Be aware that this may produce HCl.
-
-
Purification: Purify your product using standard techniques such as distillation, chromatography, or recrystallization.
Section 4: Advanced Topics & Analysis
Q7: How can I monitor the progress of my reaction and detect the formation of byproducts?
A7: Several analytical techniques are suitable for monitoring silanization reactions and identifying products and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile components in your reaction mixture. It can be used to track the consumption of CMTMS and the formation of your desired product.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to follow the reaction by observing the disappearance of reactant signals and the appearance of product signals. ²⁹Si NMR is particularly useful for studying the hydrolysis and condensation of silanes, as it can distinguish between different silicon environments (e.g., T⁰, T¹, T², T³ species corresponding to different degrees of condensation).[6][19]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of Si-O-CH₃ bands and the appearance of Si-O-Si bands, which is indicative of hydrolysis and condensation.[7][8]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique ideal for confirming the successful modification of a substrate. It can provide information on the elemental composition and chemical bonding states at the surface.[17][20]
Caption: Desired reaction vs. unwanted side reaction pathway for CMTMS.
By understanding the inherent reactivity of this compound and implementing the stringent preventative measures outlined in this guide, you can significantly minimize unwanted side reactions, leading to higher yields, purer products, and more reliable experimental outcomes.
References
- Bhatt, A. S. et al. (Year). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemical Technology.
-
ZM Silane Limited. (2023). Chloromethyl Trimethylsilane Purification Methods And Techniques. ZM Silane Limited. [Link]
-
Nenashev, A. V. et al. (2016). Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxione films. Inorganic Materials, 52(6), 627-632. [Link]
-
Al-Mansour, S. et al. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(1), 143. [Link]
- Google Patents. (2016). CN105646564B - A kind of preparation method of chloromethyl trimethoxy silane.
-
Wikipedia. (n.d.). Trimethoxysilane. Wikipedia. [Link]
-
Burk, M. J. et al. (2003). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 68(23), 9120-9123. [Link]
- Google Patents. (2016). CN105646564A - Preparation method of chloromethyl trimethoxysilane.
-
Organic Syntheses Procedure. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
Organic Syntheses Procedure. (n.d.). 4. [Link]
-
De Buyl, F. et al. (2008). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Journal of Adhesion Science and Technology, 22(3-4), 343-357. [Link]
-
Kurjata, J. et al. (2013). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. European Journal of Chemistry, 4(4), 343-349. [Link]
-
Welle, A. et al. (2015). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. Analytical Chemistry, 87(18), 9421-9428. [Link]
-
Mahmoud, M. R. et al. (2007). Solvent Effect on Nucleophilic Cleavage of p-Chlorobenzyltrimethylsilane Using Tetrabutylammonium Fluoride in ROH-DMSO Media. Science Alert. [Link]
-
Maciejewski, H. et al. (2010). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Journal of Sol-Gel Science and Technology, 55(2), 189-196. [Link]
-
Criado, M. et al. (2006). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Journal of Sol-Gel Science and Technology, 37(3), 191-198. [Link]
-
Chatterjee, S. et al. (2019). Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. Molecules, 24(16), 2931. [Link]
-
Gelest. (2024). ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE Safety Data Sheet. [Link]
-
Gelest, Inc. (n.d.). ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. [Link]
-
Gelest, Inc. (2015). METHYLTRIMETHOXYSILANE Safety Data Sheet. [Link]
-
XJY SILICONES. (2023). How to Use Silane Coupling Agents: A Practical Guide. [Link]
-
Taylor & Francis. (2018). Silanization – Knowledge and References. [Link]
-
National Institutes of Health. (2023). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. ACS Applied Materials & Interfaces. [Link]
-
Power Chemical Corporation. (2009). Silane Coupling Agent. [Link]
-
Chen, J. (n.d.). (Chloromethyl)(trimethoxy)silane: A Versatile Chemical Compound for Industrial Applications. [Link]
-
XJY SILICONES. (2023). Practical Guide to Silane Coupling Agents: Hydrolysis, Formulation & Industry Tricks. [Link]
-
Wikipedia. (n.d.). Trichloro(chloromethyl)silane. Wikipedia. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE | [gelest.com]
- 3. powerchemical.net [powerchemical.net]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemsilicone.com [chemsilicone.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 9. zmsilane.com [zmsilane.com]
- 10. Chloromethyltrimethoxysilane(5926-26-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 11. gelest.com [gelest.com]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. CN105646564B - A kind of preparation method of chloromethyl trimethoxy silane - Google Patents [patents.google.com]
- 16. CN105646564A - Preparation method of chloromethyl trimethoxysilane - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Best Practices for Handling (Chloromethyl)trimethoxysilane
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (Chloromethyl)trimethoxysilane (CMTMS). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging reagent. Our goal is to provide you with field-proven insights and practical troubleshooting advice to ensure the success and reproducibility of your experiments.
Section 1: Fundamental Principles & Core Hazards
This section addresses the fundamental nature of this compound, explaining why it requires specialized handling.
Q1: What is this compound and why is it a valuable reagent?
This compound, CAS No. 5926-26-1, is an organosilane compound featuring a silicon atom bonded to three methoxy groups (-OCH₃) and a reactive chloromethyl group (-CH₂Cl).[1][2] This bifunctional structure makes it highly valuable. The trimethoxysilane portion can react with water to form silanols, which can then bond to inorganic substrates like glass or metal oxides, or self-condense.[1][3] The chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the covalent attachment of a wide range of organic molecules.[1][4]
This dual reactivity makes CMTMS an excellent coupling agent for improving adhesion in composites and coatings, a precursor for synthesizing other functional silanes, and a tool for surface modification of materials like nanoparticles in drug delivery systems.[5][6]
Q2: What makes this compound so sensitive to moisture?
The silicon center in CMTMS is electrophilic and highly susceptible to nucleophilic attack by water. This initiates a two-stage process of hydrolysis followed by condensation.[7][8]
-
Hydrolysis: The methoxy groups (-OCH₃) react with water (H₂O) in a stepwise manner to form silanols (Si-OH) and release methanol (CH₃OH).[8] This reaction can be catalyzed by acid or base.[8] Crucially, this process can also generate corrosive hydrogen chloride (HCl) gas, though some sources state the primary acidic byproduct is from the reaction of the chloromethyl group under certain conditions or from impurities.[1][9]
-
Condensation: The newly formed, highly reactive silanols readily condense with each other to form stable siloxane bonds (Si-O-Si), releasing water in the process.[7]
This cascade reaction transforms the desired monomeric reagent into unwanted oligomers or a solid polysiloxane gel, rendering it inactive for its intended purpose.[7]
Caption: The degradation pathway of CMTMS in the presence of moisture.
Q3: What are the primary safety hazards associated with this compound?
CMTMS is a hazardous chemical that must be handled with appropriate safety precautions in a chemical fume hood.[10] The primary hazards are summarized below.
| Hazard Category | Description | Key Precautions |
| Flammability | Highly flammable liquid and vapor with a very low flash point (reported as low as -3°C / 26.6°F). Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[10] | Handle away from heat, sparks, and open flames. Use non-sparking tools and ground all equipment.[10][11] Store in a flammable liquids cabinet. |
| Toxicity & Corrosivity | Toxic by inhalation, ingestion, or skin/eye contact, potentially causing severe injury or burns.[10] Reaction with water releases corrosive gases like HCl and flammable/toxic methanol.[1][10] | Wear appropriate PPE: chemical-resistant gloves (nitrile), splash goggles, a face shield, and a flame-resistant lab coat.[4] Ensure safety showers and eyewash stations are accessible.[4] |
| Reactivity | Reacts with water and moisture, potentially violently.[10] Incompatible with strong oxidizing agents, acids, and bases.[9][12] | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4][9] Use only in anhydrous conditions. |
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving CMTMS.
Q4: My reaction yield is low or zero. Could degraded CMTMS be the cause?
Yes, this is a primary suspect. Low or no yield is the most common symptom of using hydrolyzed or degraded CMTMS.
-
Causality: If the reagent has been exposed to moisture, it will have already condensed into oligomers or polymers (siloxanes), as explained in Q2.[7] This polymerized material is no longer reactive in the desired manner, leading to failed reactions.
-
Troubleshooting Steps:
-
Verify Storage: Confirm the bottle was stored correctly (cool, dry, under inert gas) with the cap tightly sealed.[4] Opened bottles have a finite shelf life.
-
Use a Fresh Source: The most reliable solution is to use a new, unopened bottle of CMTMS.
-
Check Other Reagents: Ensure all other reagents and solvents used in your reaction are rigorously anhydrous.[13] Moisture from any source will degrade the silane.
-
Purification (Advanced Users): If a new bottle is unavailable, the reagent can be purified by fractional distillation under an inert atmosphere.[4] Collect the fraction boiling at approximately 151°C.[2] This should only be attempted by experienced chemists.
-
Q5: I've observed unexpected solid precipitates (a gel or white powder) in my reaction. What's happening?
The formation of a solid is a definitive sign of uncontrolled hydrolysis and condensation.[7]
-
Causality: The silanols formed during hydrolysis are prone to extensive cross-linking, especially with a trifunctional silane like CMTMS. This leads to the formation of a solid, insoluble polysiloxane network.[7]
-
Solution: This is irreversible. The experiment must be discarded. The root cause is significant water contamination. Before re-attempting the experiment, you must:
-
Re-evaluate Glassware Preparation: Ensure all glassware is oven-dried (e.g., 125°C overnight) or flame-dried under vacuum and cooled under a stream of inert gas.[14][15]
-
Verify Solvent Purity: Use freshly opened anhydrous solvents or solvents purified through a dedicated solvent system.
-
Improve Inert Atmosphere Technique: Ensure your Schlenk line or glovebox is functioning correctly with a good, dry inert gas supply.[16][17]
-
Caption: A decision tree for troubleshooting common CMTMS reaction failures.
Q6: The pH of my reaction is dropping unexpectedly. Why is this occurring?
An unprompted drop in pH is another indicator of water contamination.
-
Causality: The hydrolysis of chlorosilanes and alkoxysilanes can produce acidic byproducts. The reaction of CMTMS with water can generate HCl, which will acidify the medium.[1][7] Even trace amounts of water can produce enough acid to affect pH-sensitive reactions.
-
Solution: Similar to Q5, this points to a failure in excluding atmospheric moisture. All protocols for drying glassware, solvents, and maintaining an inert atmosphere must be strictly reviewed and improved.[17][18]
Q7: How can I confirm if my stored this compound is still good to use?
Visual inspection is the first step. If the liquid is hazy, contains solids, or appears more viscous than expected, it has likely degraded. For a more definitive answer, analytical techniques are required. A common method is ¹H NMR spectroscopy. The spectrum of pure CMTMS should show a singlet for the -CH₂Cl protons and a singlet for the -OCH₃ protons.[2] The appearance of new, broad peaks, particularly in the region where Si-OH protons appear, or a change in the integration ratios, indicates hydrolysis and condensation.
Section 3: Best Practices & Protocols (FAQs)
This section provides step-by-step instructions for critical handling procedures.
Q8: What is the correct way to store an opened bottle of this compound?
Proper storage after first use is critical to preserving the reagent.
-
Work Quickly: Minimize the time the bottle is open or accessed.
-
Use an Inert Gas Blanket: Before re-sealing, flush the headspace of the bottle with a gentle stream of dry nitrogen or argon to displace any air that may have entered.
-
Seal Tightly: Replace the cap and ensure it is tightened securely. For bottles with a septum seal (like the Aldrich Sure/Seal™ system), wrapping the cap/septum area with Parafilm® provides an extra barrier.[14]
-
Store Properly: Return the bottle to a cool (2-8°C), dark, and dry location, preferably in a cabinet designated for flammable and reactive chemicals.[2][4]
Q9: What is the standard protocol for transferring CMTMS from a Sure/Seal™ bottle for an experiment?
This protocol uses standard air-free techniques to transfer the liquid reagent via syringe.[14][15]
Prerequisites:
-
A reaction flask that has been oven- or flame-dried and is under a positive pressure of inert gas (e.g., connected to a Schlenk line and vented through a bubbler).[15][18]
-
A clean, oven-dried syringe and a long needle (e.g., 18-gauge or smaller).[14]
Protocol:
-
Prepare the Syringe: Flush the dry syringe with inert gas 3-5 times. To do this, draw inert gas from the headspace of your reaction flask and expel it.
-
Position the Bottle: Secure the CMTMS bottle in a clamp. Do not hold it by hand.
-
Puncture the Septum: Pierce the septum of the Sure/Seal™ bottle with the needle. Insert a second "bleed" needle connected to your inert gas line to equalize the pressure.
-
Withdraw the Reagent: Lower the tip of the transfer needle below the liquid surface and slowly draw the required volume into the syringe.
-
Remove Air Bubbles: With the needle tip still in the liquid, invert the syringe and carefully push any gas bubbles back into the bottle. Readjust the volume.
-
Transfer to Flask: Withdraw the syringe from the reagent bottle. Quickly insert the needle through the rubber septum on your reaction flask and inject the reagent.
-
Clean Up: Withdraw the syringe and immediately rinse it with an appropriate anhydrous quenching solvent (e.g., isopropanol followed by water), performing the rinse in a fume hood.
Q10: How do I properly prepare my glassware and solvents for a reaction with this silane?
Absolute exclusion of water is the primary goal.
Glassware Preparation:
-
Clean and rinse all glassware with deionized water, then a solvent like acetone, and allow it to dry.
-
Heat the glassware in a laboratory oven at >125°C for at least 4 hours, or preferably overnight.[15]
-
Assemble the hot glassware quickly and immediately place it under a vacuum while it cools. Once cool, refill with a dry inert gas like nitrogen or argon. This is known as a "purge-and-refill" cycle; repeat it at least three times.[17]
-
Alternatively, for more robust drying, flame-dry the assembled glassware under vacuum using a heat gun or a soft flame until all visible moisture is gone. Allow it to cool completely under vacuum before refilling with inert gas.[17]
Solvent Preparation:
-
Use commercially available anhydrous solvents packaged under inert gas.
-
For the highest purity, dispense solvents from a dedicated solvent purification system (e.g., a Grubbs-type system).
-
Never use solvents from a bottle that has been left open to the air.
Q11: What are the key differences between handling CMTMS on a Schlenk line versus in a glovebox?
Both techniques create the necessary inert atmosphere, but they are suited for different scales and workflows.[16][17]
-
Schlenk Line: Ideal for single, larger-scale reactions. It allows for easy heating, cooling, and refluxing. Transfers are done via syringe or cannula. It requires more active technique to maintain the inert atmosphere at all times.[16][17]
-
Glovebox: Best for high-throughput work, small-scale reactions, or when manipulating solids. All materials are kept within a static inert environment, which can be easier for complex manipulations. However, solvents can contaminate the glovebox atmosphere, and it's less convenient for procedures requiring large temperature changes.[16]
Section 4: Data Summary
| Property | Value | Source(s) |
| CAS Number | 5926-26-1 | [10] |
| Molecular Formula | C₄H₁₁ClO₃Si | [10] |
| Molecular Weight | 170.67 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Boiling Point | ~151 °C | [2] |
| Density | ~1.132 g/mL at 25 °C | [2] |
| Flash Point | -3 °C / 26.6 °F (closed cup) | |
| Storage Temperature | 2-8 °C recommended | [2][4] |
| Hydrolytic Sensitivity | Reacts with moisture/water | [1][2][5] |
Section 5: References
-
ZM Silane Limited. (2025). Chloromethyl Trimethylsilane Purification Methods And Techniques. Retrieved from [Link]
-
Inno Specialty Chemicals. (n.d.). Chloromethyl Trimethoxysilane: Properties, Applications, and Innovations. Retrieved from [Link]
-
Silico. (n.d.). Chloromethyltrimethoxysilane (CAS 5926-26-1) Uses & Properties. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Gelest, Inc. (2015). SAFETY DATA SHEET: ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. Retrieved from [Link]
-
Gelest, Inc. (n.d.). ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. Retrieved from [Link]
-
Inno Specialty Chemicals. (n.d.). Chloromethyl(trimethoxy)silane: Properties, Applications, and Innovations. Retrieved from [Link]
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
Chemiedidaktik Uni Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2024). Introducing (Chloromethyl)triethoxysilane: The Versatile Solution for Enhanced Chemical Reactions and High-Quality Applications. Retrieved from [Link]
-
Indian Journal of Chemical Technology. (1994). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Retrieved from [Link]
-
AFINITICA. (2003). The Hydrolysis-Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Retrieved from [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
-
Google Patents. (2004). WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product. Retrieved from
-
ResearchGate. (n.d.). pH Variation during the hydrolysis of 3-chloropropyltri-methoxysilane.... Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. Chloromethyltrimethoxysilane CAS#: 5926-26-1 [m.chemicalbook.com]
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- 4. zmsilane.com [zmsilane.com]
- 5. silicorex.com [silicorex.com]
- 6. innospk.com [innospk.com]
- 7. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. Page loading... [guidechem.com]
- 10. Chloromethyltrimethoxysilane(5926-26-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. web.mit.edu [web.mit.edu]
- 16. molan.wdfiles.com [molan.wdfiles.com]
- 17. Air-free technique - Wikipedia [en.wikipedia.org]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Strategies to Improve the Stability of (Chloromethyl)trimethoxysilane Modified Surfaces
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (Chloromethyl)trimethoxysilane (CMTMS) surface modification. This guide is designed for researchers, scientists, and drug development professionals who utilize CMTMS to functionalize surfaces. We understand that achieving a stable, reproducible, and functional surface is critical for your applications. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges, grounded in scientific principles and field-proven insights.
Section 1: Understanding the Core Challenge: The Instability of Silane Layers
Before troubleshooting, it's crucial to understand the underlying chemistry. The stability of a silane layer is not guaranteed upon deposition. It is a kinetically complex process influenced by numerous factors, from trace water content to post-deposition treatments.[1] The primary goal is to maximize the formation of robust, covalent siloxane bonds (Si-O-Si) with the substrate and between adjacent silane molecules while minimizing pathways for their subsequent hydrolysis.
The entire process, from initial reaction to potential degradation, is a delicate balance of hydrolysis and condensation reactions.
The Silanization Reaction: A Double-Edged Sword
-
Step 1: Hydrolysis. The methoxy groups (-OCH₃) of the CMTMS molecule must first react with water to form reactive silanol groups (-Si-OH).[2] This is a necessary activation step.
-
Step 2: Condensation. These silanols can then condense with hydroxyl groups (-OH) on the substrate surface (e.g., glass, silica, metal oxides) to form covalent Si-O-Substrate bonds.[3] They also condense with each other to create a cross-linked polymer network (Si-O-Si), which is vital for layer stability.[4]
The central challenge is that water, which is essential for the initial hydrolysis, is also the agent of degradation, capable of reversing the condensation reaction and hydrolyzing the stable siloxane bonds, leading to layer detachment.[1][5][6]
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during and after modification with CMTMS. Each question is followed by an explanation of the likely cause and a detailed protocol for resolution.
Q1: My CMTMS-modified surface loses its properties (e.g., hydrophobicity, reactivity) after exposure to aqueous solutions. What is happening and how can I fix it?
Root Cause Analysis: This is a classic sign of layer instability and detachment. The covalent siloxane bonds (Si-O-Si and Si-O-substrate) that form the layer are susceptible to hydrolysis, especially in aqueous or high-humidity environments.[1][5][6] This process effectively reverses the deposition, causing silane molecules to leach from the surface. The issue is often exacerbated by an incomplete or poorly formed silane network, which has more sites vulnerable to water attack. Factors include insufficient cross-linking, presence of physisorbed (loosely bound) multilayers instead of a covalently bound monolayer, and residual water from the deposition step.
Solution: Implement a Robust Deposition and Curing Protocol
A stable layer is built through meticulous control of the entire process, from surface preparation to the final curing step.
Detailed Protocol: Optimized CMTMS Deposition
-
Step 1: Rigorous Substrate Preparation (Activation)
-
Objective: To clean the surface of organic contaminants and generate a high density of surface hydroxyl (-OH) groups, which are the anchor points for the silane. An optimal density is approximately 5 silanol groups per nm².[7]
-
Method A (Preferred for Glass/Silicon): Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂). Submerge substrates for 30-60 minutes. (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials) .[8]
-
Method B (General Purpose): Oxygen plasma or UV/Ozone treatment for 5-15 minutes. This is highly effective and avoids wet chemistry.[9]
-
Post-Activation: Immediately after activation, rinse copiously with deionized water and dry thoroughly in an oven at 110-120°C for at least 1 hour or under a stream of inert gas (N₂ or Ar). Store in a desiccator until use. A hydrophilic surface with a low water contact angle indicates successful activation.
-
-
Step 2: Anhydrous Silanization
-
Objective: To promote the reaction of CMTMS with the surface hydroxyls while preventing premature polymerization of the silane in solution.
-
Solvent: Use an anhydrous, non-polar solvent like toluene or hexane.[10] These solvents do not compete for surface sites and have low water content.
-
Procedure: a. Work in a low-humidity environment or a glove box. b. Prepare a 1-2% (v/v) solution of CMTMS in the anhydrous solvent. Higher concentrations can lead to uncontrolled multilayer formation. c. Immerse the activated, dry substrates in the CMTMS solution. d. Allow the reaction to proceed for 1-2 hours at room temperature or at an elevated temperature (e.g., 60-70°C) to increase the reaction rate and create a denser layer.[8][11]
-
-
Step 3: Post-Deposition Rinsing
-
Objective: To remove excess, physisorbed silane that is not covalently bound to the surface. These loose layers contribute to instability and will wash away in aqueous media.[1][9]
-
Procedure: After deposition, rinse the substrates sequentially with the anhydrous solvent (e.g., toluene), followed by a polar solvent like ethanol or isopropanol to remove any remaining unbound silane and reaction byproducts.
-
-
Step 4: Critical Curing (Baking) Step
-
Objective: To drive the condensation reaction to completion, forming a highly cross-linked and stable siloxane network. This step removes water molecules, which are a byproduct of condensation, shifting the reaction equilibrium towards the formation of stable bonds.[12]
-
Procedure: Heat the rinsed substrates in an oven at 110-120°C for at least 1 hour.[12][13] For applications requiring maximum stability, curing under vacuum can be even more effective at removing water.
-
Q2: I am observing significant batch-to-batch variability in my surface modification results. What are the likely sources of this inconsistency?
Root Cause Analysis: Reproducibility issues in silanization are extremely common and almost always trace back to poor control over environmental and reaction parameters.[1] The most sensitive variable is water. Trace amounts of water are necessary to hydrolyze the methoxy groups, but inconsistent or excessive amounts lead to variable results.
Solution: Standardize and Control Key Reaction Parameters
Parameter Control Checklist
| Parameter | Control Strategy & Rationale |
| Atmospheric Humidity | Perform silanization in a controlled environment (e.g., glove box, dry room) or on days with low humidity. High humidity can cause premature hydrolysis and aggregation of CMTMS in solution.[14] |
| Solvent Water Content | Always use fresh, anhydrous grade solvents. Store solvents over molecular sieves to maintain low water content. Even small amounts of water can drastically alter the reaction kinetics.[7] |
| Substrate Hydroxylation | Standardize your substrate activation protocol (e.g., fixed time and power for plasma treatment). An inconsistent number of surface -OH groups will lead to variable silane grafting density. |
| Reaction Temperature | Use a temperature-controlled bath or oven for the silanization and curing steps. Temperature affects both the rate of reaction and the final structure of the silane layer.[11] |
| Reaction Time | Precisely time the duration of substrate immersion in the silane solution and the curing step. Insufficient time leads to incomplete layer formation, while excessive time can promote undesirable multilayer growth. |
| Silane Concentration | Prepare the silane solution fresh for each use. CMTMS is moisture-sensitive; aged solutions may already be partially hydrolyzed and polymerized, leading to poor quality films.[15] |
Q3: Can I improve stability by using alternative silanes or mixtures?
Root Cause Analysis: this compound has three reactive methoxy groups, making it a "trifunctional" silane. While this allows for extensive cross-linking, it can also lead to the formation of vertical polymers and leave unreacted silanol groups near the surface if steric hindrance prevents all three from reacting.[12] These unreacted groups can act as pathways for water to penetrate and attack the underlying stable bonds.
Advanced Strategy: Co-deposition with a Cross-linking Silane
For demanding applications requiring superior hydrolytic stability, consider co-depositing CMTMS with a short-chain, non-functional silane like bis(triethoxysilyl)ethane (BTSE).
-
Mechanism: BTSE is a bifunctional silane with six total ethoxy groups. It can act as a robust cross-linker, creating a more densely packed and hydrophobic barrier layer. The CMTMS provides the desired chloromethyl functionality, while the BTSE enhances the overall integrity and stability of the film.
-
Application: Prepare a mixed solution containing both CMTMS and the cross-linking silane in your anhydrous solvent. The optimal ratio will depend on the desired surface density of chloromethyl groups and must be determined empirically. This approach has been shown to improve the long-term durability of silane layers.[5][6]
Section 3: Summary of Best Practices for Stable CMTMS Surfaces
| Practice | Rationale |
| 1. Consistent Substrate Activation | Maximizes the number of reactive sites for covalent bonding. |
| 2. Use Anhydrous Solvents | Prevents premature aggregation of CMTMS in the solution phase.[1] |
| 3. Control Humidity | Minimizes uncontrolled hydrolysis of the silane before it reaches the surface.[14] |
| 4. Optimize Silane Concentration (1-2%) | Balances efficient monolayer formation with the risk of multilayer deposition. |
| 5. Thoroughly Rinse Post-Deposition | Removes weakly adsorbed molecules that would otherwise detach in aqueous media.[9] |
| 6. Implement a Thermal Cure (Baking) | Drives the condensation reaction to completion, forming a robust, cross-linked network resistant to hydrolysis.[13][16] |
By rigorously controlling these key parameters, you can overcome the inherent challenges of silanization and produce this compound modified surfaces with the high degree of stability and reproducibility your research demands.
References
- Reproducibility and stability of silane layers in nanoconfined electrochemical systems. (2024). Nanoscale Horizons.
- How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. (n.d.).
- Effect of Water on Silanization of Silica by Trimethoxysilanes. (2008).
- Optimization of vapor‐phase silanization (VP) process using two different silanes. (n.d.).
- Effect of mixed silanes on the hydrolytic stability of composites. (1995). PubMed.
- Degradation of organic silane monolayers on silicon wafer during XPS measurement. (2012).
- How can I increase stability and strength of the silane coating on glass slides? (2015).
- Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. (2011). BioForce Nanosciences.
- Organo-Functional Silanes. (n.d.).
- Organosilane deposition for microfluidic applications. (2011).
- Effect of post-silanization heat treatments of silanized feldspathic ceramic on adhesion to resin cement. (2013). PubMed.
- Experiments - Hydrolysis of chloromethylsilanes. (n.d.). University of Wuppertal.
- How To Prevent the Loss of Surface Functionality Derived
- How to determine the fucntionalization conditions for various organosilanes? (2019).
- The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Rel
- Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. (2011). Langmuir.
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- How To Prevent the Loss of Surface Functionality Derived
- How To Prevent the Loss of Surface Functionality Derived
- Silane Surface Tre
- Effect of post-silanization drying on the bond strength of composite to ceramic. (2007).
- Surface chemical modification of silica aerogels using various alkyl-alkoxy/chloro silanes. (2003).
- Effects of post surface conditioning before silanization on bond strength between fiber post and resin cement. (2014). PubMed Central.
- Effects of post surface conditioning before silanization on bond strength between fiber post and resin cement. (2014).
- The Preparation and Properties of Some Chloromethylchlorosilanes. (n.d.). ElectronicsAndBooks.com.
- Exploring the Surface Modification Capabilities of Chloromethyltriethoxysilane. (n.d.). BOC Sciences.
- ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. (n.d.). Gelest, Inc.
- Effects of Silanization Conditions on Flexural Properties of Sic Fiber-Reinforced Resin. (2018). Walsh Medical Media.
- This compound. (n.d.). Sigma-Aldrich.
- Chloromethyl Trimethoxysilane: Properties, Applications, and Innovations. (n.d.). Inno Specialty Chemicals.
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2018).
- Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (2007).
- Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface. (2022).
- The Science of Surface Modification with Chloromethyl Trimethoxysilane. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Chloromethyl Trimethoxysilane: A Versatile Chemical for Various Applications. (n.d.). Inno Specialty Chemicals.
- Surface Modification Made Easy: Using Chloromethyl Triethoxysilane. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
- Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface. (2022). MDPI.
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Technical Support Center: Optimizing Reactions with (Chloromethyl)trimethoxysilane
Welcome to the technical support center for (Chloromethyl)trimethoxysilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile bifunctional reagent. The unique reactivity of its chloromethyl and trimethoxysilyl groups offers powerful synthetic possibilities, but success hinges on precise control of reaction conditions, especially solvent choice.
This resource provides in-depth answers to common questions and troubleshooting strategies for issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solvent selection so critical for its reactions?
This compound, or CMTMS, is an organosilane coupling agent featuring two distinct reactive sites: a chloromethyl group capable of undergoing nucleophilic substitution (SN2) reactions, and a trimethoxysilyl group that can hydrolyze and condense to form stable siloxane bonds (Si-O-Si) with inorganic substrates or other silane molecules.[1][2] This dual functionality makes it an excellent adhesion promoter, surface modifier, and cross-linking agent.[3]
Solvent selection is paramount because it directly governs the competition between the two primary reaction pathways:
-
Desired SN2 Reaction: The reaction of a nucleophile with the chloromethyl group.
-
Undesired Hydrolysis/Condensation: The reaction of the trimethoxysilyl group with water, leading to the formation of silanols (Si-OH) and subsequent condensation into oligomers or polymers.[4]
The right solvent will maximize the rate of the desired SN2 reaction while minimizing premature hydrolysis and self-condensation of the silane. An incorrect choice can lead to low yields, formation of insoluble polysiloxane byproducts, and complete reaction failure.
Q2: Which general classes of solvents are recommended, and which should be strictly avoided?
Recommended Solvents:
-
Aprotic, Non-polar to Moderately Polar Solvents: Toluene, hexane, tetrahydrofuran (THF), and dichloromethane (DCM) are often excellent choices.[5] They offer good solubility for the silane and many organic substrates while having low miscibility with water, which helps to suppress the undesired hydrolysis pathway. These solvents must be rigorously dried before use.[6]
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are highly effective at accelerating SN2 reactions.[7][8] However, they are often hygroscopic and their meticulous drying is critical. Trace amounts of water in these solvents can lead to rapid decomposition of the silane.[9]
Solvents to Avoid:
-
Protic Solvents: Alcohols (e.g., methanol, ethanol) and water should be strictly avoided as reaction solvents.[10] The trimethoxysilyl group reacts rapidly with protic species, leading to transesterification or fast hydrolysis and condensation, consuming the starting material before it can participate in the desired SN2 reaction.[4][11]
Q3: How does the solvent polarity impact the two main reaction pathways of CMTMS?
The solvent's polarity has a profound and often opposing effect on the two reactive sites of this compound.
-
Effect on SN2 Reaction (Chloromethyl Group): The SN2 reaction at the chloromethyl group is generally favored by polar aprotic solvents. These solvents can stabilize the charged transition state of the SN2 mechanism more effectively than the neutral reactants, thereby lowering the activation energy and increasing the reaction rate.[12][13] Protic solvents, conversely, can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that sterically hinders its approach to the electrophilic carbon and slows the reaction rate significantly.[14][15]
-
Effect on Hydrolysis/Condensation (Trimethoxysilyl Group): The hydrolysis of the trimethoxysilyl group is initiated by water. While the reaction can occur in any solvent where water is present, its rate is influenced by pH and catalysts.[16][17] Polar aprotic solvents, being often hygroscopic, can inadvertently introduce water. The subsequent condensation of the resulting silanols is a complex process that can also be influenced by solvent, but the primary factor for preventing it is the rigorous exclusion of water.[18]
The interplay between these two pathways is visualized in the diagram below.
Caption: Competing reaction pathways for this compound.
Troubleshooting Guide
Issue 1: Low or no yield of the desired product; starting material is consumed.
-
Probable Cause: The dominant reaction pathway is the hydrolysis and self-condensation of the trimethoxysilyl group, leading to the formation of insoluble polysiloxane gels or oligomers. This is almost always caused by the presence of water in the reaction solvent.[19]
-
Diagnostic Check:
-
Observe the reaction mixture. Do you see any cloudiness, precipitation, or gel formation? This is a strong indicator of silane polymerization.
-
If possible, take a sample of the crude reaction mixture and analyze by ¹H NMR. The disappearance of the sharp singlet for the methoxy protons (~3.6 ppm) and the appearance of broad peaks are characteristic of siloxane formation.[5]
-
-
Solution:
-
Solvent Purity is Key: Your primary action should be to ensure the absolute dryness of your solvent. Commercially available anhydrous solvents may still contain unacceptable levels of water for this chemistry. It is best practice to dry and distill solvents in-house immediately before use.
-
Implement Rigorous Drying Protocols: Use appropriate drying agents for your chosen solvent. For instance, refluxing toluene over sodium/benzophenone or passing THF through an activated alumina column can reduce water content to parts-per-million (ppm) levels.[6] Molecular sieves (3Å or 4Å) are also excellent for drying a range of aprotic solvents.[9][20]
-
Issue 2: The reaction is clean but very slow or incomplete.
-
Probable Cause: The solvent may be too non-polar to effectively facilitate the SN2 reaction. While non-polar solvents are excellent at preventing hydrolysis, they may not adequately solvate the transition state of the substitution reaction, leading to high activation energy and slow kinetics.[13] Another possibility is poor solubility of your nucleophile or substrate in the chosen solvent.
-
Solution:
-
Increase Solvent Polarity: Switch to a more polar, aprotic solvent. If you are using toluene, consider trying THF or dichloromethane. If the reaction is still slow, moving to a rigorously dried polar aprotic solvent like acetonitrile or DMF could provide a significant rate enhancement.[7]
-
Solvent Screening: Perform small-scale parallel reactions to screen a variety of dried solvents. This allows for empirical determination of the optimal solvent system for your specific substrate and nucleophile.
-
Phase-Transfer Catalysis: If your nucleophile is an inorganic salt with low solubility in aprotic solvents (e.g., NaCN, NaN₃), consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) to shuttle the nucleophile into the organic phase.
-
Issue 3: I am observing unexpected byproducts not related to polysiloxanes.
-
Probable Cause: The solvent itself may be reacting, or it may be promoting an undesired reaction pathway with your substrate. For example, using a solvent with even trace amounts of reactive functional groups (e.g., amines, alcohols) can lead to side reactions.
-
Solution:
-
Verify Solvent Inertness: Ensure the chosen solvent is inert under your reaction conditions. Review the literature for known incompatibilities between your solvent and reagent classes.
-
Purify the Solvent: Commercial solvents can contain inhibitors or impurities from manufacturing or storage (e.g., acetone can contain acetaldehyde).[21] Purification by distillation can remove these potential reactants.[21]
-
Re-evaluate Reaction Conditions: Consider if temperature or catalysts are promoting decomposition or side reactions. It may be necessary to run the reaction at a lower temperature for a longer period.
-
Data & Protocols
Table 1: Properties of Common Solvents for CMTMS Reactions
| Solvent | Dielectric Constant (20°C) | Polarity Type | Suitability Notes | Recommended Drying Agent(s) |
| Toluene | 2.4 | Non-polar Aprotic | Excellent for suppressing hydrolysis; may result in slow SN2 rates. | Sodium/Benzophenone, CaH₂[6] |
| Hexane | 1.9 | Non-polar Aprotic | Similar to toluene, but with lower boiling point and solvency power. | Sodium/Benzophenone, CaH₂ |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Good balance of polarity and low water miscibility. | CaH₂[6] |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Good general-purpose solvent; must be rigorously dried. | Sodium/Benzophenone, Activated Alumina[6] |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | Excellent for accelerating SN2; very hygroscopic. | CaH₂, 4Å Molecular Sieves, P₂O₅[9] |
| DMF | 36.7 | Polar Aprotic | Strong SN2 promoter; difficult to dry completely. | BaO, 4Å Molecular Sieves (pre-dry first)[9] |
| Methanol/Ethanol | 32.7 / 24.5 | Protic | UNSUITABLE - Reacts directly with the trimethoxysilyl group. | N/A |
Protocol 1: General Procedure for Solvent Screening
This protocol outlines a method for testing multiple solvents in parallel to find the optimal conditions for your reaction.
-
Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Solvent Dispensing: Under an inert atmosphere, dispense 1.0 mL of each rigorously dried candidate solvent into separate, labeled reaction vials equipped with stir bars.
-
Reagent Addition:
-
To each vial, add your substrate (e.g., 0.1 mmol).
-
Next, add the this compound (e.g., 0.12 mmol, 1.2 equiv).
-
Finally, add your nucleophile (e.g., 0.15 mmol, 1.5 equiv).
-
-
Reaction: Seal the vials and stir the reactions at the desired temperature (e.g., room temperature or 50°C).
-
Monitoring: After a set time (e.g., 2, 6, and 24 hours), take a small aliquot from each reaction, quench appropriately (e.g., with a saturated NH₄Cl solution), extract with a suitable solvent (e.g., ethyl acetate), and analyze by TLC, GC, or LC-MS to determine the extent of conversion.
-
Analysis: Compare the conversion rates and byproduct profiles across the different solvents to identify the most efficient system.
Caption: Experimental workflow for parallel solvent screening.
References
-
Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060–3065. Available at: [Link]
-
Hauswald, M., et al. (2018). A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. Molecules, 23(6), 1431. Available at: [Link]
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents. The Journal of Organic Chemistry, 43(20), 3966-3968. Available at: [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. Available at: [Link]
-
Gelest, Inc. ((Chloromethyl)phenylethyl)trimethoxysilane Safety Data Sheet (SIC2295.5). Available at: [Link]
-
Tuel, A., et al. (2020). Original Basic Activation for Enhancing Silica Particle Reactivity: Characterization by Liquid Phase Silanization and Silica-Rubber Nanocomposite Properties. Polymers, 12(11), 2588. Available at: [Link]
-
Gelest, Inc. Silane Coupling Agents. Available at: [Link]
-
University of Groningen. Working with air and moisture sensitive compounds. Available at: [Link]
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Sciencemadness Wiki. Drying solvents. Available at: [Link]
-
Gelest, Inc. Chloromethyltriethoxysilane Product Information. Available at: [Link]
-
Gelest, Inc. Trimethylchlorosilane Product Information. Available at: [Link]
-
Gelest, Inc. ((Chloromethyl)phenylethyl)trichlorosilane Product Information. Available at: [Link]
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OpenOChem Learn. SN2 Effect of Solvent. Available at: [Link]
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Quora. What is the effect of solvent on SN2? Available at: [Link]
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Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]
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Decker, C., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Macromolecular Chemistry and Physics, 204(8), 1136-1147. Available at: [Link]
-
Gelest, Inc. Applying a Silane Coupling Agent. Available at: [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]
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Singh, A. K., et al. (2000). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Journal of Organometallic Chemistry, 605(2), 191-194. Available at: [Link]
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University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]
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AK Lectures. (2013). Effect of Solvent on Sn2 Reaction. Available at: [Link]
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Speier, J. L., et al. (1947). The Preparation and Properties of Some Chloromethylchlorosilanes. Journal of the American Chemical Society, 69(4), 797–799. Available at: [Link]
-
Ghafoor, A., et al. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(2), 342. Available at: [Link]
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Polymer Synergies. A Technical Review of Organosilanes and Adhesion. Available at: [Link]
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Momentive. Silquest and Other Momentive Silanes: A Selection and Handling Guide. Available at: [Link]
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Maleczka Research Group, Michigan State University. Organosilane Chemistry. Available at: [Link]
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Deflorian, F., et al. (2005). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Journal of Colloid and Interface Science, 288(1), 121-129. Available at: [Link]
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Wikipedia. Solvent effects. Available at: [Link]
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ResearchGate. Hydrolysis and condensation of silanes in aqueous solutions. Available at: [Link]
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PCI Magazine. (2003). Organosilane Technology in Coating Applications: Review and Perspectives. Available at: [Link]
-
ZM Silane Limited. (2024). Organosilane Compounds. Available at: [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Performance of (Chloromethyl)trimethoxysilane in Diverse Polymer Matrices
This guide provides an in-depth technical analysis of (Chloromethyl)trimethoxysilane (CMTMS), a versatile organofunctional silane. We will explore its fundamental reaction mechanisms and evaluate its performance as a coupling agent and adhesion promoter across various polymer systems. The objective is to equip researchers, scientists, and product development professionals with the necessary data and methodologies to effectively utilize CMTMS in their applications, comparing its efficacy against other alternatives through supporting experimental evidence.
Introduction: The Critical Role of the Interface in Polymer Composites
The performance of multi-component polymer systems, such as fiber-reinforced composites, filled plastics, and advanced adhesives, is often dictated not by the bulk properties of the individual components, but by the quality of the interface between them.[1] A weak or unstable interface between an inorganic filler (e.g., glass fiber, silica) and an organic polymer matrix leads to poor stress transfer, moisture ingress, and ultimately, premature material failure.
Silane coupling agents are a class of organosilicon compounds designed to act as molecular bridges, forming durable, covalent bonds between these dissimilar materials.[2][3] this compound, with its unique bifunctional structure, stands out as a highly versatile agent in this class.[4] It possesses trimethoxy groups capable of bonding to inorganic substrates and a reactive chloromethyl group that can engage with a wide variety of organic polymer matrices.[5][6] This guide will delve into the specifics of this reactivity and its impact on material performance.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₄H₁₁ClO₃Si |
| Molecular Weight | 170.67 g/mol |
| Appearance | Clear, colorless liquid[4] |
| Boiling Point | 151 °C[6] |
| Density | 1.132 g/mL at 25 °C[6] |
| Synonyms | CMTMS, Monochloromethyltrimethoxysilane[4][7] |
The Bifunctional Reaction Mechanism of CMTMS
The efficacy of CMTMS hinges on a two-stage reaction mechanism. The first stage involves the silicon-functional end of the molecule, while the second involves the organo-functional chloromethyl group.
Stage 1: Hydrolysis and Condensation
Like other alkoxysilanes, the process begins with the hydrolysis of the methoxy groups (-OCH₃) in the presence of water to form reactive silanol groups (-Si-OH).[8][9] This reaction can be catalyzed by acids or bases. These silanols are then free to react in two ways:
-
Condensation with Inorganic Surfaces: The silanols condense with hydroxyl groups present on the surface of inorganic fillers and substrates (like glass, silica, or metal oxides), forming stable, covalent siloxane bonds (Si-O-Substrate).[10][11][12]
-
Self-Condensation: The silanols can also condense with each other to form a durable, cross-linked polysiloxane network at the interface.[8]
This process effectively grafts the silane molecule onto the inorganic surface, creating a new, organo-compatible surface chemistry.
Caption: Experimental workflow for lap shear bond strength testing.
Protocol 2: Thermogravimetric Analysis (TGA) of Polymer Composites
TGA measures the change in mass of a material as a function of temperature, providing critical data on its thermal stability.
Objective: To determine the effect of CMTMS on the onset of thermal degradation of a polymer composite.
Methodology:
-
Sample Preparation: Prepare two composite formulations: one with untreated filler (control) and one with CMTMS-treated filler. Ensure identical filler loading and processing conditions.
-
Instrument Setup: Place a small, precisely weighed sample (5-10 mg) into a TGA crucible.
-
Thermal Program: Heat the sample from ambient temperature to an upper limit (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air). [13]4. Data Analysis: Plot the sample weight percentage versus temperature. The onset of degradation is typically defined as the temperature at which 5% weight loss occurs (T₅). A higher T₅ indicates greater thermal stability. [14]
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify chemical bonds and functional groups, providing direct evidence of the chemical modification of a filler surface. [15] Objective: To confirm the presence of CMTMS on the surface of an inorganic filler.
Methodology:
-
Sample Preparation: Prepare three samples: the neat filler, the neat CMTMS, and the CMTMS-treated filler (after rinsing with a solvent like ethanol to remove any unbound silane and drying).
-
Analysis: Acquire the infrared spectrum for each sample using an FTIR spectrometer, typically in the 4000-400 cm⁻¹ range.
-
Interpretation: Compare the spectrum of the treated filler to the control spectra. The appearance of new peaks corresponding to Si-O-Si bonds (~1000-1100 cm⁻¹) and C-H stretching from the chloromethyl group (~2900-3000 cm⁻¹) on the treated filler's spectrum confirms a successful surface modification.
Conclusion and Future Outlook
This compound is a highly effective and versatile coupling agent, capable of significantly enhancing the mechanical, thermal, and adhesion properties of a wide range of polymer matrices. [4]Its utility stems from the robust siloxane bonds it forms with inorganic surfaces and the reactive chloromethyl group that provides a covalent link to the organic polymer. While alternatives like amino or epoxy silanes may offer faster or more specific reactivity in certain systems, the versatility of CMTMS makes it an invaluable tool for researchers developing novel composites, coatings, and adhesives. The choice between CMTMS and other silanes should be driven by a careful analysis of the polymer matrix chemistry, processing conditions, and desired end-use performance, validated through the systematic experimental protocols outlined in this guide.
References
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- INNO SPECIALTY CHEMICALS. (n.d.). Chloromethyl Trimethoxysilane: Properties, Applications, and Innovations.
- Safa, K. D., Eram, H. A., & Nasirtabrizi, M. H. (2006). Chemical Modification of some 4-Chloromethyl Styrene Polymers with Highly Sterically Hindered Tris(trimethylsilyl)methyl Groups. Iranian Polymer Journal, 15(3), 249-257.
- Armistead, C. G., & Hockey, J. A. (1967). Reactions of chloromethyl silanes with hydrated Aerosil silicas. Transactions of the Faraday Society, 63, 2549-2558.
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- Sreejith, M.P., Balan, A.K., Shaniba, V., & Purushothaman, E. (n.d.). Effect of Silane modification on the Mechanical Properties of Coconut Shell Powder Reinforced Styrene Butadiene Rubber Composite. International Journal of Scientific & Engineering Research, 4(7).
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Spectroscopic analysis of (Chloromethyl)trimethoxysilane treated surfaces
An In-Depth Guide to the Spectroscopic Analysis of (Chloromethyl)trimethoxysilane Treated Surfaces
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize surfaces modified with this compound (CMTMS). It is intended for researchers, scientists, and drug development professionals who employ surface modification to tailor the properties of materials for specific applications. We will delve into the underlying principles of CMTMS chemistry, compare its performance with other silanization agents, and provide detailed experimental protocols for robust surface analysis.
The Foundation: Understanding this compound (CMTMS) Surface Chemistry
This compound is an organofunctional trialkoxysilane widely used for surface modification.[1] Its utility stems from its bifunctional nature: a trimethoxysilyl group that forms a durable siloxane network on hydroxylated surfaces, and a reactive chloromethyl group that serves as a versatile anchor for subsequent chemical functionalization.[2] This makes CMTMS a critical reagent in diverse fields, including the production of composites, adhesives, coatings, and various biomedical applications.[3][4]
The modification process is a two-step reaction involving hydrolysis and condensation. First, in the presence of trace water, the methoxy groups (-OCH₃) on the silicon atom hydrolyze to form reactive silanol groups (Si-OH).[5][6][7] These silanols then condense with hydroxyl groups (-OH) on the substrate surface (e.g., glass, silica, metal oxides) and with each other to form a stable, cross-linked polysiloxane network (Si-O-Si).[6][8] This process results in a covalently bound, self-assembled monolayer (SAM) or a thin polymer film, presenting the reactive chloromethyl groups for further modification.[9][10]
Caption: Mechanism of CMTMS surface modification.
A Comparative Framework: CMTMS vs. Alternative Silanes
The choice of silane is dictated by the desired surface functionality and application. CMTMS offers a hydrophobic character and a versatile reactive handle. However, other silanes provide different functionalities. A comparative understanding is crucial for experimental design.
| Feature | This compound (CMTMS) | (3-Aminopropyl)triethoxysilane (APTES) | (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Octadecyltrichlorosilane (OTS) |
| Terminal Group | Chloromethyl (-CH₂Cl) | Amine (-NH₂) | Thiol (-SH) | Alkyl (-C₁₈H₃₇) |
| Reactivity | Nucleophilic substitution | Nucleophilic addition, amide bond formation | Thiol-ene chemistry, disulfide bonds, gold binding | Inert, non-reactive |
| Surface Energy | Moderately Hydrophobic | Hydrophilic | Moderately Hydrophilic | Highly Hydrophobic (Low Surface Energy) |
| Primary Use Case | Versatile intermediate for grafting polymers, biomolecules.[2][3] | Biomolecule immobilization, promoting cell adhesion. | Gold nanoparticle attachment, "click" chemistry. | Creating stable, low-friction, hydrophobic surfaces.[9] |
| Stability | Good thermal and chemical stability of the siloxane bond.[11] | Good, but amine group can be susceptible to oxidation. | Good, thiol can oxidize to form disulfide bonds. | Excellent, forms highly ordered and dense monolayers.[12][13] |
This comparison highlights that while OTS is ideal for creating inert hydrophobic surfaces, APTES and MPTMS provide nucleophilic groups for direct coupling. CMTMS acts as a valuable intermediate, where the chloromethyl group can be converted to other functionalities, offering a broader range of synthetic possibilities.
The Analyst's Toolkit: Spectroscopic Characterization Techniques
A multi-technique approach is essential for a comprehensive understanding of the modified surface. Each method provides a unique piece of the puzzle, from elemental composition to film thickness.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a premier technique for surface analysis, providing quantitative elemental composition and chemical state information from the top 1-10 nm of a surface.[14][15][16] For a CMTMS-treated surface, XPS validates the success of the modification by detecting the expected elements and their chemical environments.[17]
-
What to look for:
-
Survey Scan: Presence of Silicon (Si 2p, Si 2s), Carbon (C 1s), Oxygen (O 1s), and the key Chlorine (Cl 2p) peak. The attenuation of substrate signals (e.g., Au 4f from a gold substrate) also indicates the presence of an overlayer.[14]
-
High-Resolution Si 2p Scan: Deconvolution will reveal peaks corresponding to the Si-C bond from the silane and the dominant Si-O-Si/Si-O-Substrate bonds of the polysiloxane network.
-
High-Resolution C 1s Scan: This spectrum can be deconvoluted to show components for C-Si, C-H, and the characteristic C-Cl bond.
-
High-Resolution Cl 2p Scan: The presence of the Cl 2p doublet (2p₃/₂ and 2p₁/₂) is direct evidence of the chloromethyl group's incorporation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies chemical bonds by measuring the absorption of infrared radiation.[18][19] In the context of CMTMS layers, Attenuated Total Reflectance (ATR-FTIR) is a surface-sensitive mode ideal for probing the thin silane film.[18][20]
-
What to look for:
-
Si-O-Si Stretching: A broad, strong absorption band around 1000-1100 cm⁻¹ indicates the formation of the cross-linked polysiloxane network.
-
C-H Stretching: Peaks in the 2850-2960 cm⁻¹ region corresponding to the methylene (-CH₂-) group in the silane molecule.
-
C-Cl Stretching: A peak typically found in the 650-850 cm⁻¹ range, confirming the presence of the chloromethyl functional group. Its observation can sometimes be challenging depending on peak intensity and instrument sensitivity.
-
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that provides a chemical fingerprint of a material.[21] It is particularly useful for identifying both organic and inorganic species and can be used for compositional mapping to assess the uniformity of the coating.[22]
-
What to look for:
Spectroscopic Ellipsometry
Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface.[24][25] This change is highly sensitive to the thickness and refractive index of thin films, making it the gold standard for measuring the thickness of silane layers, often with sub-nanometer precision.[26][27]
-
How it works:
-
By measuring the ellipsometric angles (Psi, Δ) over a range of wavelengths, a model of the surface (e.g., Substrate / SiO₂ / Silane Layer / Air) is constructed.[26]
-
The thickness of the silane layer is determined by fitting the model-generated data to the experimental data. A typical CMTMS monolayer is expected to be in the range of 0.5 - 2 nm.
-
Field-Proven Methodologies: Experimental Protocols
The quality of spectroscopic data is directly dependent on the quality of the surface preparation and modification. The following protocols provide a robust framework for achieving reproducible results.
Caption: General experimental workflow for CMTMS surface modification and analysis.
Protocol 1: Cleaning and Activation of Silicon Wafer Substrates
A clean, hydroxylated surface is paramount for uniform silanization.
-
Solvent Cleaning: Sonicate silicon wafer pieces sequentially in acetone, isopropyl alcohol (IPA), and deionized (DI) water for 15 minutes each.
-
Surface Activation: Expose the cleaned substrates to an oxygen plasma cleaner for 5 minutes or immerse in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood). [28]
-
Final Rinse and Dry: Rinse the substrates thoroughly with copious amounts of DI water and dry under a stream of high-purity nitrogen gas.[29] Use immediately.
Protocol 2: Surface Modification with CMTMS
This protocol describes a standard solution-phase deposition method.
-
Solution Preparation: In a glovebox or under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene. Anhydrous solvent is critical to prevent premature polymerization in the solution.
-
Immersion: Immerse the clean, activated substrates in the CMTMS solution. Seal the container to protect from atmospheric moisture.[29][30]
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature.
-
Rinsing: Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.
-
Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network.[29][30]
Protocol 3: Spectroscopic Characterization
-
Ellipsometry:
-
Measure the native oxide thickness of a reference clean substrate.
-
Measure the total thickness (native oxide + silane layer) on the modified substrate.
-
Model the data using appropriate software, defining the substrate, oxide layer, and a Cauchy layer for the silane to determine its thickness.[26]
-
-
XPS:
-
Mount the sample in the UHV chamber of the XPS instrument.
-
Acquire a survey scan (0-1100 eV) to identify all elements present.
-
Acquire high-resolution scans over the Si 2p, C 1s, O 1s, and Cl 2p regions.
-
Perform charge correction and fit the high-resolution peaks to determine chemical states and relative atomic concentrations.
-
-
ATR-FTIR:
-
Acquire a background spectrum of the clean, unmodified substrate or the bare ATR crystal.
-
Press the CMTMS-modified surface firmly against the ATR crystal.
-
Acquire the sample spectrum and process it (e.g., baseline correction, ATR correction) to identify the characteristic vibrational bands as described in Section 3.2.[28]
-
Conclusion
The successful characterization of this compound treated surfaces relies on a synergistic combination of careful sample preparation and multi-faceted spectroscopic analysis. XPS provides unequivocal proof of elemental composition and chemical bonding, ellipsometry offers precise measurement of layer thickness, and both FTIR and Raman spectroscopy confirm the formation of the foundational siloxane network and the preservation of the reactive chloromethyl group. By employing the comparative framework and detailed protocols within this guide, researchers can confidently fabricate, validate, and optimize CMTMS-modified surfaces for their specific applications in materials science and biotechnology.
References
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- INNO Specialty Chemicals. (n.d.). Chloromethyl(trimethoxy)silane: Properties, Applications, and Innovations.
- Sigma-Aldrich. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Surface Modification with Chloromethyl Trimethoxysilane.
- Castillo, J., Klos, M., & Hasse, H. (2015). Characterization of alkylsilane self-assembled monolayers by molecular simulation. Langmuir.
- INNO SPECIALTY CHEMICALS. (n.d.). (Chloromethyl)(trimethoxy)silane: A Versatile Chemical Compound for Industrial Applications.
- Wang, H. F., et al. (n.d.). Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere. ScienceDirect.
- Brinker, C. J. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids.
- NPD. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC.
- Blue Scientific. (n.d.). Characterise Coatings with Raman Microscopy.
- D'Elia, V., et al. (n.d.). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI.
- Jähde, P., & Thiesen, P. H. (2023). Characterizing Silanized Surfaces with Imaging Ellipsometry. Park Systems.
- Walton, J. (n.d.). Quantitative surface chemical microscopy by X-ray photoelectron spectroscopy.
- Castillo, J., Klos, M., & Hasse, H. (2015). Characterization of alkylsilane self-assembled monolayers by molecular simulation. Langmuir.
- EAG Laboratories. (n.d.). FTIR and Contact Angle Measurements of Surface Modified Polymers.
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- Schmidt, H. (n.d.). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Publikationen der UdS.
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- Kumar, A., et al. (n.d.). Electrical Characterization of Self-Assembled Monolayers of Alkyltrichlorosilanes on Native Oxide of Silicon. ResearchGate.
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A Senior Application Scientist's Guide to the Characterization of (Chloromethyl)trimethoxysilane Coatings: A Comparative Analysis of AFM and SEM
For researchers and professionals in drug development and material science, the ability to precisely engineer surface chemistry is paramount. Silanization, a process that modifies surfaces with organofunctional alkoxysilane molecules, is a cornerstone technique for creating tailored interfaces for cell culture, microarrays, and biosensor applications. Among the diverse array of silanes, (Chloromethyl)trimethoxysilane (CMTMS) is particularly valuable. Its chloromethyl group provides a reactive site for the subsequent covalent attachment of biomolecules, making the quality and uniformity of the initial CMTMS layer critical for downstream success.
This guide provides an in-depth comparison of two powerful microscopy techniques—Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)—for the characterization of CMTMS coatings. As we will explore, while both techniques provide nanoscale insights, they offer fundamentally different and complementary information. A robust characterization workflow leverages the strengths of both, alongside other analytical methods, to build a complete picture of the modified surface.
Pillars of Surface Analysis: SEM and AFM
The choice of analytical technique is dictated by the information you seek. When evaluating a thin coating, we are primarily concerned with its morphology, uniformity, thickness, roughness, and chemical composition.
Scanning Electron Microscopy (SEM): The High-Magnification Workhorse
SEM operates by scanning a focused beam of electrons across a sample's surface.[1] The interactions between these electrons and the sample's atoms generate various signals that are collected to form an image. For coating analysis, the most relevant signals are secondary electrons, which produce detailed images of the surface topography, and backscattered electrons, which can provide some information on elemental contrast.
When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM becomes a potent tool for elemental analysis.[2] The electron beam excites atoms in the sample, causing them to emit characteristic X-rays, which are then detected and correlated to specific elements. This allows for the mapping of elemental distribution across the surface, confirming the presence and uniformity of the silane coating.[2] A key practical consideration for SEM is that non-conductive samples, such as a silane coating on a glass slide, require the deposition of a thin conductive layer (e.g., gold or carbon) to prevent electrostatic charging, which can distort the image.[3][4]
Atomic Force Microscopy (AFM): The Ultimate 3D Surface Profiler
AFM is a scanning probe microscopy technique that generates true three-dimensional, high-resolution topographical maps of a surface.[5] It operates by scanning a sharp mechanical probe, located at the end of a flexible cantilever, across the sample.[6] As the probe encounters surface features, the cantilever deflects. This deflection is precisely measured by a laser system, providing topographical data with sub-nanometer vertical resolution.[6]
Unlike electron microscopy, AFM does not require a vacuum or a conductive coating, allowing for the analysis of samples in their native state.[6] Its most significant advantage for coating characterization is its ability to provide direct, quantitative measurements of surface roughness.[6][7] Parameters such as the arithmetic mean roughness (Sa) and the root-mean-square roughness (Sq) can be calculated directly from the AFM data, offering a precise metric for coating quality.[6][8]
Comparative Analysis: What SEM and AFM Reveal About CMTMS Coatings
Choosing between SEM and AFM—or, more appropriately, choosing when to use each—depends on the specific question being asked.
| Characteristic | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) | Rationale & Synergy |
| Surface Morphology | Excellent for rapid, high-magnification overview of large areas. Reveals macro-defects like cracks, aggregates, and pinholes.[2][9] | Provides high-resolution 3D images of fine-scale morphology, such as the formation of silane "islands" or monolayer uniformity.[10][11] | SEM is ideal for initial quality screening, while AFM provides the detailed structural information needed to optimize the coating process. |
| Surface Roughness | Qualitative assessment based on topographical contrast in the image. | Direct, quantitative measurement of roughness parameters (Sa, Sq) with nanoscale precision.[5][6] | AFM is the definitive tool for quantifying roughness. This data can be correlated with SEM images of larger features. |
| Coating Thickness | Gold standard when performed on a cross-section of the sample.[2] | Can measure step-height if a portion of the substrate is intentionally left uncoated. | Cross-sectional SEM provides a direct measurement of the coating's thickness. |
| Elemental Composition | SEM-EDS provides elemental identification and spatial mapping, confirming the presence of Si and Cl from the CMTMS.[1][2] | Does not provide elemental or chemical information. | SEM-EDS is critical for verifying that the coating is chemically what it is intended to be and is distributed evenly. |
| Sample Preparation | Requires a conductive coating for insulating samples (e.g., on glass), which can obscure the finest surface details.[3] | Generally requires no special preparation. Can be performed in air or even liquid.[6] | AFM's ability to image the native surface is a significant advantage for analyzing the true, unaltered coating structure. |
A Multi-Technique Approach for Comprehensive Characterization
While SEM and AFM are the primary focus, a truly rigorous analysis incorporates complementary techniques that measure the functional consequences of the coating's physical properties.
-
Contact Angle Goniometry: This technique measures the contact angle of a liquid droplet (typically water) on the surface, providing a quantitative measure of wettability.[12][13] The formation of a uniform silane layer alters the surface energy. Tracking changes in the contact angle is a fast and effective way to assess the success and consistency of the coating process.[14][15]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides detailed information about elemental composition and, crucially, the chemical states of those elements.[16][17] For CMTMS coatings, XPS can confirm the covalent Si-O-Substrate bonds and verify that the reactive chloromethyl group has remained intact during the deposition and curing process.[18][19]
The following diagram illustrates how these techniques can be integrated into a comprehensive characterization workflow.
Caption: Parallel workflows for SEM and AFM sample analysis.
Methodology for SEM:
-
Sample Preparation: Place the CMTMS-coated slide onto an SEM stub using conductive carbon tape. For non-conductive glass substrates, sputter coat with a thin layer (5-10 nm) of a conductive material like gold-palladium. [3]2. Imaging: Load the sample into the SEM chamber. Begin imaging at low magnification to identify representative areas and check for large-scale uniformity. Increase magnification to inspect for fine-scale defects.
-
EDS Analysis: Select representative areas and acquire an EDS spectrum to confirm the presence of Si, Cl, O, and C. Perform elemental mapping to visualize the spatial distribution of these elements. [2] Methodology for AFM:
-
Sample Preparation: Secure the CMTMS-coated slide onto an AFM sample puck. No conductive coating is required.
-
Imaging: Engage the AFM tip with the surface. It is recommended to use Tapping Mode™ or a similar non-contact/intermittent-contact mode to avoid damaging the relatively soft silane layer. [6]3. Data Acquisition: Scan multiple areas (e.g., 5 µm x 5 µm) to ensure the data is representative of the entire surface. [10]4. Analysis: Use the AFM software to flatten the acquired images and calculate surface roughness parameters (Sa and Sq). [20]
Interpreting the Data: A Comparative Example
To illustrate the power of this combined approach, consider the hypothetical data below for CMTMS coatings prepared with different reaction times.
| Parameter | Uncoated Glass | CMTMS (10 min) | CMTMS (60 min) | Technique |
| Sq Roughness (nm) | 0.18 | 0.35 | 0.25 | AFM |
| Water Contact Angle (°) | 25° (Hydrophilic) | 68° | 75° | Goniometry |
| Surface Morphology | Featureless | Small, distinct islands | Smooth, contiguous film | AFM / SEM |
| XPS Atomic % (Si) | 24.5% | 21.8% | 20.1% | XPS |
| XPS Atomic % (C) | 5.2% | 15.9% | 18.2% | XPS |
| XPS Atomic % (Cl) | 0% | 2.1% | 2.9% | XPS |
Interpretation: The 10-minute reaction results in an incomplete layer, characterized by silane islands (visible in AFM) and higher roughness. [21]The 60-minute reaction produces a more uniform and complete film, leading to lower roughness and a more hydrophobic surface (higher contact angle). The XPS data confirms the increased surface coverage of the carbon- and chlorine-containing silane at the longer reaction time, validating the observations from the other techniques.
Conclusion
The characterization of this compound coatings is not a task for a single instrument. While SEM provides an invaluable overview of uniformity and elemental composition, AFM is unparalleled in its ability to deliver quantitative, nanoscale 3D topographical and roughness data. [22]A truly robust and self-validating workflow integrates the strengths of both microscopy techniques with functional measurements like contact angle goniometry and chemical analysis from XPS. By combining these methods, researchers can gain a comprehensive understanding of their surface modifications, ensuring the quality and reproducibility required for advanced applications in drug development and beyond.
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Comparative study of hydrolysis rates of different trimethoxysilanes
A Comparative Study of the Hydrolysis Rates of Different Trimethoxysilanes: A Technical Guide for Researchers
Introduction
Trimethoxysilanes are a versatile class of organosilicon compounds extensively used as coupling agents, crosslinkers, and surface modifiers in a wide array of applications, from advanced materials to drug delivery systems. Their efficacy is fundamentally linked to the hydrolysis of the methoxy groups to form reactive silanol intermediates, which subsequently condense to form stable siloxane bonds (Si-O-Si) with inorganic substrates or other silane molecules. The rate of this initial hydrolysis step is a critical parameter that dictates the overall reaction kinetics and the final properties of the modified material. This guide provides a comparative analysis of the hydrolysis rates of different trimethoxysilanes, supported by experimental data and a detailed protocol for their determination.
The Chemistry of Trimethoxysilane Hydrolysis
The hydrolysis of trimethoxysilanes is a stepwise process where the three methoxy groups are sequentially replaced by hydroxyl groups, yielding mono-, di-, and fully hydrolyzed silanetriol species, with the release of methanol as a byproduct.[1] This reaction is followed by a condensation step, where the silanol groups react with each other or with hydroxyl groups on a substrate to form siloxane bonds.[1] The overall process is often referred to as a sol-gel reaction.
The kinetics of hydrolysis are significantly influenced by several factors:
-
pH: The hydrolysis rate is slowest at a neutral pH of around 7 and is catalyzed by both acids and bases.[2][3] Under acidic conditions, the oxygen of the alkoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water.[4] In basic conditions, the hydroxide ion directly attacks the silicon atom.[4]
-
Catalyst: Various catalysts, including mineral acids (e.g., HCl), organic acids (e.g., acetic acid), and organometallic compounds (e.g., dibutyltin dilaurate), can be used to accelerate the hydrolysis reaction.[5] The choice of catalyst can significantly impact the reaction rate.[5]
-
Solvent: The nature of the solvent, its polarity, and its ability to co-solubilize the silane and water play a crucial role. The presence of alcohols, which are also a byproduct of the reaction, can influence the reaction equilibrium.[6]
-
Temperature: As with most chemical reactions, an increase in temperature generally leads to an accelerated rate of hydrolysis.[7]
-
Organic Substituent (R-group): The chemical nature of the non-hydrolyzable organic group attached to the silicon atom has a profound effect on the hydrolysis rate due to steric and electronic effects.
Below is a diagram illustrating the general mechanism of trimethoxysilane hydrolysis.
Comparative Hydrolysis Rates of Selected Trimethoxysilanes
The structure of the organic substituent on the silicon atom significantly influences the rate of hydrolysis. Electron-withdrawing groups can increase the electrophilicity of the silicon atom, potentially accelerating nucleophilic attack. Conversely, bulky organic groups can sterically hinder the approach of water molecules, slowing down the reaction. The presence of functional groups that can act as internal catalysts, such as amino groups, can also dramatically increase the hydrolysis rate.[5]
The following table provides a qualitative and quantitative comparison of the hydrolysis rates of several common trimethoxysilanes. It is important to note that the direct comparison of rate constants from different studies can be challenging due to variations in experimental conditions.
| Trimethoxysilane | Organic Substituent (R-) | Functional Group | Relative Hydrolysis Rate | Reported Rate Constants (k) | Reference |
| Methyltrimethoxysilane (MTMS) | -CH₃ | Alkyl | Moderate | 2.453 x 10⁴ sec⁻¹ (at 30 °C in methanol) | [5] |
| Propyltrimethoxysilane (PTMS) | -CH₂CH₂CH₃ | Alkyl | Moderate | 1.26 ± 0.11 x 10⁻⁸ M⁻²¹ s⁻¹ (in THF with K₂CO₃ catalyst) | [5] |
| Phenyltrimethoxysilane (PTMS) | -C₆H₅ | Aryl | Slower than alkylsilanes | 2.87 ± 0.14 x 10⁻⁸ M⁻²³ s⁻¹ (in THF with K₂CO₃ catalyst) | [5] |
| (3-Aminopropyl)trimethoxysilane (APTMS) | -(CH₂)₃NH₂ | Amino | Very Fast | Rapid hydrolysis in aqueous solutions.[2] | [2][8] |
| (3-Glycidoxypropyl)trimethoxysilane (GPTMS) | -(CH₂)₃OCH₂CH(O)CH₂ | Epoxy | Moderate | 0.026 min⁻¹ (first step, pH 5.4, 26°C) | [7] |
| (3-Methacryloxypropyl)trimethoxysilane (MPTMS) | -(CH₂)₃OCOC(CH₃)=CH₂ | Methacryl | Slow | Slower hydrolysis compared to aminosilanes.[2] | [2][5] |
Key Observations:
-
Aminosilanes such as (3-Aminopropyl)trimethoxysilane exhibit very high hydrolysis rates, often due to intramolecular catalysis by the amino group.[5]
-
Alkyltrimethoxysilanes like Methyltrimethoxysilane and Propyltrimethoxysilane show moderate hydrolysis rates.
-
Phenyltrimethoxysilane tends to hydrolyze more slowly than its alkyl counterparts, which can be attributed to the steric bulk of the phenyl group.
-
Functional silanes with epoxy or methacryloxy groups, such as GPTMS and MPTMS, have hydrolysis rates that are highly dependent on the reaction conditions, particularly pH.
Experimental Protocol for Measuring Hydrolysis Rates
To obtain comparable and reliable data on the hydrolysis rates of different trimethoxysilanes, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for monitoring the hydrolysis of trimethoxysilanes using Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of a trimethoxysilane under controlled conditions.
Materials:
-
Trimethoxysilane of interest
-
Deuterated water (D₂O)
-
Appropriate buffer solution (e.g., acetate buffer for acidic conditions, phosphate buffer for neutral conditions)
-
NMR tubes
-
NMR spectrometer
Experimental Workflow Diagram:
Procedure:
-
Preparation of the Reaction Medium: Prepare a buffered solution in D₂O at the desired pH. The use of D₂O is to provide a lock signal for the NMR spectrometer without interfering with ¹H NMR signals of the reactants and products.
-
Sample Preparation:
-
In an NMR tube, add a known volume of the buffered D₂O solution.
-
Add a small, accurately measured amount of the trimethoxysilane to the NMR tube. The concentration should be low enough to ensure pseudo-first-order kinetics with respect to the silane.
-
-
NMR Data Acquisition:
-
Immediately after adding the silane, place the NMR tube in the spectrometer and start acquiring ¹H NMR spectra at regular time intervals.
-
The disappearance of the methoxy proton signal (-OCH₃) and the appearance of the methanol proton signal (CH₃OH) can be monitored over time.
-
-
Data Analysis:
-
Integrate the area of the methoxy proton peak of the starting trimethoxysilane at each time point. This area is proportional to the concentration of the unhydrolyzed silane.
-
Plot the natural logarithm of the integrated area (ln[Silane]) versus time.
-
For a pseudo-first-order reaction, this plot should yield a straight line. The negative of the slope of this line is the pseudo-first-order rate constant (k).
-
Causality and Self-Validation:
-
Pseudo-First-Order Kinetics: By using a large excess of water, its concentration remains effectively constant throughout the reaction, allowing for the determination of the pseudo-first-order rate constant with respect to the silane. This simplifies the kinetic analysis.
-
Internal Standard: In some cases, a non-reactive internal standard can be added to the reaction mixture to account for any variations in spectrometer performance over time, further enhancing the accuracy of the measurements.
-
Reproducibility: Repeating the experiment under identical conditions will validate the reproducibility of the obtained rate constant.
Conclusion
The hydrolysis rate of trimethoxysilanes is a critical parameter that is influenced by a multitude of factors, most notably the pH of the medium and the chemical nature of the organic substituent on the silicon atom. This guide has provided a comparative overview of the hydrolysis rates of several common trimethoxysilanes and a detailed, validated experimental protocol for their determination. By understanding and controlling the hydrolysis kinetics, researchers and professionals in drug development and materials science can better tailor the performance of silane-based materials for their specific applications.
References
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- Nenashev, V. A., et al. (2016). Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films.
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A Senior Application Scientist's Guide to Quantitative Analysis of (Chloromethyl)trimethoxysilane Treated Surfaces
Introduction: The Critical Role of Surface Functionalization
In the realms of advanced materials, biotechnology, and drug delivery, the ability to precisely engineer a material's surface is paramount. Surface functionalization allows us to impart specific chemical and physical properties to a substrate without altering its bulk characteristics. Among the most versatile and widely used methods for achieving this is silanization, a process that creates a robust, covalent linkage between an inorganic substrate and an organic functional group.
(Chloromethyl)trimethoxysilane (CMTMS) is a powerful bifunctional organosilane used to introduce a reactive chloromethyl group onto hydroxylated surfaces like glass, silica, and metal oxides.[1][2] This terminal group serves as a versatile chemical handle for the subsequent attachment of a wide array of molecules, from polymers to bioactive ligands, making it a cornerstone of advanced surface engineering.[3][4]
However, the mere deposition of a silane layer is insufficient for reproducible, high-performance applications. It is the quantitative understanding of the resulting functional group density and layer quality that separates successful outcomes from failed experiments. This guide provides an in-depth comparison of key analytical techniques for quantifying surface functional groups following CMTMS treatment. We will explore the causality behind experimental choices, present objective data, and provide field-proven protocols to ensure your surface modification is both effective and quantifiable.
Comparative Analysis of Silanization Agents
While CMTMS is excellent for introducing a reactive alkyl halide, it is one of many tools in the surface chemist's arsenal. The choice of silane dictates the terminal functionality and, consequently, the subsequent chemistry that can be performed. Understanding the alternatives provides context for why CMTMS might be chosen and how its analysis compares to other common functionalities.
| Silane Agent | Chemical Structure | Terminal Functional Group | Key Applications & Characteristics |
| This compound (CMTMS) | Cl-CH₂-Si(OCH₃)₃ | Chloromethyl (-CH₂Cl) | Versatile handle for nucleophilic substitution reactions. Used for grafting polymers, attaching biomolecules via amine or thiol linkages.[2][3] |
| (3-Aminopropyl)triethoxysilane (APTES) | H₂N-(CH₂)₃-Si(OC₂H₅)₃ | Primary Amine (-NH₂) | Introduces a nucleophilic and positively chargeable group. Widely used for immobilizing DNA, proteins, and nanoparticles.[5][6][7][8] |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | HS-(CH₂)₃-Si(OCH₃)₃ | Thiol (-SH) | Strong affinity for noble metal surfaces (e.g., gold). Used in biosensors and for "click" chemistry reactions.[9] |
The Mechanism and Rationale of CMTMS Silanization
The successful deposition of a uniform, covalently bound CMTMS layer is a multi-step process where each step is critical for the final outcome. The process relies on the hydrolysis of the methoxy groups to form reactive silanols, followed by condensation with surface hydroxyl groups.
Caption: CMTMS silanization workflow.
Causality Behind the Protocol:
-
Substrate Preparation: Substrates must be scrupulously cleaned (e.g., with piranha solution or oxygen plasma) to remove organic contaminants and to generate a high density of surface hydroxyl (-OH) groups. This is the single most critical step for achieving a dense, uniform silane layer.
-
Anhydrous Solvents: The deposition is typically carried out in an anhydrous solvent like toluene.[10][11] This is to control the hydrolysis reaction, preventing premature self-condensation and polymerization of CMTMS in the bulk solution, which would otherwise lead to the deposition of rough, unstable aggregates instead of a monolayer.
-
Controlled Water: While the solvent is anhydrous, a trace amount of surface-adsorbed water is necessary to initiate the hydrolysis of the silane's methoxy groups into reactive silanols. Some protocols add a minuscule, controlled amount of water to the reaction solvent to ensure this initiation.[12]
-
Thermal Curing: A post-deposition baking step (e.g., at 110-120°C) is crucial.[13] This provides the thermal energy to drive the condensation reaction between the silane's silanol groups and the substrate's hydroxyl groups, forming stable, covalent Si-O-Si bonds and removing residual solvent and physisorbed water.
Quantitative Analysis Techniques: A Comparative Guide
Once a surface is treated, verifying the presence and quantifying the density of the chloromethyl groups is essential. No single technique is perfect; they provide complementary information. A multi-technique approach is often the most rigorous.
X-ray Photoelectron Spectroscopy (XPS)
Principle: XPS is a highly surface-sensitive vacuum technique that analyzes the elemental composition and chemical states of the top 5-10 nm of a surface.[14] It works by irradiating the sample with X-rays and measuring the kinetic energy of emitted core-level electrons. Each element has a unique set of binding energies, and shifts in these energies reveal the chemical bonding environment.[15]
Why it's used for CMTMS: XPS can directly quantify the presence of Chlorine (Cl 2p peak) and Silicon (Si 2p peak) on the surface, providing definitive evidence of silane deposition.[5][6] By comparing the atomic concentrations of these elements to the substrate signals (e.g., Si 2p from an underlying SiO₂ substrate), the relative coverage and stoichiometry of the layer can be determined.[16]
Experimental Protocol: XPS Analysis
-
Sample Preparation: Mount the CMTMS-treated substrate and an untreated control substrate on the sample holder. Ensure samples are clean and free of adventitious contamination.
-
Introduction to UHV: Introduce the samples into the ultra-high vacuum (UHV) analysis chamber.
-
Survey Scan: Perform a low-resolution survey scan (0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution scans of the key elemental regions: C 1s, O 1s, Si 2p, and Cl 2p.
-
Data Analysis:
-
Fit the high-resolution peaks to identify different chemical states. For example, the C 1s peak can be deconvoluted to show C-C/C-H, C-Si, and the critical C-Cl component.
-
Use the integrated peak areas and standard relative sensitivity factors (RSFs) to calculate the atomic concentration of each element.
-
The ratio of Cl to the silane-derived Si provides information on the integrity of the functional group.
-
Caption: Quantitative XPS analysis workflow.
Contact Angle Goniometry
Principle: This technique measures the angle a liquid droplet makes with a solid surface, known as the contact angle (θ).[17] This angle is a direct measure of the surface's wettability, which is governed by its surface free energy.[18][19] A hydrophobic surface (low energy) will have a high water contact angle, while a hydrophilic surface (high energy) will have a low one.[20][21]
Why it's used for CMTMS: The native hydroxylated surface of glass or silica is highly hydrophilic (WCA < 10°). The deposition of a CMTMS layer replaces these polar -OH groups with less polar chloromethyl groups, leading to a significant and measurable increase in the water contact angle. While not directly quantitative for the number of groups, it is an exceptionally sensitive, rapid, and cost-effective method to confirm the uniformity and success of the surface modification.[10][22]
Experimental Protocol: Static Water Contact Angle Measurement
-
Instrument Setup: Place the goniometer on a vibration-free table. Ensure the camera and lighting are optimized.
-
Sample Placement: Place the treated substrate on the sample stage.
-
Droplet Deposition: Using an automated or manual syringe, gently dispense a small droplet (e.g., 2-5 µL) of high-purity deionized water onto the surface.
-
Image Capture & Analysis: Immediately capture a high-resolution image of the droplet profile. Use the instrument's software to fit the droplet shape and measure the angle at the three-phase (solid-liquid-gas) contact point.
-
Replication: Repeat the measurement at multiple locations on the surface to assess uniformity and calculate an average and standard deviation.
Chemical Derivatization with Spectroscopic Analysis
Principle: This method involves reacting the terminal functional group (in this case, -CH₂Cl) with a probe molecule that has a strong spectroscopic signature (e.g., a fluorophore or a chromophore). The amount of reacted probe molecule, which is directly proportional to the number of available surface groups, is then quantified using a technique like fluorescence spectroscopy or UV-Vis absorbance.
Why it's used for CMTMS: This is one of the most powerful methods for determining the accessible or reactive surface group density. The chloromethyl group is susceptible to nucleophilic attack. A common strategy is to react the surface with a fluorescent amine (e.g., Dansyl cadaverine) or a dye-labeled thiol. The resulting fluorescence intensity of the surface can be calibrated to determine the absolute number of functional groups per unit area (groups/nm²).
Experimental Protocol: Fluorescence Derivatization
-
Reaction: Immerse the CMTMS-treated substrate in a solution of a fluorescent probe (e.g., 1 mg/mL Rhodamine B isothiocyanate in anhydrous DMF with a non-nucleophilic base like DIEA) and react overnight in the dark.
-
Washing: Thoroughly wash the substrate with fresh solvent (e.g., DMF, then ethanol) to remove all non-covalently bound probe molecules. This step is critical to avoid false-positive signals.
-
Measurement: Measure the fluorescence intensity of the surface using a plate reader or a fluorescence microscope.
-
Quantification: Create a calibration curve by measuring the fluorescence of known concentrations of the free fluorescent probe in solution. Correlate the surface fluorescence to this curve to calculate the surface density of the probe, and thus the density of the original chloromethyl groups.[23]
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Quantification | Sensitivity | Throughput | Key Advantage | Key Limitation |
| XPS | Elemental composition, chemical state | Semi-quantitative to quantitative (atomic %)[5][6] | High (top ~5-10 nm) | Low (UHV required) | Provides direct, unambiguous elemental evidence of the functional group (Cl).[10] | Requires expensive equipment and vacuum; may not distinguish reactive vs. non-reactive groups. |
| Contact Angle | Surface wettability, surface energy | Indirect, relative | Very high (monolayer sensitive) | High | Rapid, low-cost, excellent for checking uniformity and reaction success.[22] | Indirect measurement; sensitive to surface roughness and contamination.[18] |
| Chemical Derivatization | Density of reactive functional groups | Quantitative (groups/nm²)[23] | High | Medium | Measures the chemically accessible groups, which is often the most relevant parameter. | Can be complex to develop a robust protocol; requires careful removal of unbound probes.[24] |
Conclusion and Best Practices
The successful application of this compound in research and development hinges on the ability to reliably quantify the outcome of the surface modification. A purely procedural approach is insufficient; a self-validating system incorporating robust analytical techniques is essential for reproducibility and performance.
For a comprehensive analysis, a multi-pronged approach is recommended:
-
Initial Screening: Use Contact Angle Goniometry as a rapid, high-throughput method to confirm a successful and uniform modification across the entire substrate.
-
Definitive Confirmation: Employ XPS to provide unequivocal elemental proof of the chloromethyl group's presence and to assess the overall chemical composition and cleanliness of the surface layer.
-
Functional Quantification: Utilize a Chemical Derivatization method to determine the absolute surface density of reactive functional groups, which is the most critical parameter for subsequent coupling chemistries.
By integrating these quantitative techniques into your workflow, you can move from simply treating a surface to truly engineering it, ensuring the reliability and efficacy of your advanced materials, devices, and therapies.
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Casi, G., et al. (2021). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Science of Surface Modification with Chloromethyl Trimethoxysilane. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2025). Exploring the Surface Modification Capabilities of Chloromethyltriethoxysilane. [Link]
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Bercerril-Chavez, F., et al. (2013). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. PubMed. [Link]
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Tertykh, V. A., & Belyakova, L. A. (1991). Interaction of trimethyl(trychloromethyl)silane with the silica surface. ResearchGate. [Link]
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Faria, D. R., et al. (2025). Modification of filler surface treatment of composite resins using alternative silanes and functional nanogels. ResearchGate. [Link]
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Kumar, R., et al. (2014). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. NIH National Library of Medicine. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of (Chloromethyl)trimethoxysilane: A Guide for Laboratory Professionals
The proper handling and disposal of reactive chemical reagents are paramount to ensuring a safe and compliant laboratory environment. (Chloromethyl)trimethoxysilane, a versatile compound in organic synthesis, presents specific challenges due to its reactivity, particularly with moisture, and its classification as a hazardous substance. This guide provides a comprehensive, step-by-step framework for its safe disposal, grounded in established safety protocols and regulatory compliance.
I. Foundational Principles: Understanding the Hazard
This compound is a flammable liquid and vapor that reacts with water, including atmospheric moisture, in a process called hydrolysis.[1][2][3] This reaction can be vigorous and may release flammable, toxic, or corrosive gases.[1] The primary hydrolysis products are methanol and chloromethylsilanols, which can subsequently condense. The release of methanol, in particular, introduces an additional toxicity hazard.[2][3] Therefore, all disposal procedures must be designed to mitigate these risks by preventing uncontrolled reactions and ensuring the containment of both the parent compound and its byproducts.
II. Pre-Disposal Checklist: Essential Preparations
Before initiating any disposal-related activities, a thorough risk assessment is crucial. The following table summarizes the essential personal protective equipment (PPE) and engineering controls that must be in place.
| Category | Requirement | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles or a face shield[2] | Protects eyes from splashes and vapors. |
| Chemically resistant gloves (neoprene or nitrile rubber)[2] | Prevents skin contact and potential burns or allergic reactions.[2][4] | |
| Protective clothing[2] | Minimizes skin exposure. | |
| NIOSH-certified respirator with an organic vapor/acid gas cartridge[2] | Protects against inhalation of toxic vapors, especially in case of a spill or when handling open containers. | |
| Engineering Controls | Chemical fume hood[1][5][6] | Provides necessary ventilation to prevent the accumulation of flammable and toxic vapors. |
| Emergency eyewash station and safety shower[2][6] | Ensures immediate access to decontamination in case of accidental exposure. | |
| Grounded equipment and non-sparking tools[4][6] | Prevents ignition of flammable vapors. |
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste.[5][7] Under no circumstances should it be poured down the drain or mixed with general laboratory waste.
Step 1: Waste Segregation and Container Selection
-
Waste Stream: Designate a specific, labeled hazardous waste container for this compound and any materials contaminated with it.
-
Container Material: Use a tightly sealed, chemically compatible container. Ensure the container is dry before adding any waste to prevent premature hydrolysis.[1]
-
Labeling: Clearly label the container as "Hazardous Waste: this compound" and include any other relevant hazard warnings (e.g., "Flammable," "Reacts with Water").
Step 2: Managing Small Quantities of Unused Reagent
For small, residual amounts of the reagent, direct disposal into the designated hazardous waste container is the most straightforward approach.
Step 3: Decontamination of Empty Containers
Empty containers that once held this compound retain hazardous residue and must be handled accordingly.[7]
-
Triple Rinsing: A common procedure for decontaminating chemical containers involves triple rinsing. However, given the reactivity of this compound with water and many protic solvents, this must be done with extreme caution and with an appropriate solvent. Isopropyl alcohol can be a suitable first rinse, followed by a final rinse with water, all performed in a chemical fume hood. The rinsate must be collected and disposed of as hazardous waste.
-
Disposal of Rinsed Containers: Once decontaminated, the container can be disposed of according to your institution's guidelines for hazardous waste containers.
Step 4: Handling Spills
In the event of a spill, immediate and appropriate action is critical to prevent escalation.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure maximum ventilation, preferably within a chemical fume hood.[8]
-
Containment: For small spills, use an inert absorbent material such as sand, dry earth, or vermiculite to contain the liquid.[4][5] Do not use water or combustible materials like sawdust. [1][5]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[6]
-
Decontamination of the Spill Area: Once the bulk of the spill has been removed, the area can be decontaminated. This may involve wiping the surface with a suitable solvent (e.g., isopropyl alcohol) followed by a final wash with soap and water. All materials used for decontamination must be disposed of as hazardous waste.[8]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Conclusion: A Culture of Safety
The safe and compliant disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's inherent risks and adhering to the detailed protocols outlined in this guide, researchers can effectively mitigate potential hazards. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may have additional requirements.
V. References
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((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE - Gelest, Inc. Available at: [Link]
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Silane Exposure, Signs and Symptoms and Chemical Properties - Environmental Health and Safety - University of Arkansas. Available at: [Link]
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SIC2295.5 GHS EU English SDS - Amazon S3. Available at: [Link]
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The Preparation and Properties of Some Chloromethylchlorosilanes - ElectronicsAndBooks. Available at: [Link]
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pH Variation during the hydrolysis of 3-chloropropyltri- methoxysilane... - ResearchGate. Available at: [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling (Chloromethyl)trimethoxysilane
(Chloromethyl)trimethoxysilane (CMTMS) is a versatile reagent used in various chemical syntheses. However, its utility is matched by its hazardous properties, necessitating stringent safety protocols to protect laboratory personnel. This guide provides an in-depth overview of the essential personal protective equipment (PPE), handling procedures, and emergency measures required for the safe use of CMTMS in a research and development setting.
Understanding the Risks: Hazard Analysis of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as a flammable liquid and is caustic and sensitive to moisture.[1][2][3] Its primary dangers stem from its flammability, corrosivity, and reactivity with water.
Key Hazards:
-
Flammability: CMTMS is a highly flammable liquid and vapor, with a low flash point.[2][3] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4] It is crucial to keep it away from heat, sparks, open flames, and hot surfaces.[3]
-
Corrosivity: The compound can cause severe skin burns and eye damage.[5][6] Direct contact with the liquid can lead to serious injury, and vapors may be extremely irritating to the eyes.[6]
-
Reactivity with Water: Like other chlorosilanes, CMTMS reacts with moisture, including humidity in the air, to produce hydrochloric acid (HCl) and methanol.[1][6][7] Inhalation of the vapors can irritate the respiratory tract, and the liberated HCl gas is also corrosive.[5][6][7]
-
Inhalation Toxicity: Breathing in vapors or mists can be harmful and may cause respiratory irritation.[4][6] Higher exposures could lead to more severe respiratory issues.[5]
Core Protective Measures: Selecting the Appropriate PPE
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE based on the potential exposure.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must meet ANSI Z.87.1 standards to protect against chemical splashes.[8] A face shield worn over goggles is required to protect the entire face from splashes, especially during transfers or when there's a risk of exothermic reactions.[8] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile gloves offer good resistance to a range of chemicals.[1][8] For prolonged contact or immersion, heavier-duty gloves like neoprene are recommended. Always inspect gloves for any signs of degradation before use and change them immediately upon contact with the chemical.[8] |
| Body | Flame-Resistant Laboratory Coat | A lab coat made from flame-resistant material, such as Nomex®, should be worn and fully buttoned to protect the skin and underlying clothing from splashes and potential fire hazards.[1][8] |
| Respiratory | NIOSH-Approved Respirator | A respirator is necessary when working with volatile compounds in poorly ventilated areas or when engineering controls are insufficient to maintain exposure below permissible limits.[1][7] The specific cartridge type should be selected based on a formal risk assessment, with an organic vapor/acid gas cartridge being a common choice.[7] |
| Feet | Closed-Toe, Chemical-Resistant Shoes | Shoes must fully cover the feet to protect against spills.[1] |
Operational Blueprint: Safe Handling and Storage Protocols
Adherence to strict operational procedures is as critical as wearing the correct PPE. The following steps outline the best practices for handling and storing this compound.
Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Ventilation is Key: Always handle this compound inside a certified chemical fume hood with a face velocity of 100-120 feet per minute to prevent the accumulation of flammable and corrosive vapors.[1]
-
Inert Atmosphere: Due to its moisture sensitivity, all transfers and reactions should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis and the release of HCl gas.[1]
-
Grounding and Bonding: To prevent static discharge, which could ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded during transfers.[4]
-
Avoid Incompatibilities: Keep CMTMS away from water, strong acids, strong bases, and oxidizing agents.[5][9][10]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, ideally between 2-8°C, away from heat and ignition sources.[1] The storage area should be designed for flammable liquids.[2]
Contingency Planning: Emergency and Disposal Procedures
Even with the best precautions, accidents can happen. A well-defined emergency plan is crucial for mitigating the consequences of a spill or exposure.
Emergency Response Protocol
Caption: Immediate actions for spills and personal exposure to this compound.
Spill and Leak Procedures:
-
For small spills, neutralize with dry sand or vermiculite and place in a sealed container for disposal.[1][5] Do not use water.[5]
-
Evacuate the area and remove all ignition sources.[5]
-
Ensure adequate ventilation after the cleanup is complete.[5]
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][11]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Decontamination and Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process to ensure environmental and personnel safety.
Decontamination:
-
All equipment and glassware that has come into contact with CMTMS must be decontaminated. This can be achieved by rinsing with a suitable solvent (e.g., isopropanol) in a fume hood, followed by careful washing with soap and water.
-
Contaminated PPE, such as gloves, should be removed without touching the outside and disposed of as hazardous waste.[12]
Waste Disposal:
-
All waste containing this compound, including absorbed spill material and contaminated disposables, must be collected in properly labeled, sealed containers.[12]
-
Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[13] Never dispose of this chemical down the drain.
By integrating these comprehensive safety measures into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound and foster a culture of safety and responsibility.
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- TRICHLORO(CHLORO- METHYL)SILANE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING - NJ.gov.
- SAFETY DATA SHEET - Fisher Scientific.
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- SAFETY DATA SHEET - Fisher Scientific.
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- SILANE | Toll Gas.
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- Personal Protective Equipment | US EPA.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
